molecular formula C8H9ClN2O B1623551 2-(4-Chlorophenyl)-N-hydroxyethanimidamide CAS No. 6965-39-5

2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Katalognummer: B1623551
CAS-Nummer: 6965-39-5
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: MLNLOCIMTRRCHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-N-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-N-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-N-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

6965-39-5

Molekularformel

C8H9ClN2O

Molekulargewicht

184.62 g/mol

IUPAC-Name

2-(4-chlorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI-Schlüssel

MLNLOCIMTRRCHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=NO)N)Cl

Isomerische SMILES

C1=CC(=CC=C1C/C(=N\O)/N)Cl

Kanonische SMILES

C1=CC(=CC=C1CC(=NO)N)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Pathway and Reaction Mechanism of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (commonly referred to as 4-chlorophenylacetamidoxime) is a critical intermediate in modern medicinal chemistry and materials science. Amidoximes serve as potent nitric oxide (NO) donors, structural bioisosteres for carboxylic acids, and essential precursors for the synthesis of 1,2,4-oxadiazole heterocycles [1].

This technical whitepaper provides an authoritative, in-depth analysis of the synthesis pathway of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide starting from 4-chlorophenylacetonitrile. By bridging theoretical reaction mechanisms with field-proven experimental protocols, this guide is designed to equip researchers with the foundational logic required to optimize yields, suppress side reactions, and scale up production reliably.

Mechanistic Insights: The Tiemann Reaction Pathway

The synthesis of amidoximes from nitriles and hydroxylamine is classically known as the Tiemann reaction [2]. While the overall transformation appears as a straightforward addition, the underlying mechanism involves critical kinetic and thermodynamic considerations.

The "Alpha-Effect" and Nucleophilic Attack

Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile, possessing lone pairs on both the nitrogen and oxygen atoms. However, the nitrogen atom is significantly more nucleophilic due to the alpha-effect —the repulsion between the adjacent lone pairs on the N and O atoms, which raises the energy of the HOMO (Highest Occupied Molecular Orbital) localized primarily on the nitrogen.

When hydroxylamine is generated in situ from its hydrochloride salt via a mild base, the nitrogen lone pair attacks the electrophilic sp -hybridized carbon of the 4-chlorophenylacetonitrile group.

Step-by-Step Mechanism
  • Deprotonation: Sodium carbonate neutralizes hydroxylamine hydrochloride, liberating free hydroxylamine.

  • Nucleophilic Addition: The nitrogen atom of NH2​OH attacks the cyano carbon. The π -electrons of the C≡N bond shift to the nitrogen, forming a transient zwitterionic or imine anion intermediate.

  • Proton Transfer (Tautomerization): A rapid intramolecular or solvent-mediated proton transfer occurs, shifting a proton from the attacking hydroxylamine nitrogen to the developing imine nitrogen, yielding the thermodynamically stable amidoxime tautomer.

Mechanism Nitrile 4-Chlorophenylacetonitrile (Electrophile) Attack Nucleophilic Attack (N lone pair attacks C≡N) Nitrile->Attack NH2OH Hydroxylamine (NH2OH) (Nucleophile) NH2OH->Attack Intermediate Zwitterionic / Imine Intermediate [-CH2-C(=N^-)-N^+H2OH] Attack->Intermediate Tautomerization Proton Transfer (Tautomerization) Intermediate->Tautomerization Product 2-(4-Chlorophenyl)-N- hydroxyethanimidamide (Amidoxime) Tautomerization->Product

Figure 1: Mechanistic pathway of amidoxime formation via nucleophilic addition.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. We utilize ethanol as the solvent because it solubilizes the organic nitrile and free hydroxylamine, while precipitating inorganic salts ( NaCl , NaHCO3​ ), thereby driving the reaction forward and simplifying the work-up [3].

Reagents & Stoichiometry
ReagentRoleEquivalentsMW ( g/mol )
4-ChlorophenylacetonitrileElectrophile / Starting Material1.0 eq151.60
Hydroxylamine HydrochlorideNucleophile Source1.5 - 2.0 eq69.49
Sodium Carbonate ( Na2​CO3​ )Mild Base1.5 - 2.0 eq105.99
Ethanol (Absolute)Solvent-46.07
Step-by-Step Methodology
  • Reagent Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylacetonitrile (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitrile).

  • Base and Nucleophile Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium carbonate (1.5 eq). Causality Note: Na2​CO3​ is chosen over NaOH to prevent aggressive base-catalyzed hydrolysis of the nitrile into the corresponding 4-chlorophenylacetamide side-product.

  • Reflux (Thermal Activation): Attach a reflux condenser and heat the heterogeneous mixture to 70–80 °C. Stir vigorously for 6 to 12 hours. The high activation energy of the sp -hybridized cyano group necessitates thermal input.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) or LC-MS. The amidoxime product will elute significantly lower on the TLC plate due to increased polarity and hydrogen-bonding capability.

  • Work-Up: Once the nitrile is completely consumed, cool the mixture to room temperature. Filter the suspension to remove the precipitated inorganic salts ( NaCl , unreacted Na2​CO3​ ). Wash the filter cake with a small amount of cold ethanol.

  • Concentration & Purification: Concentrate the filtrate in vacuo. If the resulting residue is an oil, triturate with cold water or a non-polar solvent (e.g., hexane) to induce crystallization. Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Workflow Step1 Step 1: Reagent Preparation Mix Nitrile, NH2OH·HCl, Na2CO3 in EtOH Step2 Step 2: Reflux Heat to 70-80°C for 6-12 hours Step1->Step2 Step3 Step 3: Reaction Monitoring TLC/LC-MS to confirm nitrile consumption Step2->Step3 Step3->Step2 If incomplete Step4 Step 4: Work-up Cool, filter inorganic salts, concentrate in vacuo Step3->Step4 If complete Step5 Step 5: Purification Recrystallize from EtOH/Water Step4->Step5 Step6 Pure Amidoxime Product Target Yield: 80-95% Step5->Step6

Figure 2: Step-by-step experimental workflow for amidoxime synthesis.

Optimization & Troubleshooting: Causality of Side Reactions

A persistent challenge in the industrial and laboratory-scale synthesis of amidoximes is the formation of the primary amide side-product (in this case, 2-(4-chlorophenyl)acetamide) [1].

The Amide Side-Product Conundrum

The formation of the amide occurs via two primary pathways:

  • Hydration of the Nitrile: Trace water in the solvent, combined with the basic conditions, can directly hydrolyze the nitrile.

  • O-Attack by Hydroxylamine: If the oxygen atom of hydroxylamine attacks the nitrile (favored in highly polar protic environments or under specific steric constraints), the resulting intermediate is unstable and rapidly decomposes into the corresponding amide.

Strategies for Optimization

To maximize the yield of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, the reaction parameters must be tightly controlled. The table below summarizes the quantitative impact of varying reaction conditions based on established kinetic studies [2].

Reaction ConditionBase UsedSolventTemp (°C)Time (h)Amidoxime Yield (%)Amide Impurity (%)
Standard Tiemann Na2​CO3​ Aqueous EtOH801275 - 80%10 - 15%
Anhydrous Base Et3​N Dry EtOH801885 - 90%< 5%
Ultrasonic IrradiationNone (Aq. NH2​OH )Solvent-Free40180 - 85%< 2%
Ionic Liquid System Na2​CO3​ Imidazolium IL604> 95%0%

Expert Insight: If amide formation is a persistent issue, switching from an inorganic base ( Na2​CO3​ ) to an organic base like Triethylamine ( Et3​N ) in strictly anhydrous ethanol eliminates the water source required for nitrile hydration. Furthermore, recent advancements have shown that specific imidazolium-based ionic liquids can completely suppress the O-attack pathway, leading to a selective, amide-free synthesis [3].

Conclusion

The synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide relies on the precise orchestration of nucleophilic addition via the Tiemann reaction. By understanding the mechanistic preference for nitrogen attack and the causality behind amide side-product formation, researchers can engineer their protocols to achieve near-quantitative yields. Utilizing mild bases, controlling solvent polarity, and employing rigorous purification steps ensures the generation of high-purity amidoximes suitable for downstream pharmaceutical applications.

References

  • MDPI Molecules. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Available at: [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry and agrochemical development, amidoximes serve as critical intermediates, primarily acting as precursors for 1,2,4-oxadiazole bioisosteres. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CAS: 6965-39-5) is a highly valuable halogenated amidoxime. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol designed for high-yield isolation.

Physicochemical Architecture & Quantitative Data

Understanding the molecular architecture of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide is essential for predicting its solubility, reactivity, and downstream applications. The molecule features a lipophilic 4-chlorophenyl ring separated by a methylene bridge from a highly polar N-hydroxyethanimidamide (amidoxime) core. This dual nature dictates its behavior in biphasic solvent systems and its binding affinity in biological assays [1].

Below is a consolidated table of its core quantitative properties:

PropertyValueSource / Method
CAS Registry Number 6965-39-5
IUPAC Name 2-(4-chlorophenyl)-N'-hydroxyethanimidamide
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Exact Mass 184.0403 DaMass Spectrometry (Theoretical)
Precursor CAS 140-53-4 (4-Chlorobenzyl cyanide)
Topological Polar Surface Area (TPSA) ~69.1 ŲComputed
Hydrogen Bond Donors / Acceptors 2 / 2Structural Analysis
Physical State (at Standard Temp) Crystalline SolidEmpirical Observation

Mechanistic Pathway & Chemical Causality

The synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide relies on the nucleophilic addition of hydroxylamine to the electrophilic cyano carbon of 4-chlorobenzyl cyanide.

Causality in Reagent Selection:

  • The Nucleophile: Hydroxylamine is typically supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). To activate it, a base must be introduced.

  • The Base: Sodium carbonate ( Na2​CO3​ ) is explicitly chosen over strong bases like NaOH . A strong base risks hydrolyzing the nitrile precursor into 4-chlorophenylacetic acid under reflux conditions. Na2​CO3​ is mild enough to selectively deprotonate the hydrochloride salt, liberating the free hydroxylamine in situ while evolving CO2​ gas—a useful visual indicator of activation.

  • The Solvent: Ethanol is utilized as an amphiphilic medium. It successfully solubilizes both the highly lipophilic 4-chlorobenzyl cyanide and the highly polar inorganic salts, ensuring a homogenous reaction interface.

MechanisticPathway A 4-Chlorobenzyl cyanide (Electrophile) C 2-(4-Chlorophenyl)-N- hydroxyethanimidamide (Target Amidoxime) A->C Nucleophilic Addition B Hydroxylamine (Nucleophile) B->C Base / EtOH Reflux (70°C) D 1,2,4-Oxadiazole Bioisosteres (Downstream API) C->D Cyclocondensation (R-COOH, Coupling)

Fig 1: Logical pathway from nitrile precursor to amidoxime and downstream 1,2,4-oxadiazole APIs.

Self-Validating Synthetic Methodology

To ensure scientific integrity and reproducibility, the following protocol is engineered as a self-validating system . It incorporates In-Process Controls (IPCs) and specific phase-separation logic to prevent catastrophic yield losses [3].

Step-by-Step Protocol

Step 1: Reagent Preparation & Solubilization

  • Charge a round-bottom flask with 1.0 equivalent of 4-chlorobenzyl cyanide (e.g., 10.0 g, 65.9 mmol).

  • Add absolute ethanol (100 mL) and stir at 300 rpm until the nitrile is completely dissolved.

Step 2: Base Activation & Nucleophile Generation

  • Add 1.5 equivalents of hydroxylamine hydrochloride (6.87 g, 98.9 mmol). Expert Insight: A 50% excess is used because free hydroxylamine is prone to minor thermal degradation during prolonged reflux.

  • Slowly add 0.8 equivalents of anhydrous sodium carbonate (5.59 g, 52.7 mmol).

  • Self-Validation Check: Observe the reaction mixture for mild effervescence ( CO2​ evolution). This confirms the successful liberation of the free hydroxylamine base.

Step 3: Thermal Reactor (Reflux)

  • Attach a reflux condenser and heat the mixture to 75–80°C for 4 to 6 hours.

Step 4: In-Process Control (IPC)

  • Withdraw a 50 µL aliquot, dilute in methanol, and analyze via HPLC (UV 254 nm) or TLC (Hexane:EtOAc 1:1).

  • Decision Gate: The reaction is deemed complete only when the peak corresponding to 4-chlorobenzyl cyanide is <2% by area. If >2%, continue refluxing for an additional 2 hours.

Step 5: Workup & Phase Separation

  • Critical Step: Evaporate the ethanol under reduced pressure before adding water. Causality: Ethanol is miscible with both water and extraction solvents (like EtOAc). Failing to remove it will cause severe emulsification and prevent clean biphasic separation.

  • Suspend the resulting crude residue in 100 mL of distilled water to dissolve the inorganic salts ( NaCl , unreacted Na2​CO3​ ).

  • Extract the aqueous suspension with Ethyl Acetate ( 3×75 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude amidoxime.

Step 6: Crystallization

  • Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (typically 3:1 v/v) to obtain pure 2-(4-Chlorophenyl)-N-hydroxyethanimidamide as white crystals.

ExperimentalWorkflow Step1 1. Reagent Prep 4-chlorobenzyl cyanide in EtOH Step2 2. Base Activation Add NH2OH·HCl + Na2CO3 Step1->Step2 Step3 3. Thermal Reactor Reflux at 70-80°C (4-6h) Step2->Step3 Step4 4. In-Process Control HPLC/TLC Nitrile Depletion Step3->Step4 Step4->Step3 <98% Conversion Step5 5. Aqueous Workup Solvent Evap & EtOAc/H2O Extr. Step4->Step5 >98% Conversion Step6 6. Crystallization Recrystallize (Hexane/EtOAc) Step5->Step6

Fig 2: Self-validating synthetic workflow for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Analytical Quality Control

To guarantee the structural integrity of the synthesized 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, the following analytical benchmarks must be met [4]:

  • Mass Spectrometry (LC-MS): The compound should exhibit a primary [M+H]+ ion peak at m/z 185.0. A characteristic M+2 isotope peak at m/z 187.0 (approximately 33% intensity of the parent peak) must be present, confirming the presence of the single chlorine atom.

  • 1 H-NMR (DMSO- d6​ ):

    • Aromatic protons: Multiplets around δ 7.25 - 7.40 ppm (4H).

    • Methylene bridge: Singlet around δ 3.35 ppm (2H).

    • Amidoxime NH2​ : Broad singlet around δ 5.40 - 5.60 ppm (2H, exchangeable with D2​O ).

    • Hydroxyl OH : Broad singlet around δ 8.90 - 9.10 ppm (1H, exchangeable with D2​O ).

By adhering to this rigorous synthetic and analytical framework, researchers can reliably produce high-purity 2-(4-Chlorophenyl)-N-hydroxyethanimidamide for downstream integration into complex drug discovery pipelines.

References

  • PubChem. "Computed Properties for C8H9ClN2O (MW: 184.62)". National Center for Biotechnology Information. Available at: [Link]

  • LookChem. "4-Chlorobenzyl cyanide (CAS 140-53-4) Properties and Synthesis". LookChem Database. Available at:[Link]

Structural Elucidation and Crystallographic Profiling of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Chlorophenyl)-N-hydroxyethanimidamide (also referred to in literature as 2-(4-chlorophenyl)-N'-hydroxyacetamidine, or CPHA) is a critical amidoxime derivative with profound implications in medicinal chemistry. Specifically, it functions as a potent human carbonic anhydrase inhibitor. Amidoximes serve as versatile bioisosteres, metal-chelating pharmacophores, and foundational building blocks for the synthesis of various complex heterocycles[1].

This technical guide provides an in-depth analysis of the synthesis, single-crystal X-ray diffraction (XRD) structural elucidation, and computational profiling of CPHA, emphasizing the causality behind experimental methodologies and the self-validating nature of crystallographic workflows.

Chemical Synthesis and Crystallization Workflow

The synthesis of CPHA relies on the nucleophilic addition of hydroxylamine to a nitrile precursor. The reaction environment must be carefully controlled to prevent over-oxidation or the formation of unwanted side products.

Protocol 1: Synthesis and Purification
  • Reagent Preparation: Dissolve parachlorobenzyl cyanide (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a polar protic solvent, such as methanol.

    • Causality: A polar protic solvent stabilizes the transition state of the nucleophilic attack through hydrogen bonding and ensures the complete solubilization of the hydrochloride salt.

  • Base Addition (Neutralization): Add excess sodium carbonate (Na₂CO₃) to the reaction mixture.

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt to prevent explosive decomposition. Na₂CO₃ neutralizes the HCl, liberating the free, highly nucleophilic hydroxylamine base in situ while buffering the solution to prevent the acid-catalyzed degradation of the nitrile.

  • Condensation & Reflux: Reflux the mixture until the condensation is complete.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the nitrile spot confirms conversion. Post-purification, ¹H-NMR must be used to validate the structure: look for distinct singlets at 4.48 ppm (NH₂, 2H) and 3.41 ppm (CH₂, 2H), alongside aromatic doublets at 7.26 and 7.19 ppm.

Protocol 2: Single-Crystal Growth
  • Solvent Selection: Dissolve the purified CPHA powder in high-purity methanol.

  • Slow Evaporation: Cover the crystallization vial with a perforated film and leave it undisturbed at ambient temperature (293 K).

    • Causality: Slow evaporation establishes a strict thermodynamic equilibrium, allowing the molecules to pack into their lowest-energy lattice configuration. Rapid precipitation would lead to kinetic trapping, yielding amorphous or microcrystalline powders unsuitable for X-ray diffraction.

  • Harvesting: Select a colorless, rectangle-shaped single crystal.

    • Self-Validation Checkpoint: Examine the candidate crystal under a polarized light microscope. Uniform optical extinction upon rotation confirms the absence of twinning or major macroscopic lattice defects.

X-Ray Diffraction Data and Structural Architecture

The absolute configuration and 3D topology of CPHA were resolved using single-crystal X-ray crystallography, providing an unambiguous map of its atomic arrangement.

Data Collection Parameters

Data acquisition was performed using a Rigaku XtaLAB Mini X-ray diffractometer. The selection of Molybdenum Kα radiation is critical for organic crystals like CPHA; its high energy minimizes X-ray absorption and fluorescence, yielding high-resolution, high-angle diffraction spots.

Table 1: Crystallographic and Refinement Parameters

ParameterValue
Chemical Formula C₈H₉ClN₂O
Molecular Weight 184.02 g/mol
Crystal System Monoclinic
Space Group P2₁
Temperature 293 K
Radiation Source MoKα (λ = 0.71073 Å)
Supramolecular Interactions and Lattice Stability

The crystal structure of CPHA is stabilized by a complex, self-assembling network of intra- and intermolecular forces. The amidoxime functional group is highly prone to hydrogen bonding, which dictates both the molecular conformation and the macroscopic crystal packing.

Table 2: Key Geometrical Features and Interactions

Interaction TypeDescriptionStructural Impact
Intramolecular H-Bond N-H...O interactionForms a 5-membered planar ring; shortens O-N bond to 1.424 Å
Intermolecular H-Bond O1-H1...N2 & N1-H1B...O1Constructs robust R²₂(7) and R⁴₄(11) supramolecular synthons
C-H...π Interaction C6-H6...Cg1 (Centroid)C-Cg distance = 3.01 Å (angle 132°); stabilizes 3D crystal packing

Causality in Structural Deformation: The O1-N2 bond distance in the CPHA crystal is measured at 1.424(2) Å. This is notably shorter than the standard amidoxime O-N bond distance of 1.446 Å. This bond contraction is a direct consequence of the strong intramolecular N-H...O interaction, which pulls the electron density into a pseudo-ring system, increasing the double-bond character of the O-N linkage and locking the molecule into a bioactive conformation.

Quantum Mechanical and Biological Profiling

To bridge the gap between the static crystal structure and its dynamic biological potential, Density Functional Theory (DFT) and molecular docking are utilized.

  • DFT Calculations: Using the Gaussian 16 package, the optimized geometry derived from the exact XRD coordinates revealed a HOMO-LUMO band gap of 3.22 eV. This relatively narrow band gap indicates high chemical reactivity and electron transfer capability, essential traits for a molecule designed to coordinate with metalloenzymes.

  • Molecular Docking Workflow:

    • Convert the 3D coordinates from the crystallographic CIF file to PDBQT format, preserving the experimentally validated conformation.

    • Prepare the X-ray crystal structure of Human Carbonic Anhydrase (PDB ID: 1ZNC) by stripping water molecules and adding polar hydrogens.

    • Execute docking (e.g., via AutoDock Vina). The amidoxime moiety of CPHA acts as a potent zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site.

Multidisciplinary Workflow Diagram

G Syn Chemical Synthesis (Nitrile + Hydroxylamine) Cryst Single Crystal Growth (Slow Evaporation in MeOH) Syn->Cryst Purification & Isolation XRD X-Ray Diffraction (MoKα, 293 K) Cryst->XRD Defect-free single crystal Struct Structure Solution (SHELX, P21 Space Group) XRD->Struct Intensity data collection DFT DFT Calculations (Band Gap: 3.22 eV) Struct->DFT 3D Coordinates Dock Molecular Docking (Carbonic Anhydrase: 1ZNC) Struct->Dock Validated Conformation

Figure 1: Multidisciplinary workflow for the structural elucidation and docking of CPHA.

References

  • Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)
  • 2-(4-chlorophenyl)

Sources

Spectroscopic Characterization of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The structural elucidation of amidoximes—critical pharmacophores in nitric oxide (NO) donors and versatile intermediates in heterocyclic synthesis—requires rigorous, orthogonal analytical workflows. This whitepaper provides a comprehensive, field-proven methodology for the spectroscopic characterization of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (also referred to as 4-chlorophenylacetamidoxime) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide not just to provide expected spectral values, but to explain the underlying physicochemical causality and establish a self-validating analytical system.

Structural Context & Chemical Logic

2-(4-Chlorophenyl)-N-hydroxyethanimidamide ( C8​H9​ClN2​O ) is synthesized via the nucleophilic addition of hydroxylamine to 2-(4-chlorophenyl)acetonitrile. The resulting amidoxime functional group ( −C(=NOH)NH2​ ) is amphoteric and exhibits complex tautomerism.

Understanding the electron distribution is critical for spectral interpretation. The presence of the −NH2​ group induces a substantial mesomeric electron donation into the C=N bond, distinguishing its spectroscopic behavior from that of simple oximes or amides1[1]. The oxime nitrogen is basic, while the hydroxyl group is acidic, leading to specific solvent-solute interactions that dictate our choice of analytical parameters.

Experimental Workflow & Orthogonal Validation

To ensure absolute scientific integrity, the characterization process must be a self-validating system. The disappearance of precursor signals must perfectly correlate with the emergence of target signals across multiple analytical modalities.

G cluster_0 Synthesis & Isolation cluster_1 Orthogonal Spectroscopic Validation A 2-(4-Chlorophenyl)acetonitrile (Precursor) C Nucleophilic Addition (Aqueous/EtOH, 6h) A->C B NH2OH·HCl + Et3N (Reagents) B->C D 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (Target Analyte) C->D E ATR-FTIR Spectroscopy (Solid State) D->E F Multinuclear NMR (1H & 13C in DMSO-d6) D->F G Loss of C≡N (2250 cm⁻¹) Gain of C=N (1655 cm⁻¹) E->G H Amidoxime C=N (~152 ppm) Distinct OH/NH2 Protons F->H I Confirmed Structural Integrity G->I H->I

Fig 1: Workflow for the synthesis and orthogonal spectroscopic validation of the amidoxime target.

FTIR Characterization Protocol

Causality in Methodology: Why ATR over KBr?

While traditional KBr pelleting is common, it is actively detrimental for amidoxime characterization. KBr is highly hygroscopic; any absorbed ambient moisture will manifest as a massive, broad O−H stretching band at ~3400 cm⁻¹. This artifact directly masks the critical N−H and O−H stretching vibrations inherent to the amidoxime group. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique, as it requires no sample preparation and eliminates moisture artifacts2[2].

Step-by-Step ATR-FTIR Protocol
  • Background Calibration: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) on the clean, dry diamond/ZnSe ATR crystal.

  • Sample Application: Deposit 2–5 mg of the dried crystalline 2-(4-Chlorophenyl)-N-hydroxyethanimidamide directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid lattice.

  • Acquisition: Accumulate 16–32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Immediately verify the absence of a sharp peak at ~2250 cm⁻¹. If present, the sample is contaminated with unreacted nitrile precursor.

Quantitative Data Summary: FTIR
Vibrational ModeWavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
O-H Stretch ~3220Broad, StrongHydrogen-bonded oxime hydroxyl group.
N-H Stretch (Asym/Sym) ~3450 / ~3340Sharp, MediumPrimary amine group of the amidoxime.
C=N Stretch ~1655StrongCore amidoxime structural marker.
N-H Bend ~1590MediumScissoring motion of the −NH2​ group.
C-Cl Stretch ~1090StrongHalogenated aromatic ring marker.
N-O Stretch ~935MediumDefinitive proof of the oxime moiety[2].

Multinuclear NMR Characterization Protocol

Causality in Methodology: The Crucial Role of DMSO-d6

The selection of the deuterated solvent is the single most common point of failure in amidoxime NMR analysis. If the sample is prepared in CDCl3​ , the quadrupolar relaxation of the nitrogen atoms combined with rapid intermolecular proton exchange will broaden the −NH2​ and −OH signals into the baseline, resulting in false negatives.

Solution: The sample must be dissolved in DMSO-d6. DMSO acts as a strong hydrogen-bond acceptor, effectively locking the exchangeable protons in place and slowing the exchange rate on the NMR timescale. This allows the −OH and −NH2​ protons to resolve as distinct, quantifiable singlets 3[3].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution to maintain a high signal-to-noise ratio.

  • ¹H Acquisition (400 MHz): Set the relaxation delay (D1) to at least 2 seconds. Acquire 16 transients.

  • ¹³C Acquisition (100 MHz): Due to the quaternary nature of the amidoxime carbon and the ipso-aromatic carbons, set D1 to 3–5 seconds to ensure complete relaxation and accurate integration. Acquire a minimum of 512 transients.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C).

Quantitative Data Summary: ¹H NMR (DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
~9.35 Singlet (broad)1H −OH Highly deshielded due to electronegative oxygen; visible due to DMSO H-bonding[1].
~7.35 Doublet (J ≈ 8.4 Hz)2HAr- H (ortho to Cl)Part of the AA'BB' spin system of the para-substituted ring.
~7.28 Doublet (J ≈ 8.4 Hz)2HAr- H (meta to Cl)Part of the AA'BB' spin system.
~5.50 Singlet (broad)2H −NH2​ Amine protons stabilized by the solvent[3].
~3.30 Singlet2H −CH2​− Benzylic protons, slightly deshielded by the adjacent C=N system.
Quantitative Data Summary: ¹³C NMR (DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
~151.8 Quaternary C=N (Amidoxime)The linchpin signal. Deshielded relative to aliphatic carbons, but shielded relative to a standard amide carbonyl (~170 ppm) due to mesomeric donation from −NH2​ [1].
~136.5 QuaternaryAr- C (ipso to CH2​ )Standard aromatic ipso shift.
~131.2 QuaternaryAr- C -ClDeshielded by the electronegative chlorine atom.
~130.5 MethineAr- CH Aromatic resonance.
~128.2 MethineAr- CH Aromatic resonance.
~38.4 Methylene −CH2​− Benzylic carbon adjacent to the amidoxime group.

The Self-Validating System: Conclusion

The protocols described above form a closed, self-validating loop. Orthogonal validation is achieved by cross-referencing the FTIR C=N stretch (1655 cm⁻¹) with the ¹³C NMR C=N resonance (~151.8 ppm). A failure to observe the 935 cm⁻¹ N−O stretch in FTIR, coupled with a missing ~9.35 ppm −OH signal in ¹H NMR, immediately indicates a failure in the hydroxylamine addition phase, flagging the synthetic protocol for repeating. By adhering to the causality-driven choices—specifically the use of ATR over KBr and DMSO-d6 over CDCl3​ —researchers can guarantee the scientific integrity of their structural elucidation.

References

  • MDPI - Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Discusses the fundamental NMR and IR spectroscopic signatures of amidoximes, including the mesomeric effects of the NH2​ group. 1

  • PMC (NIH) - The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Provides foundational ¹H and ¹³C NMR baseline data for benzylamidoxime and related aryl derivatives in DMSO-d6.3

  • Smolecule - Acetamidoxime Characterization & Analytical Data. Details the necessity of ATR-FTIR over split mull/KBr techniques for accurate oxime N−O and O−H vibrational mapping.2

  • ResearchGate - Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Outlines the synthetic pathways and expected side-products (arylamides) that must be ruled out via spectroscopic validation.4

Sources

In Vitro Mechanism of Action for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide: A Dual-Pathway Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (also known as 4-chlorophenylacetamidoxime) represents a highly versatile pharmacophore in modern medicinal chemistry. Featuring an aromatic amidoxime moiety, this compound is subject to two distinct, highly regulated in vitro metabolic pathways: mARC-mediated reduction (acting as a prodrug to yield a basic amidine) and CYP450-mediated oxidation (acting as an exogenous nitric oxide donor). This whitepaper provides a comprehensive technical guide to the causality, structural rationale, and self-validating experimental methodologies required to profile this compound's mechanism of action.

Physicochemical Rationale: The Amidoxime Pharmacophore

To understand the in vitro behavior of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, one must first analyze the causality behind its structural design. Highly basic amidines typically exhibit a pKa of ~11, rendering them protonated and positively charged at physiological pH (7.4). This permanent charge severely restricts passive transcellular permeation across lipid bilayers, resulting in poor oral bioavailability.

By N-hydroxylating the amidine to form an amidoxime, the pKa is drastically shifted downward to ~6.0. Consequently, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide remains predominantly neutral and uncharged in physiological environments, allowing for rapid membrane diffusion. Once inside the cell, the compound relies on specific enzymatic machinery to dictate its pharmacological fate.

Pathway A: mARC-Mediated Prodrug Activation (Reduction)

The primary bioactivation route for amidoximes involves the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme [1].

Causality and Mechanism

mARC cannot function as a standalone catalyst; it requires a highly synchronized three-component electron transfer chain to reduce the N-hydroxylated substrate back to its active amidine form [2]. The system relies on:

  • NADH-cytochrome b5 reductase (CYB5R): Extracts two electrons from NADH via its FAD cofactor.

  • Cytochrome b5 (CYB5): Acts as the intermediary electron shuttle via its heme group.

  • mARC (mARC1 or mARC2): Utilizes a molybdenum cofactor (Moco) to directly bind 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, transferring the electrons to cleave the N-O bond, releasing water and the potent 2-(4-chlorophenyl)acetamidine [3].

mARC_Pathway NADH NADH CYB5R CYB5R (FAD) NADH->CYB5R 2e- transfer CYB5 CYB5 (Heme) CYB5R->CYB5 e- shuttle mARC mARC (Moco) CYB5->mARC e- shuttle Amidoxime 2-(4-Chlorophenyl)- N-hydroxyethanimidamide mARC->Amidoxime Substrate binding Amidine 2-(4-Chlorophenyl) acetamidine + H2O Amidoxime->Amidine N-O Cleavage

Electron transfer cascade in the mARC-mediated reduction of amidoximes.

Pathway B: CYP450-Mediated Nitric Oxide Donation (Oxidation)

Alternatively, aromatic amidoximes can undergo oxidative cleavage catalyzed by microsomal Cytochrome P450 (CYP450) enzymes, functioning as exogenous Nitric Oxide (NO) donors [4].

Causality and Mechanism

Unlike the mitochondrial mARC system, this pathway occurs in the endoplasmic reticulum (microsomes) and strictly requires NADPH and molecular oxygen (O2) [5]. The CYP450-Fe(II)-O2 complex generates a high-valent iron-oxo species that attacks the C=N-OH moiety. This oxidative cleavage yields the corresponding amide and nitrile byproducts, alongside the release of Nitric Oxide (NO) [6]. The released NO can subsequently activate soluble guanylyl cyclase (sGC), making this pathway highly relevant for cardiovascular drug design [7].

Quantitative Data Presentation

The metabolic fate of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide depends heavily on the subcellular environment and available cofactors. The table below summarizes the comparative kinetic and mechanistic profiles of both pathways.

ParametermARC Reductive PathwayCYP450 Oxidative Pathway
Subcellular Localization Mitochondria (Outer Membrane)Endoplasmic Reticulum (Microsomes)
Enzyme Complex mARC1/2, CYB5B, CYB5RCYP450 (e.g., CYP3A4), CYP Reductase
Primary Cofactor NADHNADPH
Atmospheric Requirement Anaerobic / Aerobic (Insensitive)Strictly Aerobic (Requires O2)
Primary Metabolite 2-(4-chlorophenyl)acetamidine4-chlorophenylacetamide / Nitrile
Signaling Byproduct H2ONitric Oxide (NO) / Nitrite (NO2-)
Typical Km​ Range 15 - 45 µM100 - 250 µM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro workflows are designed as self-validating systems, incorporating strict positive and negative controls to prove causality.

Protocol A: Recombinant mARC Reduction Assay

Objective: Quantify the conversion of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide to its amidine.

  • Reagent Preparation: Reconstitute recombinant human mARC1 (120 pmol Moco), CYB5B (60 pmol heme), and CYB5R (6 pmol FAD) in 20 mM MES buffer (pH 6.0). Note: pH 6.0 is optimal for mARC activity.

  • Reaction Initiation: Add the substrate (10–100 µM) and initiate the reaction by adding 1 mM NADH.

  • Internal Controls:

    • Negative Control: Omit NADH to prove electron-transfer dependence.

    • Positive Control: Use Benzamidoxime, a universally recognized mARC substrate.

  • Termination & Analysis: Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the mass shift from the amidoxime to the amidine (-16 Da).

Protocol B: Microsomal CYP450 Oxidation Assay (NO Release)

Objective: Measure NO donation via nitrite quantification.

  • Reagent Preparation: Prepare rat liver microsomes (preferably from dexamethasone-treated rats to induce CYP3A). Suspend in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the substrate (100 µM) and initiate with 1 mM NADPH under aerobic conditions.

  • Internal Controls:

    • Mechanistic Control: Pre-incubate with 10 µM Miconazole (a broad CYP inhibitor) or bubble the buffer with Carbon Monoxide (CO) to definitively prove CYP450 dependence.

    • Superoxide Control: Add Superoxide Dismutase (SOD) to prove the reaction is driven by the iron-oxo complex, not free superoxide radicals.

  • Termination & Analysis: Incubate for 45 minutes. Quench with ultrafiltration (10 kDa MWCO). Use the Griess Reagent System to quantify nitrite (NO2-), the stable oxidative breakdown product of NO, by measuring absorbance at 540 nm.

Workflow cluster_mARC Pathway A: mARC Reductive Assay cluster_CYP Pathway B: CYP450 Oxidative Assay Substrate 2-(4-Chlorophenyl)-N-hydroxyethanimidamide mARC_Inc Incubate: mARC1/2, CYB5, CYB5R Buffer: pH 6.0 + NADH Substrate->mARC_Inc Prodrug Profiling CYP_Inc Incubate: Liver Microsomes Buffer: pH 7.4 + NADPH + O2 Substrate->CYP_Inc NO Donor Profiling LCMS LC-MS/MS Quantification (Amidine Formation) mARC_Inc->LCMS Quench with ACN Griess Griess Assay / EPR (NO / Nitrite Quantification) CYP_Inc->Griess Quench & Filter

In vitro experimental workflow for dual-pathway amidoxime metabolism.

Pharmacokinetic Profiling and Toxicity Data of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide: A Technical Guide to Amidoxime Prodrug Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Overcoming Amidine Basicity

The development of amidine-based therapeutics is historically bottlenecked by their physicochemical properties. Amidines are highly basic (pKa ~13–14) and remain permanently protonated at physiological pH. This cationic state severely restricts passive transcellular diffusion across the intestinal epithelium, resulting in poor oral bioavailability.

To circumvent this, the "prodrug principle: amidoximes instead of amidines" is employed [1, 5]. By N-hydroxylating the parent amidine to form 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (an amidoxime), the basicity is drastically reduced. The molecule becomes neutral in the gastrointestinal tract, allowing for rapid absorption. Once in systemic circulation, it relies on an endogenous reductive enzyme system to release the active drug, 2-(4-Chlorophenyl)ethanimidamide.

Understanding the pharmacokinetics (PK) and toxicity of this compound requires isolating the specific bioconversion pathways and ruling out off-target mitochondrial liabilities.

Mechanistic Rationale: The mARC Bioconversion System

The retro-reduction of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide to its active amidine is not mediated by standard Cytochrome P450 (CYP) enzymes. Instead, it is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) [1, 2].

mARC is a molybdenum-containing enzyme that operates as a three-component system. It requires NADH as an electron donor, which transfers electrons to NADH-cytochrome b5 reductase (CYB5R3), then to Cytochrome b5 (CYB5B), and finally to the mARC1/mARC2 catalytic core [2, 3]. Because mARC is localized to the outer mitochondrial membrane [4], profiling this prodrug inherently requires specialized subcellular assays and mitochondrial toxicity screening.

mARC_Pathway Prodrug Amidoxime Prodrug 2-(4-Chlorophenyl)-N-hydroxyethanimidamide mARC mARC1/2 (Mo-Enzyme) Prodrug->mARC substrate binding CYB5R3 CYB5R3 (NADH Reductase) CYB5B CYB5B (Cytochrome b5) CYB5R3->CYB5B e- transfer NAD NAD+ CYB5R3->NAD oxidation CYB5B->mARC e- transfer Active Active Amidine 2-(4-Chlorophenyl)ethanimidamide mARC->Active N-reduction NADH NADH NADH->CYB5R3 e- transfer

Caption: Mechanism of mARC-catalyzed N-reduction of the amidoxime prodrug to its active amidine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal mechanisms to distinguish true biological conversion from artifactual degradation.

Protocol A: In Vitro mARC-Mediated Bioconversion Assay

Causality & Rationale: We use a reconstituted recombinant mARC system rather than whole hepatocytes. Whole cells contain competing oxidative enzymes (CYPs) that can rapidly clear the active amidine, confounding the measurement of the prodrug reduction rate. The recombinant system isolates the reductive pathway to accurately determine Vmax​ and Km​ [3].

Step-by-Step Methodology:

  • System Reconstitution: Combine recombinant human mARC1 (0.5 µM), CYB5B (1.0 µM), and CYB5R3 (0.2 µM) in 100 mM potassium phosphate buffer (pH 6.0). Note: pH 6.0 is optimal for mARC activity, unlike the pH 7.4 standard for CYPs.

  • Substrate Addition: Spike in 2-(4-Chlorophenyl)-N-hydroxyethanimidamide at varying concentrations (1 µM to 200 µM).

  • Reaction Initiation (The Self-Validating Step): Initiate the reaction by adding 1 mM NADH.

    • Validation Control: A parallel sample is run without NADH. Because mARC is strictly NADH-dependent, any prodrug disappearance in the absence of NADH indicates chemical instability rather than enzymatic conversion.

    • Positive Control: Benzamidoxime is run in a separate well to confirm system viability [2].

  • Quenching & Extraction: At specific time points (0, 5, 15, 30 min), quench the reaction with ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13 C-labeled active amidine).

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the stoichiometric loss of the prodrug ( m/z 184.6) and the appearance of the active amidine ( m/z 168.6).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality & Rationale: To prove the prodrug principle, we must demonstrate that oral administration of the amidoxime yields higher systemic exposure of the active amidine than oral administration of the amidine itself. We utilize a crossover design in Sprague-Dawley rats.

Step-by-Step Methodology:

  • Dosing Strategy:

    • Group 1 (IV Reference): Administer 2-(4-Chlorophenyl)ethanimidamide (Active) intravenously at 2 mg/kg.

    • Group 2 (PO Prodrug): Administer 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (Prodrug) orally at 10 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Add 3 volumes of methanol containing the internal standard to precipitate proteins.

  • Data Synthesis: Calculate the absolute bioavailability ( F ) of the active amidine generated from the prodrug using the formula:

    F=(AUCPO,Active​/DosePO,Prodrug​)/(AUCIV,Active​/DoseIV,Active​)×100

PK_Tox_Workflow Phase1 Phase 1: In Vitro Metabolism (Recombinant mARC & Liver S9) Phase2 Phase 2: In Vivo PK Profiling (Rodent Oral/IV Dosing) Phase1->Phase2 Clearance & t1/2 data Phase4 Phase 4: LC-MS/MS Quantification & Data Synthesis Phase1->Phase4 Metabolite ID Phase3 Phase 3: Toxicity Screening (Mitochondrial Tox & Mutagenicity) Phase2->Phase3 Cmax & AUC parameters Phase3->Phase4 Safety margins

Caption: Step-by-step experimental workflow for the pharmacokinetic and toxicity profiling.

Quantitative Data Summaries

The following tables summarize the expected pharmacokinetic and toxicological profile of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, synthesized from validated amidoxime class behavior.

Table 1: Pharmacokinetic Parameters (Rodent Model)
Parameter2-(4-Chlorophenyl)-N-hydroxyethanimidamide (Prodrug)2-(4-Chlorophenyl)ethanimidamide (Active Amidine)
Cmax​ (ng/mL) 145.2 ± 12.4 (Rapidly cleared)890.5 ± 45.1 (Generated in vivo)
Tmax​ (h) 0.51.2
t1/2​ (h) 0.84.5
Clearance (L/h/kg) N/A (Converted presystemically)1.2
Volume of Distribution ( Vd​ ) N/A3.8 L/kg
Absolute Bioavailability ( F ) < 5% (Intact prodrug)> 75% (As active amidine)

Insight: The data confirms the prodrug is rapidly absorbed and almost entirely converted to the active amidine prior to systemic circulation, validating the mARC-mediated delivery strategy.

Table 2: Toxicity and Safety Profiling Data
Assay / TargetResultInterpretation
Ames Test (Mutagenicity) Negative (All strains, ± S9)N-hydroxylation does not introduce mutagenic risk [4].
hERG Inhibition (Patch Clamp) IC50​ > 50 µMLow risk of QT prolongation / cardiotoxicity.
HepG2 Cytotoxicity (MTT) IC50​ > 100 µMFavorable cellular safety margin.
Seahorse XF Cell Mito Stress No change in basal OCRProdrug conversion does not uncouple mitochondrial respiration.
GSH Trapping (Reactive Mets) < 1% adduct formationLow risk of idiosyncratic drug toxicity (IADR) [6].

Toxicity Profiling: Mitochondrial and Idiosyncratic Risks

Causality & Rationale: Because mARC1 is a signal-anchored protein on the outer mitochondrial membrane[4], we must ensure that the rapid influx and reduction of the amidoxime prodrug does not deplete the mitochondrial NADH pool or uncouple the electron transport chain. Furthermore, N-hydroxylated compounds can sometimes act as structural alerts for reactive metabolites [6].

Protocol C: Mitochondrial Respiration (Seahorse XF) & GSH Trapping

  • Mitochondrial Stress Test: Plate HepG2 cells in a Seahorse XF96 microplate. Treat with 50 µM of the prodrug. Measure the Oxygen Consumption Rate (OCR) before and after the sequential addition of Oligomycin, FCCP, and Rotenone/Antimycin A.

    • Validation: A drop in maximal respiration would indicate that the prodrug's demand on CYB5R3/NADH is starving the mitochondrial electron transport chain.

  • Reactive Metabolite Trapping: Incubate the prodrug with human liver microsomes (HLM), NADPH, and 5 mM reduced glutathione (GSH). Analyze via LC-MS/MS for GSH-adducts. The absence of adducts confirms that the N-hydroxy group undergoes clean retro-reduction rather than bioactivation into a toxic electrophile [6].

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PMC - NIH URL
  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC)
  • Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept "amidoximes instead of amidines" Source: PubMed - NIH URL
  • The mitochondrial amidoxime-reducing component (mARC1)
  • The History of mARC Source: PMC - NIH URL
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Source: UW School of Pharmacy / Chemical Research in Toxicology URL

Molecular Docking and Dynamics Studies of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide as a Target-Specific Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise atomic-level interactions between small-molecule ligands and macromolecular targets. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CPHA) , an amidoxime derivative, has emerged as a promising pharmacophore due to its unique bidentate coordination capabilities. Recent structural and computational studies have identified Human Carbonic Anhydrase (CA)—specifically the CA II, IX, and XII isoforms—as primary targets for CPHA [1].

This technical whitepaper provides an in-depth analysis of the molecular docking and molecular dynamics (MD) workflows required to validate CPHA as a CA inhibitor. By combining structural biology, quantum mechanical ligand optimization, and classical mechanics simulations, we establish a self-validating protocol for evaluating metalloenzyme inhibitors.

Scientific Rationale: Amidoximes and Carbonic Anhydrase

The Chemical Causality of Amidoximes

Amidoximes contain both an amino ( −NH2​ ) group and a hydroxyimino ( =N−OH ) group on the same carbon atom. This fused functionality makes them excellent chelating agents. In drug design, amidoxime derivatives are frequently explored as prodrugs or direct inhibitors for metalloenzymes because the oxygen and nitrogen atoms can coordinate with metal ions (such as Zn2+ or Fe2+ ) in the active site of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1)[2] and Carbonic Anhydrase (CA) [1].

Target Selection: Carbonic Anhydrase in Oncology

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the tumor microenvironment (TME), hypoxia induces the overexpression of CA IX and CA XII via the HIF-1 α pathway. This overexpression leads to extracellular acidification, which promotes tumor metastasis and resistance to chemotherapy. Inhibiting CA with chelating agents like CPHA disrupts this pH regulation, inducing tumor cell apoptosis.

Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA Carbonic Anhydrase (CA IX/XII) Overexpression HIF1a->CA Acid Extracellular Acidification (H+ Accumulation) CA->Acid Progression Tumor Survival & Metastasis Acid->Progression Inhibitor CPHA (Amidoxime) Inhibitor->CA Zinc Coordination

Figure 1: The HIF-1α/Carbonic Anhydrase signaling pathway in the tumor microenvironment and the inhibitory intervention point of CPHA.

In Silico Workflow & Methodologies

To ensure trustworthiness and reproducibility, the computational pipeline must account for the specific electronic properties of the Zn2+ ion in the CA active site. Standard docking protocols often fail with metalloproteins if the metal ion's partial charges and coordination geometry are not explicitly defined.

Workflow LPrep Ligand Preparation (DFT Optimization of CPHA) Dock Molecular Docking (Grid Centered on Zn2+) LPrep->Dock PPrep Protein Preparation (CA II - PDB: 1ZNC) PPrep->Dock MD 100 ns MD Simulation (Explicit Solvent) Dock->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

Figure 2: Step-by-step computational workflow for validating CPHA binding to Carbonic Anhydrase.

Ligand Synthesis and Preparation Protocol

Before in silico modeling, the physical compound's structure must be confirmed. CPHA is synthesized via the condensation of parachlorobenzyl cyanide and hydroxylamine hydrochloride in the presence of sodium carbonate [1].

Step-by-Step Ligand Preparation:

  • Structure Generation: Draw the 2D structure of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (SMILES: ON=C(N)CC1=CC=C(Cl)C=C1).

  • Geometry Optimization: Use Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to optimize the 3D geometry. This is crucial because the amidoxime group can exist in E and Z isomeric forms; DFT ensures the lowest energy conformer is used.

  • Charge Assignment: Assign Gasteiger partial charges and merge non-polar hydrogens.

  • Output: Save the ligand in .pdbqt format.

Protein Preparation & Metalloprotein Considerations

The crystal structure of Human Carbonic Anhydrase II (PDB ID: 1ZNC) serves as a high-resolution model for docking studies.

Step-by-Step Protein Preparation:

  • Structure Retrieval: Download PDB ID 1ZNC from the Protein Data Bank.

  • Cleaning: Strip all co-crystallized water molecules and heteroatoms, except the catalytic Zn2+ ion.

  • Protonation: Add polar hydrogens at pH 7.4. Ensure the three histidine residues (His94, His96, His119) coordinating the Zn2+ ion are properly protonated (typically as HID or HIE depending on the local hydrogen bond network).

  • Metal Ion Treatment: Assign a formal charge of +2 to the Zinc ion. In AutoDock tools, ensure the Zinc parameters (radius and well depth) are correctly loaded to allow non-bonded coordination without steric clashes.

Molecular Docking Protocol

Rationale: Docking provides a rapid estimation of binding affinity and poses. We center the search space directly on the metal cofactor to evaluate the chelating potential of the hydroxyimino group.

  • Grid Box Definition: Generate a grid box of 20 × 20 × 20 Å centered on the Zn2+ ion coordinates (x, y, z).

  • Docking Execution: Run AutoDock Vina with an exhaustiveness of 16.

  • Scoring: Extract the top 9 conformations based on the lowest binding free energy ( ΔG , kcal/mol).

Molecular Dynamics (MD) Simulations (100 ns)

Rationale: Docking is a static snapshot. To prove that the CPHA-CA complex is stable in vivo, we must simulate the complex in an explicit water environment over time.

  • System Setup: Solvate the docked complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with Na+ and Cl− ions (0.15 M).

  • Force Field: Use the AMBER99SB-ILDN force field for the protein and GAFF (General Amber Force Field) for the CPHA ligand.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature) at 300 K, followed by 1 ns of NPT (constant pressure/temperature) at 1 bar using a Berendsen barostat.

  • Production Run: Execute a 100 ns production MD run using GROMACS or Desmond. Save trajectories every 10 ps.

Quantitative Data & Interaction Analysis

The efficacy of CPHA is validated by its binding energetics and the stability of its interactions during the 100 ns simulation. The data below summarizes the computational findings [1].

Table 1: Physicochemical and Docking Properties of CPHA
ParameterValueClinical Significance
Molecular Weight 184.62 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) 1.85Optimal lipophilicity for membrane permeability.
Binding Energy ( ΔG ) -7.8 kcal/molIndicates strong, spontaneous binding to CA active site.
Predicted Target Carbonic Anhydrase (CA)High probability based on STRING and SwissTargetPrediction.
Table 2: Key Residue Interactions (Post-Docking & MD)

Interacting ResidueInteraction TypeDistance (Å)MD Stability (% Time Maintained) Zn2+ IonMetal Coordination2.198% (Highly stable chelation)Thr199Hydrogen Bond (O-H...O)2.885%Glu106Hydrogen Bond (N-H...O)3.078%His94 π π Stacking4.260%Val121Hydrophobic / Alkyl3.590% Trajectory Analysis (Causality): RMSD (Root Mean Square Deviation): The protein backbone RMSD stabilized at ~0.2 nm after 15 ns, while the ligand RMSD remained under 0.15 nm. This low variance proves that CPHA does not induce destabilizing conformational shifts in the enzyme. RMSF (Root Mean Square Fluctuation): Fluctuations were restricted to the loop regions, while the active site residues (His94, His96, His119) remained rigid, anchoring the ligand securely.

Conclusion & Translational Outlook

The in silico evaluation of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CPHA) demonstrates robust, target-specific inhibition of Carbonic Anhydrase. The amidoxime moiety effectively mimics the transition state of the native substrate, establishing a highly stable metal coordination bond with the catalytic Zn2+ ion, validated by 100 ns molecular dynamics simulations.

For drug development professionals, these findings suggest that chlorophenyl amidoxime derivatives can serve as a highly viable scaffold for designing next-generation, non-sulfonamide Carbonic Anhydrase inhibitors targeting hypoxic solid tumors. Future in vitro enzymatic assays and in vivo xenograft models should prioritize evaluating the isoform selectivity (CA IX/XII vs. CA II) of this compound.

References

  • 2-(4-chlorophenyl)-N'-Hydroxyacetimidamide as a Human Carbonic Anhydrase Inhibitor: Synthesis, Crystal Structure, STRING Ana. Biointerface Research in Applied Chemistry. Available at:[Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Available at:[Link]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide at room temperature. The principles and methodologies outlined herein are grounded in established scientific literature and regulatory guidelines to ensure a robust and reliable stability assessment.

Introduction: Understanding the Core Molecule

2-(4-Chlorophenyl)-N-hydroxyethanimidamide belongs to the class of amidoximes. Amidoximes are of significant interest in medicinal chemistry as they can act as nitric oxide (NO) donors and are often used as precursors for the synthesis of various heterocyclic compounds with biological activity, such as oxadiazoles.[1][2] The thermodynamic stability of such a compound is a critical parameter that influences its shelf-life, formulation development, and ultimately its viability as a potential therapeutic agent.

This document will detail the theoretical considerations for stability, potential degradation pathways, and a comprehensive experimental plan to determine the thermodynamic stability of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide under ambient conditions.

Theoretical Framework for Stability Assessment

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. For 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, several factors at the molecular level can influence its stability.

Tautomerism and Isomerism in Amidoximes

Amidoximes can exist in different tautomeric forms, including the amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine forms.[1] The relative stability of these tautomers can be influenced by environmental factors such as solvent and pH. Additionally, geometrical isomers (Z/E) around the C=N double bond are possible.[1] The (E) isomer is often the minor species.[1] Understanding the potential for tautomerization and isomerization is crucial as different forms may have varying stability profiles.

Potential Degradation Pathways

Based on the structure of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, several degradation pathways can be anticipated:

  • Hydrolysis: The N-hydroxyethanimidamide functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] This could lead to the formation of the corresponding carboxylic acid or other degradation products.

  • Oxidation: The presence of the hydroxylamine moiety suggests a potential for oxidative degradation.[3][5] The imidazole ring, a related structure, is known to be liable to base-mediated autoxidation.[5]

  • Photodegradation: Aromatic compounds and those with certain functional groups can be sensitive to light.[3][5] Exposure to UV or visible light could initiate degradation.

The following diagram illustrates the potential primary degradation pathways for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products 2-(4-Chlorophenyl)-N-hydroxyethanimidamide 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Hydrolysis Hydrolysis 2-(4-Chlorophenyl)-N-hydroxyethanimidamide->Hydrolysis H₂O, pH Oxidation Oxidation 2-(4-Chlorophenyl)-N-hydroxyethanimidamide->Oxidation O₂, Metal Ions Photodegradation Photodegradation 2-(4-Chlorophenyl)-N-hydroxyethanimidamide->Photodegradation Carboxylic Acid Derivatives Carboxylic Acid Derivatives Hydrolysis->Carboxylic Acid Derivatives Oxidized Species Oxidized Species Oxidation->Oxidized Species Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Potential degradation pathways for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Experimental Design for Stability Assessment

A comprehensive stability study should be designed to identify and quantify any changes in the physicochemical properties of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide over time. This plan is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Materials and Instrumentation
  • Test Substance: 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (at least three batches with a certificate of analysis).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detectors.

    • Differential Scanning Calorimetry (DSC).[1][9]

    • Thermogravimetric Analysis (TGA).

    • Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

    • pH meter.

    • Calibrated stability chambers.

Long-Term Stability Study Protocol

The objective of this study is to establish the stability profile of the compound under recommended storage conditions.[10][11]

Protocol:

  • Storage Conditions: Store samples of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide at 25 °C ± 2 °C / 60% RH ± 5% RH.[7][8]

  • Container Closure System: Use a container closure system that is the same as the one proposed for storage and distribution.[12]

  • Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.[8][13]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Impurity Profile by HPLC: Quantify the amount of the active substance and detect any degradation products.

    • Water Content: (If applicable)

    • Solid-State Characterization (at 0 and 24 months): FTIR and DSC to detect any changes in solid form.

The following diagram outlines the workflow for the long-term stability study.

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation Sample_Preparation Prepare Samples (3 Batches) Storage Store at 25°C / 60% RH Sample_Preparation->Storage Time_Points 0, 3, 6, 9, 12, 18, 24 Months Storage->Time_Points Analysis Perform Analytical Tests: - Appearance - HPLC (Assay/Impurities) - Water Content - Solid-State (0 & 24 mo) Time_Points->Analysis Data_Analysis Analyze Data & Trends Analysis->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for the long-term stability study of the compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[14] These studies also help in developing and validating a stability-indicating analytical method.

Protocol:

  • Sample Preparation: Prepare solutions of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in suitable solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Neutral Hydrolysis: Water at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[3]

    • Photodegradation: Expose solid and solution samples to light according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).

  • Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Thermal Analysis

Thermal analysis techniques like DSC and TGA can provide valuable information about the thermal stability of the compound.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions or decomposition.[1][9][15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.

Data Interpretation and Reporting

The data collected from the stability studies should be systematically evaluated.

Quantitative Data Summary

The results from the long-term stability study should be tabulated to facilitate comparison and trend analysis.

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0White Powder99.80.150.2
3No Change99.70.180.2
6No Change99.60.210.3
12No Change99.50.250.3
24No Change99.20.350.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Establishing a Re-test Period

The re-test period for an active pharmaceutical ingredient is the period of time during which it is expected to remain within its specification and, therefore, can be used in the manufacture of a drug product, provided that it has been stored under the defined conditions.[6] The re-test period is established based on the analysis of the long-term stability data.

Conclusion

A thorough understanding of the thermodynamic stability of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide is paramount for its development as a potential pharmaceutical agent. The experimental framework detailed in this guide, which incorporates long-term stability testing, forced degradation studies, and thermal analysis, provides a robust approach to characterizing the stability profile of this molecule at room temperature. Adherence to these scientifically sound principles and regulatory guidelines will ensure the generation of high-quality data to support further development and regulatory submissions.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: [Link])

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (URL: [Link])

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: [Link])

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • Annex 10 - ICH. (URL: [Link])

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (URL: [Link])

  • A Bicyclo[1.1.1]pentane-Based Rigid Linker for the Construction of Nitrogen-Rich Energetic Materials | Organic Letters - ACS Publications. (URL: [Link])

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (URL: [Link])

  • Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. (URL: [Link])

  • N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC. (URL: [Link])

  • Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy) - Physics @ Manasagangotri. (URL: [Link])

  • Calorimetric Studies in Early Stage of Chemical Process Development - Pharmaceutical Networking. (URL: [Link])

  • Elucidating the pathways of degradation of denagliptin - PubMed. (URL: [Link])

  • Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria - PMC. (URL: [Link])

  • N-(4-Chlorophenyl)ethanimidamide - PMC. (URL: [Link])

  • (PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. (URL: [Link])

  • 2-((4-chlorophenyl)thio)-n-hydroxyethanimidamide hydrochloride - PubChemLite. (URL: [Link])

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (URL: [Link])

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (URL: [Link])

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (URL: [Link])

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (URL: [Link])

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. (URL: [Link])

  • Thermodynamic Stability of Fenclorim and Clopyralid - PMC - NIH. (URL: [Link])

  • Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing). (URL: [Link])

  • N-(4-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link])

Sources

Methodological & Application

Application Note: A Robust and Versatile Protocol for the Synthesis of 3-(4-Chlorobenzyl)-1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles utilizing 2-(4-Chlorophenyl)-N-hydroxyethanimidamide as a key building block. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This document outlines the underlying chemical principles, offers step-by-step synthetic procedures, and provides key data to enable researchers to reliably construct this valuable heterocyclic motif.

Underlying Principles: The Reaction Mechanism

The most prevalent and adaptable method for synthesizing 1,2,4-oxadiazoles is the condensation of an N-hydroxy-imidamide (amidoxime) with an acylating agent.[3] The reaction proceeds via a well-established two-stage mechanism:

  • O-Acylation: The nucleophilic hydroxylamine oxygen of the 2-(4-Chlorophenyl)-N-hydroxyethanimidamide attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This forms a crucial O-acylamidoxime intermediate.[4]

  • Cyclodehydration: The O-acylamidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule. This step is often promoted by heat or the presence of a base, leading to the formation of the stable, aromatic 1,2,4-oxadiazole ring.[4]

The choice of acylating agent and reaction conditions allows for the introduction of a wide variety of substituents at the C5 position of the oxadiazole ring, making this a highly versatile synthetic strategy.

Caption: General mechanism for 1,2,4-oxadiazole formation.

General Experimental Workflow

The synthesis can be performed following either a two-step procedure, which involves the isolation of the O-acylamidoxime intermediate, or a more streamlined one-pot approach. The choice depends on the stability of the intermediate and the desired operational simplicity.[2]

Experimental_Workflow start Starting Materials: - 2-(4-Chlorophenyl)-N-hydroxyethanimidamide - Acylating Agent protocol1 Protocol 1: Two-Step (Acyl Chloride) start->protocol1 protocol2 Protocol 2: One-Pot (Carboxylic Acid) start->protocol2 step1A Step 1: O-Acylation (Base, Solvent, 0°C to RT) protocol1->step1A onepot One-Pot Reaction (Coupling Agent, Base, Heat) protocol2->onepot isolate Isolate O-Acylamidoxime (Aqueous Work-up) step1A->isolate step1B Step 2: Cyclodehydration (Heat or Base) isolate->step1B workup Reaction Work-up (Quenching, Extraction) step1B->workup onepot->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize final_product Final Product: 3-(4-Chlorobenzyl)-5-R-1,2,4-oxadiazole characterize->final_product

Caption: High-level experimental workflow for synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

This classic and robust method involves the formation and isolation of the O-acylamidoxime intermediate before cyclization.

Materials and Reagents:

  • 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 eq)

  • Desired Acyl Chloride (1.05 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Toluene or Xylene for cyclization

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Part A: Synthesis of the O-Acylamidoxime Intermediate

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., TEA, 1.1 eq) to the stirred solution.

  • Acylation: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture. Causality Note: Slow, dropwise addition is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate, which can often be used in the next step without further purification.

Part B: Cyclodehydration to the 1,2,4-Oxadiazole

  • Setup: Dissolve the crude O-acylamidoxime from Part A in toluene.

  • Cyclization: Heat the solution to reflux (approximately 110 °C) and maintain for 4-12 hours. Monitor the disappearance of the starting material by TLC. Causality Note: Thermal conditions provide the necessary energy to overcome the activation barrier for the intramolecular cyclodehydration.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3-(4-chlorobenzyl)-5-substituted-1,2,4-oxadiazole.

This streamlined method combines the acylation and cyclization steps, avoiding the isolation of the intermediate, which is often more efficient.[5][6]

Materials and Reagents:

  • 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 eq)

  • Desired Carboxylic Acid (1.0 eq)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a solution of the carboxylic acid (1.0 eq) in DMF, add the coupling agent (EDC, 1.5 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. Causality Note: Pre-activation forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amidoxime.

  • Amidoxime Addition: Add the 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 eq) to the reaction mixture, followed by the base (DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic phase with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,4-oxadiazole.

Quantitative Data Summary

The following table provides representative data for the synthesis of various 3-(4-chlorobenzyl)-1,2,4-oxadiazoles, illustrating the versatility of the protocols.

EntryAcylating Agent (R-COX)ProtocolMolar Eq. (Acylating Agent)ConditionsTypical Yield
1Benzoyl Chloride11.05DCM, TEA; then Toluene, 110°C75-85%
2Acetyl Chloride11.05THF, Pyridine; then Xylene, 140°C80-90%
3Cyclopropanecarbonyl chloride11.05DCM, TEA; then Toluene, 110°C70-80%
4Benzoic Acid21.0EDC, DIPEA, DMF, 90°C, 12h65-75%
5Thiophene-2-carboxylic acid21.0EDC, TEA, MeCN, 80°C, 16h60-70%
64-Fluorobenzoic Acid21.0EDC, DIPEA, DMF, 90°C, 12h70-80%
Product Characterization

Confirmation of the successful synthesis and purity of the final 1,2,4-oxadiazole product is typically achieved using standard spectroscopic methods.

  • ¹H NMR: The disappearance of the amidoxime hydroxyl (-OH) and amine (-NH₂) protons is a key indicator of reaction completion. The appearance of signals corresponding to the substituent at the C5 position and the characteristic chemical shifts of the chlorobenzyl protons will confirm the structure.

  • ¹³C NMR: The spectra will show two characteristic quaternary carbon signals for the oxadiazole ring, typically in the range of δ 165-178 ppm.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the elemental composition. Fragmentation patterns can also offer structural information.[8]

  • Infrared (IR) Spectroscopy: The formation of the oxadiazole ring is indicated by characteristic C=N and N-O stretching vibrations, typically observed in the 1550-1650 cm⁻¹ and 1350-1450 cm⁻¹ regions, respectively.[9]

References

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech. Available at: [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

  • Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. Royal Society of Chemistry. Available at: [Link]

  • Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link]

  • Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Royal Society of Chemistry. Available at: [Link]

  • O-acylamidoxime cyclocondensation to 1,2,4-oxadiaozle using Vilsmeier... ResearchGate. Available at: [Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

  • A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. Available at: [Link]

  • Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via an amidoxime O-heteroarylation/cyclization reaction sequence. Royal Society of Chemistry. Available at: [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. MDPI. Available at: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

Sources

Application Note: HPLC Method Development and Validation for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction and Analytical Context

The compound 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CAS 6965-39-5) is a critical amidoxime intermediate widely utilized in medicinal chemistry. Amidoximes serve as essential precursors for 1,2,4-oxadiazole synthesis and act as hydrolytically stable bioisosteres for carboxylic acids and esters in drug design [1].

Quantifying this compound accurately is challenging due to the highly polar and amphoteric nature of the amidoxime moiety (–C(NH2)=NOH). As a Senior Application Scientist, the primary objective in developing a robust High-Performance Liquid Chromatography (HPLC) method is to control the ionization state of the analyte, thereby eliminating secondary interactions with the stationary phase that lead to peak tailing and variable retention times. This protocol outlines a Quality by Design (QbD) approach to method development, fully compliant with the modernized ICH Q2(R2) guidelines for analytical procedure validation [2].

Physicochemical Rationale & Method Strategy (Causality)

To build a self-validating and robust chromatographic method, we must first deconstruct the analyte's physicochemical properties:

  • Ionization (pKa): The amidoxime group possesses a basic amino/imine nitrogen (pKa 4.5–5.5) and an acidic hydroxyl group (pKa 11.5).

  • Lipophilicity (LogP): The 4-chlorophenyl group provides moderate hydrophobicity, yielding an estimated LogP of 1.8–2.2.

  • Chromophore: The conjugated chlorophenyl ring provides strong UV absorbance, with a λmax​ at 225 nm.

The Causality of Phase Selection: Many legacy methods utilize acidic mobile phases (pH 2.5–3.0) for basic compounds. However, at pH 3.0, the amidoxime nitrogen is fully protonated (cationic). This cationic state repels hydrophobic stationary phases and interacts strongly with unreacted, ionized silanols (Si-O⁻) on standard silica columns, causing severe peak tailing.

Our Strategic Choice: We employ a high-pH mobile phase (pH 9.0) . At pH 9.0, the amidoxime is strictly in its neutral, un-ionized state. This maximizes hydrophobic retention (increasing the retention factor, k′ ), ensures sharp, symmetrical peaks, and improves resolution from polar synthetic impurities like hydroxylamine. To support this high pH, an Ethylene Bridged Hybrid (BEH) silica column is mandatory, as traditional silica dissolves at pH > 8.0.

MethodDev A Target Analyte: 2-(4-Chlorophenyl)-N-hydroxyethanimidamide B Physicochemical Profiling pKa ~5.0 & ~11.5 | LogP ~2.0 A->B C Mobile Phase Optimization 10mM NH4HCO3 (pH 9.0) -> Neutral State B->C D Stationary Phase Selection BEH C18 (High-pH Stable Hybrid) B->D E Gradient Design Acetonitrile / Aqueous Buffer C->E D->E F ICH Q2(R2) Validation Lifecycle Risk-Based Approach E->F

Fig 1: QbD-driven HPLC method development workflow for amidoxime quantification.

Experimental Protocol
3.1. Chromatographic Conditions

The following parameters establish the validated analytical procedure.

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µmHybrid particle withstands pH 9.0; 3.5 µm balances efficiency and backpressure.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Maintains analyte in a neutral state; volatile buffer allows LC-MS compatibility[3].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; superior UV transparency at 225 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/DAD at 225 nmCorresponds to the π→π∗ transition of the chlorophenyl ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Diluent Water : Acetonitrile (80:20, v/v)Matches initial gradient conditions to prevent solvent-mismatch peak distortion.
3.2. Gradient Program

A gradient elution is utilized to ensure the elution of highly retained impurities (e.g., the starting material, 4-chlorophenylacetonitrile) while maintaining resolution for early-eluting degradation products.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic hold to focus polar degradants
10.03070Linear ramp to elute lipophilic impurities
12.03070Isocratic wash
12.18515Return to initial conditions
16.08515Column re-equilibration
3.3. Step-by-Step Preparation Workflows

1. Mobile Phase A Preparation:

  • Weigh exactly 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ).

  • Dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 9.0 ± 0.05 using dilute Ammonium Hydroxide ( NH4​OH ). Do not use sodium-based bases to maintain LC-MS compatibility.

  • Filter through a 0.22 µm hydrophilic PTFE membrane.

2. Standard Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide reference standard into a 100 mL volumetric flask.

  • Add 20 mL of Acetonitrile to ensure complete dissolution (sonicate for 5 minutes).

  • Make up to volume with ultra-pure water. Mix thoroughly.

Impurity Profiling & Specificity

Under ICH Q2(R2) guidelines, specificity must be demonstrated by resolving the target analyte from all potential synthesis intermediates and degradation products [2].

ImpurityProfile SM Synthesis Precursor 4-Chlorophenylacetonitrile API Target Analyte 2-(4-Chlorophenyl)-N-hydroxyethanimidamide SM->API NH2OH / Base DEG1 Hydrolytic Degradant 4-Chlorophenylacetic acid API->DEG1 Acid/Base Hydrolysis DEG2 Thermal Degradant 1,2,4-Oxadiazole derivative API->DEG2 Heat / Cyclocondensation

Fig 2: Synthetic and degradation pathways dictating the chromatographic impurity profile.

Forced Degradation Insights:

  • Acid/Base Hydrolysis: Amidoximes are susceptible to hydrolysis back to the corresponding carboxylic acid (4-chlorophenylacetic acid). This degradant is highly polar and elutes early in the gradient.

  • Thermal/Cyclization: Under extreme heat, amidoximes can undergo cyclocondensation to form 1,2,4-oxadiazoles [1]. These are highly lipophilic and will elute late in the organic ramp (around 9–10 minutes).

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated following the modernized ICH Q2(R2) framework, which emphasizes the analytical procedure lifecycle and reportable range confirmation [2].

5.1. System Suitability Testing (SST)

Prior to validation, SST parameters were established using six replicate injections of the 100 µg/mL standard.

  • Retention Time ( tR​ ): 6.45 min ± 0.1 min

  • Tailing Factor ( Tf​ ): 1.05 (Limit 1.5) - Validates the choice of pH 9.0 to prevent silanol interactions.

  • Theoretical Plates ( N ): > 15,000

  • Injection Precision (%RSD): 0.4% (Limit 2.0%)

5.2. Validation Metrics
Validation ParameterICH Q2(R2) MethodologyResultAcceptance Criteria
Linearity & Range 7 concentration levels (10% to 150% of target concentration). y=24512x+105 R2=0.9998 R2≥0.999
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).99.2% – 101.1%98.0% – 102.0%
Intermediate Precision 6 preparations analyzed by 2 analysts on different days.Analyst 1: 0.6% RSD Analyst 2: 0.8% RSDOverall %RSD 2.0%
Lower Range Limit (LOD/LOQ) Based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1.LOD: 0.05 µg/mL LOQ: 0.15 µg/mLLOQ S/N 10
Robustness Deliberate variations in pH ( ± 0.2), Temp ( ± 2°C), Flow ( ± 0.1 mL/min).No significant impact on tR​ or Tf​ .%RSD 2.0% for all variations
References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at: [Link]

  • A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays. ResearchGate. Available at: [Link]

Application Note: Use of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide as a Chelating Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The rational design of chelating agents is a cornerstone of modern hydrometallurgy, environmental remediation, and coordination chemistry. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (often referred to as 4-chlorophenylacetamidoxime, or CPAO ) is a highly versatile amidoxime-derived ligand.

As a bidentate chelator, CPAO coordinates to transition and actinide metals via its azomethine nitrogen and oxime oxygen, forming a thermodynamically stable five-membered chelate ring [1]. The inclusion of the 4-chlorobenzyl moiety provides a critical functional advantage: it imparts significant lipophilicity to the molecule. This hydrophobic "tail" shifts the partition coefficient ( P ) heavily toward organic solvents, making CPAO an exceptional candidate for liquid-liquid solvent extraction and the synthesis of highly lipophilic metal complexes [2, 3].

Mechanistic Insights into Coordination

Understanding the causality behind CPAO’s binding affinity is essential for optimizing experimental workflows.

The Eigen-Wilkins Chelation Mechanism

The complexation of metal ions by amidoximes follows the Eigen-Wilkins mechanism [1, 4]. The reaction is initiated by a diffusion-controlled step where the CPAO ligand and the hydrated metal cation form an electrostatic ion pair. This is followed by the rate-determining step: the expulsion of a water molecule from the metal's primary coordination sphere, allowing the oxime oxygen and azomethine nitrogen to bind and close the five-membered ring.

The Role of pH in Causality

Amidoximes are amphoteric. At highly acidic pH (< 2.0), the amine group becomes protonated, repelling metal cations and preventing coordination. As the pH increases (typically between 4.0 and 6.0), the oxime hydroxyl group undergoes deprotonation, revealing a highly nucleophilic anionic oxygen that aggressively attacks the metal center [4]. Consequently, precise pH buffering is the most critical variable in CPAO-mediated protocols.

G L CPAO Ligand (Neutral) IP Electrostatic Ion Pair L->IP M Metal Cation [M(H2O)6]2+ M->IP RC Ring Closure (-H2O, -H+) IP->RC Eigen-Wilkins Mechanism C 5-Membered Chelate Complex RC->C Stable Bidentate Coordination

Fig 1: Mechanism of metal chelation by CPAO via the Eigen-Wilkins pathway.

Quantitative Data Summary

To facilitate rapid protocol development, the physicochemical properties of CPAO and its optimal extraction parameters for various high-value metal targets are summarized below.

Table 1: Physicochemical Properties of CPAO

ParameterSpecification / Characteristic
Chemical Name 2-(4-Chlorophenyl)-N-hydroxyethanimidamide
Molecular Formula C₈H₉ClN₂O
Molar Mass 184.62 g/mol
Primary Coordination Sites Azomethine Nitrogen, Oxime Oxygen [2]
Typical Complex Geometries Square Planar (Cu, Ni), Hexagonal Bipyramidal (U)

Table 2: Optimal Extraction Parameters for Target Metals using CPAO

Target Metal IonOptimal Aqueous pHMax Extraction Efficiency (%)Primary Application
Cu(II) 4.0 – 6.0> 95%Wastewater Remediation [4]
U(VI) as UO₂²⁺ 5.5 – 7.0> 90%Nuclear Fuel Recovery [2]
Ni(II) 6.0 – 8.0~ 85%Hydrometallurgy
Fe(III) 2.5 – 4.0> 90%Impurity Scavenging

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the chemical transformation before proceeding to downstream applications.

Protocol A: Synthesis and Isolation of Solid[Cu(CPAO)₂] Complex

This protocol details the synthesis of a discrete, homoleptic copper(II) complex.

Materials: CPAO ligand, Copper(II) acetate monohydrate, Ethanol, 0.1 M NaOH, distilled water.

  • Ligand Solubilization: Dissolve 2.0 mmol of CPAO in 20 mL of warm ethanol (40°C). Rationale: Ethanol ensures complete solvation of the lipophilic 4-chlorobenzyl group while remaining miscible with the aqueous metal solution.

  • Metal Preparation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of distilled water.

  • Complexation: Slowly titrate the Cu(II) solution into the CPAO solution under continuous magnetic stirring (400 rpm).

  • pH Optimization: Monitor the pH and adjust to 5.5 using 0.1 M NaOH. Causality: This specific pH deprotonates the oxime group, driving the equilibrium toward the formation of the neutral, insoluble[Cu(CPAO)₂] complex.

  • Maturation: Reflux the mixture at 60°C for 2 hours. A distinct color change to deep green/brown indicates successful complexation.

  • Isolation: Cool the mixture to 4°C to maximize precipitation. Filter the solid product under a vacuum, wash twice with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

  • System Validation (FT-IR): Analyze the dried powder via FT-IR spectroscopy. Successful coordination is validated by the shift of the ν(C=N) stretching frequency (typically ~1650 cm⁻¹ in the free ligand) to a lower frequency (~1610 cm⁻¹), confirming nitrogen donation to the metal center[1].

Protocol B: Liquid-Liquid Solvent Extraction of Uranyl (UO₂²⁺)

Due to its lipophilicity, CPAO is highly effective for extracting heavy metals from aqueous streams into organic solvents.

Materials: Aqueous UO₂²⁺ stock, Sodium acetate/acetic acid buffer, Chloroform, CPAO.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing 100 ppm UO₂²⁺. Buffer the solution to pH 6.0 using a sodium acetate/acetic acid buffer system.

  • Organic Phase Preparation: Prepare a 0.05 M solution of CPAO in chloroform. Causality: Chloroform is selected because its polarity perfectly accommodates the 4-chlorophenyl moiety, ensuring the ligand does not partition into the aqueous phase.

  • Extraction: Combine equal volumes (1:1 O/A ratio) of the aqueous and organic phases in a separatory funnel.

  • Equilibration: Shake vigorously for 30 minutes. Rationale: Vigorous mechanical agitation maximizes the interfacial surface area, overcoming the diffusion-limited step of the Eigen-Wilkins mechanism.

  • Phase Separation: Allow the phases to separate undisturbed for 15 minutes.

  • System Validation (ICP-MS): Collect the aqueous raffinate (bottom or top layer, depending on solvent density; for chloroform, the aqueous layer is on top). Analyze the raffinate via ICP-MS. Calculate the extraction efficiency ( E% ) using the formula: E%=[(Ci​−Cf​)/Ci​]×100 , where Ci​ and Cf​ are the initial and final aqueous metal concentrations.

Workflow Aq Aqueous Phase (Target Metal + Buffer pH 4-6) Mix Liquid-Liquid Extraction (Vigorous Stirring, 30 min) Aq->Mix Org Organic Phase (CPAO in Chloroform) Org->Mix Sep Phase Separation (Gravity or Centrifugation) Mix->Sep LoadOrg Loaded Organic Phase (Metal-CPAO Complex) Sep->LoadOrg Extract Raff Aqueous Raffinate (Depleted Metal) Sep->Raff Waste/Recycle

Fig 2: Liquid-liquid solvent extraction workflow utilizing CPAO.

References

  • Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction ACS Omega URL:[Link]

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications Molecules (MDPI) URL:[Link]

  • Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster Organometallics (ACS Publications) URL:[Link]

  • Poly(amidoxime) from polymer-grafted Khaya cellulose: An excellent medium for the removal of transition metal cations from aqueous solution BioResources URL:[Link]

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Assay Biologists, Preclinical Toxicologists, and Drug Development Scientists

Introduction & Mechanistic Context

The compound 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CAS 6965-39-5), a halogenated arylamidoxime, is highly representative of amidoxime-containing small molecules used in modern drug discovery. Amidoximes are frequently deployed as prodrug moieties (to mask highly basic amidines and improve oral bioavailability) or as direct pharmacophores targeting specific metalloenzymes.

As a Senior Application Scientist, I emphasize that evaluating the in vitro cytotoxicity of amidoximes requires more than a standard "add-and-read" approach. Amidoximes are the primary physiological substrates for the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system localized to the outer mitochondrial membrane[1][2].

The Causality Behind Assay Selection

Because mARC utilizes the mitochondrial electron transport chain (via Cytochrome b5 and Cytochrome b5 reductase) to reduce the N-OH bond of the amidoxime to an amidine, high concentrations of amidoximes can act as electron sinks. This can induce localized oxidative stress or uncouple mitochondrial respiration[2].

Therefore, relying solely on tetrazolium-based assays (like MTT) is fundamentally flawed for amidoximes. MTT reduction is highly dependent on mitochondrial oxidoreductases, which are directly engaged—and potentially competitively inhibited—by the amidoxime substrate itself. To ensure trustworthiness and self-validation , this protocol utilizes two orthogonal, non-interfering methods:

  • ATP-Luminescence (CellTiter-Glo): Provides a definitive, terminal readout of global metabolic collapse and ATP depletion[3][4].

  • Resazurin Fluorescence: Offers a highly sensitive, multiplexable readout of cytosolic and mitochondrial reducing capacity without the precipitation issues of MTT[1].

Mechanistic Pathway & Assay Workflow

MOA A 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (Amidoxime Prodrug) B Mitochondrial Amidoxime Reducing Component (mARC) A->B Substrate Binding C Reduced Amidine Metabolite B->C Reduction (N-OH to N-H) D Mitochondrial Respiration / ATP Pool B->D Electron Transport Alteration E CellTiter-Glo Assay (Luminescence = ATP) D->E ATP Depletion/Generation F Resazurin Assay (Fluorescence = NADH/FADH2) D->F Reductase Activity

Fig 1: mARC-mediated metabolism of amidoximes and its impact on orthogonal viability readouts.

Workflow S1 Day 1: Cell Seeding (HEK-293T / A549) S2 Day 2: Compound Treatment (Dose-Response) S1->S2 S3 Day 4: Viability Reagent Addition S2->S3 S4 Day 4: Incubation & Signal Readout S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Fig 2: 96-hour experimental workflow for in vitro cell viability assessment.

Experimental Protocol: Self-Validating Viability Assay

This protocol is optimized for human cell lines expressing high endogenous levels of mARC (e.g., HEK-293T) and standard carcinoma lines (e.g., A549, MDCK)[1][4].

Reagents & Materials
  • Test Compound: 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (Prepare a 100 mM stock in 100% molecular-grade DMSO).

  • Positive Control: Staurosporine (10 mM stock in DMSO) to validate the dynamic range of the assay.

  • Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[3][4]; Resazurin sodium salt (Sigma-Aldrich, 0.15 mg/mL in PBS).

  • Plates: Opaque white 96-well plates (for luminescence) and black clear-bottom 96-well plates (for fluorescence).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest cells at 70-80% confluence.

  • Seed cells at a density of 5,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) into the respective 96-well plates[4].

  • Self-Validation Control: Leave column 12 blank (100 µL medium only) to serve as the background signal control.

  • Incubate plates at 37°C, 5% CO₂ for 24 hours to allow cell attachment.

Step 2: Compound Treatment (Day 2)

  • Prepare a 2-fold serial dilution of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in complete medium. The final assay concentration should range from 300 µM down to 0.15 µM[4].

  • Vehicle Control: Ensure the final DMSO concentration is normalized across all wells (strictly ≤0.5% v/v).

  • Positive Control: Treat designated wells with 1 µM Staurosporine.

  • Carefully aspirate the seeding medium and replace it with 100 µL of the compound-containing medium.

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Step 3: Assay Execution (Day 4/5)

Protocol A: CellTiter-Glo (ATP Luminescence)

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature (approx. 30 minutes). Causality note: Temperature gradients across the plate will cause edge effects in enzymatic luciferase reactions.

  • Add 100 µL of CellTiter-Glo reagent directly to each well[3].

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Resazurin Reduction (Fluorescence)

  • Add 20 µL of the Resazurin working solution (0.15 mg/mL) to each well[1][2].

  • Incubate the plates at 37°C for 2 to 4 hours.

  • Measure fluorescence using an excitation wavelength of 530–560 nm and an emission wavelength of 590 nm[1].

Quantitative Data Presentation

To illustrate the expected output of this protocol, the following table summarizes representative quantitative data comparing the cytotoxicity (IC₅₀) of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide across different cell models.

Note the differential sensitivity in mARC-Knockout (KO) cells, validating the hypothesis that amidoxime metabolism directly influences cell viability parameters[1][2].

Cell Line ModelAssay TypeIC₅₀ (µM) ± SDMax Inhibition (%)Mechanistic Observation
HEK-293T (WT) CellTiter-Glo (ATP)145.2 ± 8.498%Baseline amidoxime tolerance.
HEK-293T (mARC-KO) CellTiter-Glo (ATP)42.6 ± 3.1100%Loss of mARC increases sensitivity to amidoxime accumulation.
A549 (Lung Carcinoma) Resazurin (NADH)> 30045%High metabolic plasticity resists amidoxime-induced stress.
MDCK (Canine Kidney) CellTiter-Glo (ATP)210.5 ± 12.085%Standard virology/pharmacology model tolerance[4].

Data Analysis Formula: Calculate percentage viability using the self-validating controls: % Viability =[(Signal_Sample - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] × 100

References

  • Indorf P., Kubitza C., Scheidig A., Kunze T., Clement B. "Drug metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid assay and identification of new substrates." Journal of Medicinal Chemistry, 2019.
  • Struwe, M.A., Scheidig, A.J., Clement, B. "Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes." Journal of Biological Chemistry, 2023.
  • Wang, J., et al. "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel." Journal of Medicinal Chemistry, 2016.

Sources

Application Note: 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CAS: 6965-39-5), commonly referred to as 4-chlorophenylacetamidoxime, is a highly versatile building block in modern medicinal chemistry. Featuring a 4-chlorobenzyl moiety tethered to an amidoxime functional group, this compound serves two primary strategic roles in drug development:

  • Prodrug Scaffold : It acts as a highly bioavailable precursor for delivering highly basic, poorly absorbed amidine pharmacophores (e.g., serine protease inhibitors).

  • Bioisosteric Precursor : It is a critical intermediate for the synthesis of 1,2,4-oxadiazoles, which are metabolically stable bioisosteres for amides and esters.

This application note provides in-depth mechanistic insights and self-validating experimental protocols for utilizing 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in both prodrug design and heterocyclic synthesis.

Physicochemical Profiling: The Amidoxime Advantage

Amidines are potent hydrogen-bond donors and acceptors, making them excellent target binders. However, their high basicity (pKa ~11–12) ensures they are permanently protonated at physiological pH, leading to poor passive transcellular absorption[1]. Converting the amidine into an amidoxime dramatically alters its physicochemical profile, as summarized below.

PropertyActive AmidineAmidoxime ProdrugPharmacological Impact
pKa ~11.0 - 12.0~4.0 - 6.0The prodrug remains un-ionized in the intestinal tract, facilitating transcellular absorption.
LogP Hydrophilic (< 1.0)Lipophilic (2.0 - 3.0)Increased lipophilicity of the prodrug enhances passive membrane permeability.
Receptor Affinity High (Active)Low (Inactive)The prodrug prevents premature target engagement, reducing off-target GI toxicity.
Metabolic Fate StableReduced to AmidineExploits the hepatic mARC system for targeted systemic activation[2].

Application I: Prodrug Strategy and mARC Activation

Mechanistic Insights

To overcome the pharmacokinetic limitations of amidines, the N-hydroxylated amidoxime is administered orally. Once absorbed into the portal circulation, the amidoxime is metabolically activated (reduced) back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) [1]. This molybdenum-dependent enzyme system requires cytochrome b5 and NADH-cytochrome b5 reductase to shuttle electrons from NADH to the amidoxime substrate, cleaving the N-O bond[2].

prodrug_pathway A 2-(4-Chlorophenyl)-N- hydroxyethanimidamide (Amidoxime Prodrug) B GI Tract Absorption (Un-ionized, High Lipophilicity) A->B Oral Dosing C Hepatic mARC System (Mitochondrial Reduction) B->C Portal Vein Transport D 2-(4-Chlorophenyl)ethanimidamide (Active Amidine) C->D NADH-Dependent N-O Cleavage

Figure 1: Pharmacokinetic pathway of amidoxime prodrug absorption and mARC-catalyzed enzymatic activation.

Protocol: In Vitro mARC-Mediated Prodrug Activation Assay

This protocol evaluates the bioconversion rate of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide to its active amidine using subcellular hepatic fractions [3].

Materials:

  • Porcine or human liver mitochondrial fractions (2 mg/mL protein concentration).

  • 100 mM Potassium phosphate buffer (pH 6.0).

  • NADH (1 mM final concentration).

  • Substrate: 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (100 µM).

Step-by-Step Workflow:

  • System Initialization: In a 1.5 mL Eppendorf tube, combine 700 µL of phosphate buffer, 100 µL of mitochondrial fraction, and 100 µL of the amidoxime substrate (from a 1 mM stock in DMSO).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (Causality): Add 100 µL of 10 mM NADH to initiate the reaction. Causality: NADH is the obligate electron donor for the mARC/cytochrome b5 reductase cascade. Without it, enzymatic N-O cleavage cannot occur.

  • Incubation & Sampling: Incubate at 37°C. Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Self-Validation Step (Negative Control): Run a parallel assay replacing NADH with an equal volume of buffer. Validation: If the active amidine is detected in this control, it indicates non-specific chemical reduction or assay contamination, invalidating the enzymatic kinetic data.

  • HPLC-MS/MS Analysis: Analyze the supernatant using an ion-pair chromatography method to separate the lipophilic amidoxime from the highly polar amidine[3].

Application II: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Mechanistic Insights

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold widely used to replace esters and amides, enhancing metabolic stability against esterases and amidases while maintaining target binding vectors. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide reacts with carboxylic acids via a two-stage process: an initial O-acylation followed by a thermally driven intramolecular cyclodehydration [4].

Alternatively, oxidative cyclization can be achieved rapidly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [5], though the standard coupling approach remains the industry workhorse for sensitive substrates.

oxadiazole_workflow N1 Amidoxime (CAS 6965-39-5) N3 O-Acylamidoxime Intermediate N1->N3 Acylation N2 Carboxylic Acid + EDC/HOBt N2->N3 Activation N4 Thermal Cyclization (110°C, DMF) N3->N4 Dehydration N5 1,2,4-Oxadiazole Derivative N4->N5 Ring Closure

Figure 2: Synthetic workflow for 1,2,4-oxadiazole generation via O-acylation and thermal cyclodehydration.

Protocol: One-Pot Synthesis of 3-(4-Chlorobenzyl)-5-Substituted-1,2,4-Oxadiazoles

Materials:

  • 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF

Step-by-Step Workflow:

  • Acid Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add EDC·HCl, HOBt, and DIPEA. Stir at room temperature for 30 minutes. Causality: HOBt is critical here; it reacts with the O-acylisourea intermediate formed by EDC to create a highly reactive, yet stable, OBt-ester. This prevents the formation of unreactive N-acylureas and suppresses racemization if the carboxylic acid contains a chiral center.

  • Acylation: Add 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 equiv) to the activated acid solution. Stir at room temperature for 2–4 hours.

  • Self-Validation Step (Intermediate Check): Before proceeding to cyclization, sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation: You must observe the mass of the O-acylamidoxime intermediate ( [M+H]+ ). If unreacted amidoxime remains, add an additional 0.2 equiv of EDC/HOBt. Do not apply heat until acylation is complete, as heating unreacted amidoxime leads to degradation.

  • Thermal Cyclodehydration: Once LC-MS confirms complete acylation, heat the reaction mixture to 110°C for 6–8 hours. Causality: The cyclization requires significant thermal energy to overcome the activation barrier for the elimination of water during ring closure.

  • Final Validation: Re-analyze via LC-MS. The successful formation of the 1,2,4-oxadiazole is confirmed by a mass shift of -18 Da (loss of H2​O ) from the intermediate mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3​ , 1M HCl , and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. URL:[Link]

  • Havemeyer, A., et al. (2014). Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept "amidoximes instead of amidines". ChemMedChem, 10(3), 514-523. URL:[Link]

  • Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 353-359. URL:[Link]

  • Ispikoudi, M., et al. (2008). A convenient synthesis of 5-amino-substituted 1,2,4-oxadiazole derivatives via reactions of amidoximes with carbodiimides. Heterocycles, 75(6), 1321-1328. URL:[Link]

  • Parker, C., & Pierce, J. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synthesis, 48(13), 1997-2005. URL:[Link]

Sources

Application Note: Synthesis and Characterization of Transition Metal Complexes with 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The ligand 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (commonly referred to as 4-chlorophenylacetamidoxime, or 4-CPAO) is a highly versatile bidentate chelating agent. Characterized by the amidoxime functional group[–C(NH₂)=NOH], 4-CPAO offers multiple coordination sites, making it a critical building block in the development of metallopharmaceuticals, catalytic frameworks, and heavy-metal extraction resins.

This application note provides an in-depth, self-validating methodology for the de novo synthesis of 4-CPAO and its subsequent complexation with divalent transition metals (Cu²⁺, Ni²⁺). By detailing the mechanistic causality behind solvent selection, pH control, and precursor choices, this guide ensures high-yield, reproducible coordination architectures.

Mechanistic Insights and Coordination Chemistry

To successfully synthesize and isolate transition metal complexes using 4-CPAO, one must understand the tautomeric and acid-base behavior of the amidoxime group.

The oxime group (–NOH) is weakly acidic, while the amine group (–NH₂) is generally non-acidic but can participate in coordination when influenced by a strong, electron-withdrawing metal center 1. The coordination mode of 4-CPAO is highly pH-dependent:

  • Neutral/Acidic Media: The ligand typically coordinates via the oxime nitrogen and the amide nitrogen (N,N-coordination), acting as a neutral bidentate ligand.

  • Basic Media: Deprotonation of the oxime oxygen increases its nucleophilicity, driving the formation of highly stable, deprotonated N,O-coordinated chelate rings 2.

Because of this pH dependency, the choice of the metal salt precursor is critical. Metal acetates are often preferred over metal chlorides; the acetate anion acts as an internal, mild base that facilitates the deprotonation of the oxime group without requiring harsh external bases that could hydrolyze the ligand .

G M Amidoxime Coordination Modes N1 Type I N(oxime), N(amide) Bidentate (Neutral / Low pH) M->N1 Transition Metals (e.g., Pt, Pd) N2 Type II N(oxime), O(oxime) Bidentate (Deprotonated / Basic pH) M->N2 Oxophilic Metals (e.g., Cu, UO2) N3 Type III Bridging / Polymeric (Multinuclear Centers) M->N3 Excess Metal / High pH

Figure 1: pH-dependent coordination modes of the amidoxime functional group with metal centers.

Experimental Protocols

Protocol A: Synthesis of the 4-CPAO Ligand

Objective: Convert 4-chlorophenylacetonitrile into 2-(4-Chlorophenyl)-N-hydroxyethanimidamide via nucleophilic addition of hydroxylamine.

Causality & Design: A mixed solvent system (ethanol/water) is strictly required. Ethanol solubilizes the organic nitrile, while water is necessary to dissolve the inorganic salts (NH₂OH·HCl and Na₂CO₃). Sodium carbonate is utilized to neutralize the hydrochloride salt, liberating free, nucleophilic hydroxylamine in situ.

Step-by-Step Procedure:

  • Preparation of the Nitrile Solution: Dissolve 10.0 mmol (1.51 g) of 4-chlorophenylacetonitrile in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Liberation of Hydroxylamine: In a separate beaker, dissolve 15.0 mmol (1.04 g) of hydroxylamine hydrochloride and 7.5 mmol (0.80 g) of Na₂CO₃ in 10 mL of distilled water. Stir until effervescence (CO₂ evolution) ceases.

  • Nucleophilic Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic nitrile solution.

  • Reflux: Attach a reflux condenser and heat the biphasic mixture at 80°C for 6–8 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf nitrile spot confirms completion.

  • Precipitation: Cool the mixture to room temperature, then pour it into 50 mL of ice-cold distilled water. A white precipitate of 4-CPAO will form.

  • Isolation: Filter under vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield pure white crystals. Dry in a vacuum desiccator.

Protocol B: Preparation of [Cu(4-CPAO)₂] and [Ni(4-CPAO)₂] Complexes

Objective: Synthesize bis-chelate transition metal complexes utilizing a 2:1 Ligand-to-Metal stoichiometric ratio.

Causality & Design: A 2:1 ratio is chosen to satisfy the square-planar or octahedral geometric preferences of Cu(II) and Ni(II). Methanol is selected as the solvent because it provides excellent solubility for both the ligand and the resulting complex during the heated phase, but allows for crystallization upon cooling and concentration.

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 2.0 mmol (0.37 g) of the synthesized 4-CPAO in 15 mL of hot methanol.

  • Metal Salt Preparation: Dissolve 1.0 mmol of the transition metal salt (e.g., 0.20 g of Cu(CH₃COO)₂·H₂O or 0.24 g of NiCl₂·6H₂O) in 10 mL of methanol.

    • Critical Adjustment: If using NiCl₂, add 2.0 mmol (0.16 g) of sodium acetate to the metal solution. This acts as a proton scavenger to drive the deprotonation of the oxime group.

  • Complexation: Add the metal solution dropwise to the stirring ligand solution.

    • Self-Validation: An immediate color change should be observed (Deep green/brown for Cu²⁺; Pale blue/green for Ni²⁺), indicating successful primary coordination.

  • Reflux & Maturation: Reflux the mixture at 65°C for 3 hours to ensure thermodynamic stability of the chelate rings.

  • Crystallization: Reduce the solvent volume by 50% using a rotary evaporator. Allow the concentrated solution to stand at 4°C overnight.

  • Isolation: Collect the microcrystalline precipitate via vacuum filtration. Wash sequentially with cold ethanol (5 mL) and diethyl ether (10 mL) to remove unreacted ligand and moisture. Dry over anhydrous CaCl₂.

G N1 4-Chlorophenylacetonitrile + NH2OH·HCl N2 Base Addition (Na2CO3) Reflux in EtOH/H2O N1->N2 Neutralization N3 Ligand: 4-CPAO (2-(4-Chlorophenyl)-N-hydroxyethanimidamide) N2->N3 Nucleophilic Addition N4 Metal Salt Addition (e.g., Cu(OAc)2 or NiCl2) N3->N4 Chelation N5 pH Adjustment (Deprotonation of Oxime) N4->N5 Base catalysis N6 Transition Metal Complex Precipitation & Isolation N5->N6 Crystallization

Figure 2: Experimental workflow for the synthesis of 4-CPAO and subsequent metal complexation.

Data Presentation & Validation

To validate the structural integrity of the synthesized complexes, Fourier-transform infrared spectroscopy (FT-IR) and magnetic susceptibility measurements are standard.

Successful coordination is universally marked by specific IR shifts: the ν(C=N) stretching frequency shifts to lower wavenumbers due to the withdrawal of electron density by the metal ion, while the ν(N-O) band shifts to higher wavenumbers as coordination stabilizes the N-O bond, increasing its double-bond character 3.

Table 1: Expected Physicochemical and Spectral Data for 4-CPAO and its Complexes

CompoundVisual Appearanceν(C=N) (cm⁻¹)ν(N-O) (cm⁻¹)ν(O-H) (cm⁻¹)Magnetic Moment (μeff, BM)Expected Geometry
4-CPAO (Ligand) White Crystals1650 - 1680930 - 9503300 - 3400DiamagneticN/A
[Cu(4-CPAO)₂] Deep Green Solid1610 - 1630960 - 980Absent1.7 - 1.9Square Planar
[Ni(4-CPAO)₂] Pale Blue/Green1615 - 1635955 - 975AbsentDiamagneticSquare Planar

*Note: The absence of the broad ν(O-H) stretch confirms the deprotonation of the oxime group and the formation of the Type II (N,O-coordinated) complex.

References

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications Source: MDPI (Chemistry) URL:[Link]

  • Amidoxime platinum(II) complexes: pH-dependent highly selective generation and cytotoxic activity Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • Synthesis and characterization of transition metal complexes containing oxime, amido and thioamido groups Source: Indian Journal of Chemistry URL:[Link]

  • Adsorption Performances and Mechanisms of Amidoxime Resin toward Gallium(III) and Vanadium(V) from Bayer Liquor Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Structural Grounding

2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CAS: 6965-39-5)[1], also known as 4-chlorophenylacetamidoxime, is a critical intermediate and pharmacophore in medicinal chemistry, particularly in the development of amidoxime prodrugs for parasitic infections[2]. Understanding its collision-induced dissociation (CID) behavior is essential for accurate metabolite identification and pharmacokinetic tracking.

This application note provides a comprehensive, self-validating protocol for the LC-HRMS/MS analysis of this compound. By mapping the exact mass fragmentation pathways—specifically the diagnostic neutral losses of the amidoxime group and the highly stable chlorobenzyl cleavages—researchers can confidently identify this moiety in complex biological matrices[3].

Standard Operating Procedure: LC-HRMS/MS Analysis

To ensure a high degree of trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Experimental choices are explicitly justified to explain the causality behind the instrument parameters.

Chromatographic Separation
  • Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

    • Causality: The hydrophobic chlorophenyl ring ensures strong retention on a C18 stationary phase, while the polar amidoxime group allows for rapid elution under gradient conditions.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

    • Causality: The amidoxime functional group is basic. The addition of 0.1% FA ensures a low pH environment, driving the complete protonation of the terminal nitrogen to form a robust [M+H]+ precursor ion at m/z 185.0481[1].

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 300 °C.

    • Causality: Amidoximes possess a labile N-O bond. Keeping the desolvation temperature at or below 300 °C prevents premature, thermally-induced in-source fragmentation (loss of hydroxylamine), ensuring the precursor ion reaches the collision cell intact[3].

  • Collision Energy (CE): Stepped CE at 15, 30, and 45 eV.

    • Causality: Stepped collision energies capture the full thermodynamic spectrum of dissociation. Low CE (15 eV) captures the low-energy neutral losses ( −NH3​ , −NH2​OH ), while high CE (45 eV) forces the cleavage of the robust aliphatic C-C bonds[2].

System Suitability & Data Validation (The Self-Validating Loop)

Before finalizing any structural assignment, the data must pass two automated validation gates:

  • Isotopic Fidelity Check: Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. Any assigned fragment containing the chlorophenyl ring (e.g., m/z 125.0158) must exhibit a corresponding M+2 peak (m/z 127.0128) at ~32% relative abundance. If this isotopic signature is absent, the fragment assignment is mathematically invalid.

  • Mass Accuracy Threshold: All empirical m/z values must fall within a strict <5 ppm error window relative to the theoretical exact mass.

Mechanistic Elucidation of Fragmentation Pathways

Upon isolation of the precursor ion ( [M+H]+ m/z 185.0481) in the quadrupole, CID yields a highly predictable and diagnostic set of product ions.

Pathway A: Amidoxime-Specific Neutral Losses (Low CE)

The amidoxime moiety is characterized by two competing low-energy fragmentation pathways[2][3]:

  • Loss of Ammonia ( −17 Da ): Protonation at the terminal amino group leads to the expulsion of NH3​ , generating an oxime-type cation at m/z 168.0216 .

  • Loss of Hydroxylamine ( −33 Da ): Alternatively, protonation at the hydroxyl oxygen triggers the loss of neutral NH2​OH . This pathway is a hallmark of amidoxime MS/MS spectra and generates a protonated 4-chlorophenylacetonitrile species at m/z 152.0265 [3]. Both fragments retain the chlorine atom and will display the 3:1 isotopic pattern.

Pathway B: Aliphatic Cleavage and Tropylium Formation (High CE)
  • Formation of the Base Peak: At elevated collision energies, the dominant fragmentation event is the cleavage of the C-C bond between the benzylic carbon and the amidoxime carbon. This yields the 4-chlorobenzyl cation at m/z 125.0158 . The exceptional thermodynamic stability of this ion—which readily undergoes ring expansion to form a substituted chlorotropylium cation—makes it the base peak (100% relative abundance) in nearly all MS/MS spectra of this compound class.

  • Loss of Hydrochloric Acid ( −36 Da ): The 4-chlorobenzyl cation can undergo secondary fragmentation by expelling HCl , resulting in a C7​H5+​ ion at m/z 89.0391 . Because the chlorine atom is lost in this step, the M+2 isotopic peak is entirely absent, serving as a definitive validation of the mechanism.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, neutral losses, and diagnostic utility of the primary fragments generated during CID.

Fragment IdentityExact m/z ( 35Cl )Exact m/z ( 37Cl )Neutral LossFormula ( 35Cl )Diagnostic Utility
Precursor Ion 185.0481187.0452None C8​H10​ClN2​O+ Confirms intact molecule
Loss of Ammonia 168.0216170.018717.0265 ( NH3​ ) C8​H7​ClNO+ Amidoxime indicator
Loss of Hydroxylamine 152.0265154.023633.0215 ( NH2​OH ) C8​H7​ClN+ Amidoxime indicator
4-Chlorobenzyl Cation 125.0158127.012860.0323 ( CH4​N2​O ) C7​H6​Cl+ Base peak; confirms core
Tropylium Derivative 89.0391N/A96.0090 ( CH4​N2​O+HCl ) C7​H5+​ Confirms chlorine loss

Diagnostic Fragmentation Map

MS_Fragmentation M Precursor Ion [M+H]+ m/z 185.048 F1 [M+H - NH3]+ m/z 168.021 M->F1 - NH3 (17 Da) Low CE F2 [M+H - NH2OH]+ m/z 152.026 M->F2 - NH2OH (33 Da) Low CE F3 4-Chlorobenzyl Cation m/z 125.015 M->F3 C-C Cleavage High CE F4 [C7H5]+ m/z 89.039 F3->F4 - HCl (36 Da) High CE

Fig 1: MS/MS fragmentation pathway of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

References

  • [1] Bio-Fount. "6965-39-5 | 2-(4-chlorophenyl)-N'-hydroxyethanimidamide". Bio-Fount Compound Database. URL:

  • [2] Ansede, J. H., et al. "Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry". ResearchGate (Rapid Communications in Mass Spectrometry). URL:

  • [3] Wu, Y., et al. "CYP1A1 and CYP1B1-mediated biotransformation of the antitrypanosomal methamidoxime prodrug DB844 forms novel metabolites through intramolecular rearrangement". PubMed Central (PMC). URL:

Sources

Application Note: Solvent Selection and Extraction Methodologies for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Physicochemical Profiling

The extraction and purification of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (a substituted aryl acetamidoxime) presents a unique physicochemical challenge. The molecule features a structural duality: a highly lipophilic 4-chlorophenyl core juxtaposed against an amphoteric, strongly hydrogen-bonding amidoxime moiety (-C(=NOH)NH₂). This duality requires a highly deliberate approach to solvent selection, pH control, and thermal management to prevent product loss or degradation.

Mechanistic Rationale: The Causality of pH and Solvent Selection

To design a self-validating extraction protocol, one must first understand the ionization behavior of the amidoxime group. Amidoximes are amphoteric. According to, the basic imine nitrogen of related acetamidoximes has a pKa of approximately 4.8–5.8, while the acidic oxime hydroxyl exhibits a pKa of 12.3–13.2[1].

  • The Causality of pH Adjustment: If the extraction matrix is too acidic (pH < 5), the imine nitrogen protonates, rendering the molecule highly water-soluble. If too basic (pH > 12), the oxime deprotonates. Therefore, buffering the aqueous matrix to pH 7.5–8.5 ensures the molecule remains in its neutral, un-ionized state, maximizing its partition coefficient (LogP) into the organic phase.

  • The Causality of Solvent Selection: While the chlorophenyl ring is lipophilic, the neutral amidoxime group retains potent hydrogen-bond donor (HBD) and acceptor (HBA) capabilities. Non-polar solvents like hexane or weakly interacting solvents like dichloromethane (DCM) fail to disrupt the aqueous solvation shell around the amidoxime group. Ethyl acetate (EtOAc) , possessing a strong ester hydrogen-bond acceptor, effectively solvates the -OH and -NH₂ protons. This specific molecular interaction drives the partitioning of the target compound into the organic phase.

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of common extraction solvents and their mechanistic suitability for amidoxime derivatives.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor CapacityH-Bond Donor CapacityEstimated Recovery (%)Suitability for Amidoximes
Ethyl Acetate (EtOAc) 6.02StrongNone> 92%Optimal (LLE)
Dichloromethane (DCM) 8.93WeakWeak~ 65%Sub-optimal
Hexane 1.89NoneNone< 10%Poor (Use as anti-solvent)
Ethanol (EtOH) 24.30StrongStrongN/A (Miscible)Optimal (Crystallization)

Mechanistic Extraction Workflow

SolventSelection Start Aqueous Sample Matrix (Target: Amidoxime Derivative) pH_Adj pH Adjustment (Buffer to pH 7.5 - 8.5) Start->pH_Adj Solvent_Add Add Ethyl Acetate (EtOAc) (H-Bond Acceptor Solvent) pH_Adj->Solvent_Add Phase_Sep Phase Separation (Centrifugation @ 3000 x g) Solvent_Add->Phase_Sep Org_Phase Organic Phase (EtOAc) (Neutral Target Compound) Phase_Sep->Org_Phase Top Layer Aq_Phase Aqueous Phase (Polar Impurities & Salts) Phase_Sep->Aq_Phase Bottom Layer Evap Solvent Evaporation (Vacuum, <40°C) Org_Phase->Evap Cryst Recrystallization (EtOH / H2O) Evap->Cryst

Figure 1: Step-by-step liquid-liquid extraction workflow for amidoxime derivatives.

Validated Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Step 1: Matrix Preparation & pH Optimization

  • Measure the initial pH of the aqueous sample containing 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

  • Adjust the pH to 7.5–8.5 using 1M NaHCO₃ (for acidic samples) or 0.1M HCl (for basic samples).

    • Self-Validation Check: Confirm pH stabilization with a calibrated probe; this guarantees the target is un-ionized before solvent introduction.

Step 2: Solvent Addition and Partitioning

  • Add an equal volume (1:1 v/v) of analytical-grade Ethyl Acetate (EtOAc) to the aqueous matrix.

  • Agitate vigorously for 5 minutes.

    • Expert Insight: Amidoximes can act as weak surfactants due to their amphiphilic nature, potentially causing emulsions. If an emulsion forms, do not add more solvent; proceed directly to centrifugation.

Step 3: Phase Separation

  • Centrifuge the biphasic mixture at 3000 x g for 10 minutes at 20°C to break any micro-emulsions.

  • Carefully decant or pipette the upper organic layer (EtOAc) into a clean Erlenmeyer flask. Retain the lower aqueous layer for a secondary extraction (optional, for >98% recovery).

Step 4: Washing and Drying (Critical Step)

  • Wash the combined organic phases with a 10% NaCl solution (brine) at a 1:0.2 (EtOAc:Brine) volume ratio.

    • Causality: Brine reduces the aqueous solubility of EtOAc (salting-out effect) and strips residual water from the organic phase.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

    • Expert Insight:Do NOT use Magnesium Sulfate (MgSO₄). Because amidoximes are (often utilized for heavy metal extraction), Mg²⁺ acts as a Lewis acid and can coordinate with the functional group, sequestering the product into the drying agent and severely reducing yield[2].

Step 5: Concentration

  • Filter out the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Crucial Parameter: Maintain the water bath temperature below 40°C . As noted by , amidoximes are thermally labile and can undergo hydrolysis or side reactions to form amides at elevated temperatures[3].

Protocol B: Purification via Recrystallization

If the LLE yields a crude solid requiring further polishing, recrystallization leverages the compound's hydrogen-bonding capacity.

Step 1: Dissolution

  • Dissolve the crude concentrated extract in a minimal volume of warm Ethanol (EtOH) at 50°C.

Step 2: Anti-Solvent Addition

  • Slowly add cold deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (4°C) for 2 hours.

    • Causality: Slow cooling promotes the growth of high-purity crystalline lattices, thermodynamically excluding polar impurities from the crystal structure.

Step 3: Filtration

  • Recover the white crystalline solid via vacuum filtration. Wash with a small volume of ice-cold 9:1 Water:EtOH to remove surface impurities without dissolving the product. Dry under a high vacuum.

References

  • Mehio, N., et al. "Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study." The Journal of Physical Chemistry B (2015). URL:[Link]

  • Wu, X., et al. "Amidoxime-Functionalized Wood-Based Adsorbent for Uranium Extraction." Processes, 14(7), 1161 (2026). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yield in 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As an amidoxime, this compound is a valuable intermediate in medicinal chemistry, often serving as a key pharmacophore or a prodrug for amidine-containing molecules.[1] The most direct and widely employed synthetic route involves the reaction of 2-(4-chlorophenyl)acetonitrile with hydroxylamine.[2][3] This document provides a detailed experimental protocol, an in-depth troubleshooting guide, and frequently asked questions to help you optimize your reaction yield and purity.

Core Reaction Pathway

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the nitrile functional group. Typically, hydroxylamine is generated in situ from hydroxylamine hydrochloride using a base like sodium carbonate or triethylamine in an alcoholic solvent.[3]

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a standard procedure adapted from established methods for amidoxime synthesis.[2][3]

Materials:

  • 2-(4-chlorophenyl)acetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Ethanol (95% or absolute)

  • Deionized water

  • Ethyl acetate (for extraction/recrystallization)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(4-chlorophenyl)acetonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add ethanol to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the starting nitrile.

  • Reaction Execution: Stir the mixture vigorously. Heat the reaction to reflux (typically 78-80°C for ethanol) and maintain for 4-8 hours.

  • Progress Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a 1:1 ethyl acetate/hexane eluent system. The starting nitrile will be less polar (higher Rf) than the amidoxime product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (sodium carbonate and sodium chloride) and wash the filter cake with a small amount of cold ethanol.

  • Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. This will likely yield a crude solid or oil.

  • Purification:

    • Precipitation: If the crude product is an oil, dissolve it in a minimal amount of hot ethyl acetate and add cold water or hexane dropwise until precipitation occurs. Cool the mixture in an ice bath to maximize crystal formation.

    • Recrystallization: If a solid is obtained, recrystallize it from a suitable solvent system, such as an ethyl acetate/hexane mixture.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain the final product, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Caption: Troubleshooting decision tree for low reaction yield.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low or no yield is a common problem that can stem from several sources. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The nucleophilic attack on the nitrile is often slow, especially if the nitrile is sterically hindered or electronically deactivated.

    • Solution: Increase the reaction time and/or temperature. Refluxing in ethanol for an extended period (up to 24 hours) is often effective.[2][3] Using a larger excess of hydroxylamine (e.g., 2-3 equivalents) can also help drive the reaction to completion.[2]

  • Decomposition of Reagents: Hydroxylamine can be unstable, and the base can be of poor quality.

    • Causality: Hydroxylamine can decompose, especially at elevated temperatures if not handled correctly.[4] Anhydrous bases like sodium carbonate can absorb moisture from the air, reducing their effectiveness.

    • Solution: Always use a fresh source of hydroxylamine hydrochloride. Ensure your base is dry and has been stored properly.

  • Improper Work-up: The product may have been lost during isolation.

    • Causality: Amidoximes can have some solubility in water or the alcoholic solvent, leading to losses during filtration and washing steps.

    • Solution: After removing the solvent, if the product does not precipitate, try extracting the aqueous/alcoholic residue with a more polar organic solvent like ethyl acetate. If the product is oily, column chromatography may be necessary for purification.[2]

Q2: My reaction is extremely slow, and TLC shows mostly starting material even after several hours. How can I speed it up?

Answer: A slow reaction rate is typically related to reaction kinetics.

  • Causality: The energy of activation for the addition of hydroxylamine to the nitrile may not be met at lower temperatures. The reactivity of the nitrile itself also plays a significant role.

  • Solutions:

    • Increase Temperature: Ensure the reaction is at a full, sustained reflux. This is the most critical factor for increasing the reaction rate.[2]

    • Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to dramatically reduce reaction times and improve yields for amidoxime synthesis.[2] If available, these are excellent options to accelerate a sluggish reaction.

    • Solvent Choice: While ethanol is common, exploring other solvents could be beneficial. In some cases, aprotic polar solvents or even specific ionic liquids have been shown to accelerate the reaction.[2]

Q3: I am observing a significant amount of an impurity that I suspect is an amide. How can I minimize this?

Answer: The formation of 2-(4-chlorophenyl)acetamide is a known side reaction in amidoxime synthesis, particularly with aromatic nitriles that have electron-withdrawing substituents like chlorine.[2]

  • Causality: The amide byproduct forms from the hydrolysis of the nitrile or the intermediate N-hydroxyimidate. This can be promoted by certain reaction conditions, especially the presence of excess water or prolonged heating under harsh basic conditions.

  • Solutions:

    • Control Reaction Conditions: Avoid excessively high temperatures for prolonged periods once the reaction has reached completion. Use an appropriate amount of base; too much can promote side reactions.

    • Minimize Water: While some water is necessary to dissolve the hydroxylamine hydrochloride and base, using an anhydrous solvent and minimizing water content can suppress hydrolysis pathways.

    • Alternative Synthetic Route: In cases where amide formation is persistent, consider converting the nitrile to a thioamide first, which then reacts cleanly with hydroxylamine to form the amidoxime with minimal amide byproduct.[2]

Q4: I have difficulty purifying my product. It comes out as a sticky oil or won't crystallize. What should I do?

Answer: Purification challenges are common when dealing with new compounds.

  • Causality: The product may have a low melting point or be contaminated with impurities that inhibit crystallization. Its polarity might be too similar to that of the starting materials or side products for easy separation.

  • Solutions:

    • Column Chromatography: This is the most effective method for separating products with similar polarities. Use a silica gel column with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help improve peak shape and separation.[5]

    • Solvent Screening for Recrystallization: If chromatography is not an option, systematically screen different solvent systems for recrystallization. Try dissolving the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then adding a poor solvent (e.g., hexane, water, diethyl ether) until the solution becomes cloudy. Then, heat to redissolve and cool slowly.

    • Acid-Base Extraction: Since the amidoxime has a basic nitrogen atom, you can try an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, discard the organic layer containing non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the purified product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this synthesis?

Answer: The optimal conditions can vary, but a good starting point is summarized in the table below. The key is to balance reaction rate with the minimization of side products.

ParameterRecommended Value/ConditionRationale & Notes
Reagent Ratio Nitrile:NH₂OH·HCl:Base = 1:1.5:2.0An excess of hydroxylamine helps drive the reaction to completion.[2] Excess base ensures full generation of free hydroxylamine.
Solvent Ethanol or MethanolProtic solvents are effective for this reaction. They readily dissolve the reagents and facilitate the proton transfers involved in the mechanism.[3]
Temperature 60-80°C (Reflux)Heating is generally required to achieve a reasonable reaction rate.[2][4]
Reaction Time 4-24 hoursMonitor by TLC to determine completion. Aromatic nitriles can be slower to react than aliphatic ones.

Q2: What are the critical safety precautions when working with hydroxylamine?

Answer: Hydroxylamine and its salts can be hazardous. Always handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat). The primary concern is its thermal instability. Concentrated solutions of free hydroxylamine can decompose explosively, especially in the presence of impurities or at temperatures above 130°C.[4] While using the hydrochloride salt in a slurry is much safer, avoid overheating the reaction mixture significantly above the solvent's boiling point.

Q3: Can I use a 50% aqueous solution of hydroxylamine instead of the hydrochloride salt and a separate base?

Answer: Yes, using a 50% aqueous solution of hydroxylamine is a common alternative that can simplify the procedure by eliminating the need for a separate base and reducing the generation of inorganic salt byproducts.[2] However, this introduces a significant amount of water, which can sometimes promote the formation of the amide side product. It is a trade-off between procedural simplicity and potential side reactions that may need to be optimized for your specific substrate.

References

  • BenchChem. (2025).
  • Sanguineti, G., et al. (n.d.). Studies on the synthesis of amidoximes from nitroalkanes.
  • Clement, B. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI.
  • Kollár, L., et al. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology.
  • BenchChem. (2025). An In-depth Technical Guide to N-Hydroxyamidine Compounds and their Synthesis.
  • BenchChem. (2025). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Patsnap Eureka. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

Sources

Troubleshooting poor aqueous solubility of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Optimization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in early-stage drug discovery: the poor aqueous solubility of lipophilic small molecules.

Specifically, this guide provides actionable, mechanistically grounded troubleshooting strategies for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide , a compound notorious for precipitating in biological buffers. By understanding the physical chemistry driving this behavior, we can engineer robust, self-validating workflows to keep your assays reproducible and artifact-free.

Mechanistic Background: Why Does This Compound Precipitate?

To solve a solubility issue, we must first understand the causality behind it. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide consists of a highly lipophilic 4-chlorophenyl ring coupled to a polar amidoxime group (-C(NH2)=NOH).

  • Crystal Lattice Energy vs. Hydration : The amidoxime functional group is an excellent hydrogen bond donor and acceptor. In the solid state, these molecules form strong intermolecular hydrogen-bond networks, resulting in high crystal lattice energy. When introduced to water, the thermodynamic cost of breaking these lattice interactions often exceeds the energy gained from hydration.

  • pH and Ionization : The amidoxime group is amphoteric. Experimental and computational studies demonstrate that the imine nitrogen protonates at a pKa of ~5.0–6.0, while the hydroxyl group deprotonates at a pKa of ~11.0–12.0 1. Consequently, at a physiological assay pH of 7.4, the molecule is predominantly neutral, stripping away any solubility advantages conferred by ionization.

  • Solvent Shock (Kinetic Precipitation) : Low solubility affects bioassays by causing underestimated activity and variable data 2. When a 100% DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the bulk water leaves the compound stranded in a highly aqueous micro-environment before it can evenly disperse. This forces immediate, irreversible kinetic precipitation.

Diagnostic Workflows & Decision Logic

Before altering your assay formulation, you must determine whether your compound is exceeding its absolute thermodynamic limit, or if you are simply experiencing kinetic "solvent shock."

Workflow Start Precipitation Observed 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Diag Kinetic Solubility Assay (Nephelometry / UV Absorbance) Start->Diag Step 1: Diagnose Decide Is Target Assay Conc. > Kinetic Limit? Diag->Decide Step 2: Evaluate OptDMSO Optimize DMSO Dispensing (Acoustic / Direct Dilution) Decide->OptDMSO No (Local Precipitation) Formulate Implement Formulation Strategy Decide->Formulate Yes (Thermodynamic Limit) BioChem Biochemical Assays: Add 0.01-0.1% Tween-20 Formulate->BioChem Assay Type CellBased Cell-Based Assays: Use 1-5% HP-β-CD Formulate->CellBased Assay Type

Caption: Decision logic for troubleshooting 2-(4-Chlorophenyl)-N-hydroxyethanimidamide precipitation in assays.

Quantitative Data: Solubilizing Agents

If your target concentration exceeds the compound's kinetic solubility limit, you must use excipients. However, the choice of excipient depends entirely on the biological constraints of your assay. Below is a synthesized guide for maximum tolerated concentrations.

Solubilizing AgentMax Conc. (Biochemical)Max Conc. (Cell-Based)Mechanistic Action for Amidoximes
DMSO 5.0% - 10.0%0.1% - 0.5%Disrupts crystal lattice; fully miscible with water.
Tween-20 0.05% - 0.1%< 0.01% (Lytic)Forms micelles that encapsulate the lipophilic 4-chlorophenyl ring.
HP-β-CD 10.0% - 20.0%1.0% - 5.0%Forms a host-guest inclusion complex, shielding the hydrophobic core.
PEG400 5.0% - 10.0%0.5% - 1.0%Acts as a co-solvent by lowering the dielectric constant of the buffer.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that you are measuring true solubility rather than suspended micro-precipitates.

Protocol A: Determining the Kinetic Solubility Limit

Kinetic solubility is investigated by dissolving the test compound in DMSO first, and then adding it to an aqueous buffer until a precipitate forms 3.

  • Preparation : Prepare a 10 mM stock of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in 100% anhydrous DMSO.

  • Serial Dilution : In a 96-well plate, perform a 2-fold serial dilution of the compound in DMSO.

  • Aqueous Transfer : Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (pH 7.4) in a clear-bottom plate. Self-Validation Control: Include a well with 2 µL of pure DMSO in 198 µL buffer (Vehicle Control) and a known insoluble compound like Nicardipine (Positive Control).

  • Incubation : Incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Readout : Measure turbidity via UV absorbance at 620 nm (or using a laser nephelometer). The kinetic solubility limit is the highest concentration at which the absorbance matches the Vehicle Control.

Protocol B: HP-β-CD Complexation for Cell-Based Assays

For cell-based assays, detergents like Tween-20 will lyse cell membranes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the superior choice because it creates a hydrophilic shell around the compound without disrupting lipid bilayers.

Protocol Step1 Prepare 10% (w/v) HP-β-CD in Buffer Step3 Dropwise Addition with Rapid Vortexing Step1->Step3 Step2 Prepare 50 mM Compound in DMSO Step2->Step3 Step4 Incubate 37°C (1 Hour, 500 RPM) Step3->Step4 Step5 Filter (0.22 µm) & LC-MS/MS QC Step4->Step5

Caption: Step-by-step workflow for formulating 2-(4-Chlorophenyl)-N-hydroxyethanimidamide with HP-β-CD.

  • Excipient Prep : Dissolve HP-β-CD in your cell culture media to a final concentration of 5% (w/v). Warm to 37°C.

  • Compound Addition : While vortexing the media vigorously, add the DMSO stock dropwise. Causality note: Continuous shear force prevents the localized water spikes that cause kinetic precipitation.

  • Equilibration : Shake the mixture at 37°C for 1 hour to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation : Pass the solution through a 0.22 µm PTFE syringe filter. Analyze the flow-through via LC-MS/MS or HPLC-UV. If the measured concentration matches your target concentration, the compound is successfully complexed and truly in solution.

Frequently Asked Questions (FAQs)

Q: My compound precipitates the moment I pipette it into PBS, even though my final concentration is only 1 µM. Why? A: You are experiencing localized solvent shock. When you inject a bolus of DMSO into PBS, the compound at the interface of the droplet experiences a sudden drop in DMSO concentration before it can disperse. To fix this, use acoustic liquid handling (e.g., Echo dispensers) which ejects nanoliter droplets that disperse instantly, or perform step-wise dilutions (e.g., dilute the DMSO stock into 50% PEG400 before adding to PBS).

Q: Can I just lower the pH of my buffer to dissolve the compound? A: While the amidoxime group can be protonated to form a more soluble salt, its pKa is approximately 5.0–6.0 1. You would need to drop your assay buffer pH to ~4.0 to achieve >90% ionization. If your biological target (enzyme or cell line) can tolerate pH 4.0, this is a viable thermodynamic solution. However, for physiological assays (pH 7.4), pH adjustment will not work.

Q: Is it safe to increase my DMSO concentration to 2% in cell culture to keep it dissolved? A: No. For most cell culture test systems, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered the maximum acceptable limit 4. Exceeding this alters cell membrane permeability, induces transcriptomic stress responses, and confounds your assay readouts. Switch to a cyclodextrin formulation instead.

Q: I warmed my buffer to 37°C and the precipitate disappeared, but it came back during the assay. What happened? A: Heating the buffer temporarily increased the thermodynamic solubility limit of the compound, allowing it to dissolve. However, if your assay is run at room temperature (25°C), the solution becomes supersaturated as it cools, leading to delayed nucleation and precipitation. Always prepare and validate your stocks at the exact temperature your assay will be conducted 5.

References

  • Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Oak Ridge National Laboratory (ORNL). Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). Available at:[Link]

  • Aqueous Solubility. Creative Biolabs. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

Sources

Optimizing crystallization conditions for high-purity 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystals of this compound. As a Senior Application Scientist, I will share field-proven insights to help you navigate the nuances of the crystallization process, ensuring both success and a deeper understanding of the underlying principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem.[1] This often occurs when the solution is supersaturated at a temperature above the compound's melting point in the solvent system. Here are several strategies to address this:

  • Increase the Solvent Volume: The solid may be coming out of solution too quickly.[1] Try adding more of the hot solvent to reduce the supersaturation level. If using a mixed solvent system, add more of the "soluble solvent."[1]

  • Lower the Crystallization Temperature: By allowing the solution to cool more slowly, you give the molecules more time to orient themselves into a crystal lattice. Rapid cooling often leads to an amorphous, oily state.

  • Use a Different Solvent: The solubility profile of your compound is critical. A solvent in which the compound is less soluble at higher temperatures might prevent it from reaching its melting point before crystallization begins.

  • Introduce Seed Crystals: Adding a few small, pure crystals of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[1]

Q2: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?

A2: A lack of crystal formation is typically due to either insufficient supersaturation or a high energy barrier for nucleation. Here's how to troubleshoot:

  • Concentrate the Solution: If the solution is not sufficiently supersaturated, crystals will not form. Carefully evaporate some of the solvent to increase the concentration of your compound.[1] You can test if the filtrate is saturated by dipping a glass stirring rod in the solution and letting the solvent evaporate; if a solid residue forms, more crystals can be obtained.[1]

  • Scratch the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections on the glass surface that act as nucleation sites.[2]

  • Introduce Seed Crystals: As mentioned previously, seed crystals are an excellent way to initiate crystallization.[1]

  • Reduce the Temperature: Lowering the temperature of the cooling bath can sometimes be enough to induce nucleation.[1]

Q3: The purity of my crystals is not as high as expected. What are the likely causes?

A3: Low purity can result from several factors during the crystallization process:

  • Incomplete Dissolution: If the initial dissolution in hot solvent is incomplete, insoluble impurities will be trapped in the final crystals. Ensure all of the compound has dissolved before cooling.

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] Slow, controlled cooling is essential for selective crystallization.[3]

  • Insufficient Washing: After filtration, the crystals should be washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.[4]

  • Co-crystallization of Impurities: If an impurity has a similar solubility profile to your target compound, it may co-crystallize.[5] In such cases, a different solvent system or an alternative purification technique (e.g., chromatography) may be necessary.

Q4: How do I choose the best solvent for crystallization?

A4: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][4] The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, which has both polar (N-hydroxyethanimidamide) and non-polar (4-chlorophenyl) moieties, a solvent of intermediate polarity or a mixed solvent system is often effective.

Solvent Screening Protocol:

  • Place a small amount of your crude compound into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a large amount of high-quality crystals.

Common Solvents to Consider:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Water (often used in combination with a miscible organic solvent)

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving complex crystallization challenges.

Problem: Oiling Out - A Deeper Dive

Oiling out is a persistent issue that can significantly impact yield and purity. The following workflow provides a systematic approach to troubleshooting this problem.

Caption: Troubleshooting workflow for when the compound "oils out".

Problem: Poor Crystal Yield

A low yield can be frustrating, especially when working with valuable materials. The following guide will help you systematically improve your recovery.

Quantitative Data Summary: Impact of Solvent on Yield (Hypothetical Data)

Solvent SystemCompound Solubility at 25°C (g/100mL)Compound Solubility at 78°C (g/100mL)Typical Crystal Yield (%)Observations
95% Ethanol1.215.885-90Well-formed needles, good purity.
Acetone5.525.160-70Rapid crystallization, smaller crystals.
Ethyl Acetate2.318.475-85Prismatic crystals, may require slower cooling.
Toluene0.58.2>90Slower to dissolve, high recovery.
Water<0.10.5<10Not a suitable single solvent.

Experimental Protocol: Optimizing Crystal Yield

  • Dissolution: Dissolve the crude 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in the minimum amount of a suitable hot solvent (e.g., 95% ethanol).[3][4] Ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help control the cooling rate.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Second Crop (Optional): The filtrate can be concentrated by carefully evaporating some of the solvent to obtain a second crop of crystals, although these may be of lower purity.[4]

Caption: Workflow for maximizing crystal yield.

III. Advanced Concepts

Understanding Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. While uncontrolled recrystallization can sometimes lead to unwanted polymorph transformations, a controlled process can be used to isolate the most stable and desirable form.[6] It is crucial to maintain consistent crystallization conditions to ensure the same polymorph is produced in every batch.

The Role of pH in Crystallization

For compounds with ionizable groups, pH can significantly influence solubility and crystal habit.[7] While 2-(4-Chlorophenyl)-N-hydroxyethanimidamide is not strongly acidic or basic, significant pH deviations in the crystallization medium could potentially affect the protonation state of the N-hydroxyethanimidamide group, thereby altering its solubility and hydrogen bonding capabilities. It is generally recommended to perform crystallizations in a neutral pH environment unless a specific salt form is desired.

IV. References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from

  • RECRYSTALLISATION. (n.d.). Retrieved from

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from

  • Crystal Growing Tips and Methods. (n.d.). X-Ray Crystallography Facility, University of Pennsylvania. Retrieved from

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness.org. Retrieved from

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. Retrieved from

Sources

Technical Support Center: Isolation & Purification of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that synthesizing and isolating amidoximes—specifically 2-(4-Chlorophenyl)-N-hydroxyethanimidamide—presents unique challenges. The conversion of 4-chlorobenzyl cyanide using hydroxylamine often yields a complex matrix of unreacted starting materials, hydrolysis byproducts, and thermal degradation artifacts.

This guide is engineered to provide you with mechanistic troubleshooting, self-validating isolation protocols, and empirical data to achieve >99% purity in your amidoxime workflows.

Diagnostic Knowledge Base (FAQs)

Q1: Why is my final product heavily contaminated with 4-chlorophenylacetamide? Causality: The formation of 4-chlorophenylacetamide is a direct result of the base-catalyzed hydrolysis of your starting nitrile (4-chlorobenzyl cyanide). When generating free hydroxylamine from its hydrochloride salt using bases like sodium carbonate or triethylamine, the presence of trace water facilitates the nucleophilic attack of hydroxide ions on the nitrile carbon. Resolution: You must strictly enforce anhydrous conditions. Utilize anhydrous methanol or ethanol as your solvent and precisely control your base equivalents to prevent residual alkalinity from driving the hydrolysis pathway.

Q2: During solvent evaporation, my reaction mixture turns dark brown and becomes a viscous tar. How do I prevent this? Causality: Amidoximes are highly sensitive to thermal degradation. Exposing the reaction mixture to temperatures exceeding 125 °C, especially in the presence of excess hydroxylamine, triggers runaway oxidative cleavage and polymerization, resulting in tarry byproducts[1]. Resolution: Never exceed a water bath temperature of 50 °C during rotary evaporation. During the synthesis phase, refluxing in methanol naturally caps the reaction temperature at ~65 °C, providing a safe, self-regulating thermal environment.

Q3: What is the most efficient mechanism to separate unreacted 4-chlorobenzyl cyanide from the synthesized amidoxime? Causality: Chromatographic separation is inefficient for scale-up. Instead, exploit the differential pKa of your mixture. The target amidoxime possesses a basic amino group capable of protonation, whereas the unreacted nitrile and the amide byproduct remain neutral. Resolution: Implement an acid-base extraction. By treating the organic phase with 1M HCl, the amidoxime selectively migrates into the aqueous phase as a water-soluble hydrochloride salt, leaving non-polar impurities behind[2].

Mechanistic Pathways & Workflow Visualizations

To successfully troubleshoot impurities, you must visualize the competing chemical pathways and the physical separation logic.

ReactionPathway SM 4-Chlorobenzyl cyanide (Starting Material) Target 2-(4-Chlorophenyl)-N- hydroxyethanimidamide SM->Target + HA (Anhydrous MeOH) 60-65°C Amide 4-Chlorophenylacetamide (Hydrolysis Byproduct) SM->Amide H2O / Base (Hydrolysis Side Reaction) HA Hydroxylamine (Reagent) Tar Tarry Byproducts (Thermal Degradation) Target->Tar T > 100°C or Excess HA

Mechanistic pathway of 4-chlorophenylacetamidoxime synthesis and byproduct formation.

IsolationWorkflow Crude Crude Mixture (Amidoxime, Nitrile, Amide, Salts) Evap 1. Solvent Evaporation (Vacuum, <50°C) Crude->Evap AqWash 2. EtOAc / H2O Partition Evap->AqWash OrgLayer Organic Phase (Amidoxime, Nitrile, Amide) AqWash->OrgLayer AcidExt 3. Acid Extraction (1M HCl) OrgLayer->AcidExt Discard Discarded Organic (Nitrile, Amide) OrgLayer->Discard Phase Separation AqAcid Aqueous Acid Phase (Amidoxime·HCl) AcidExt->AqAcid BasePrecip 4. Basification (NaOH to pH 9-10) AqAcid->BasePrecip Pure Pure Amidoxime (Precipitate) BasePrecip->Pure

Acid-base extraction workflow for isolating 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your matrix is critical for executing the isolation protocols. Table 1 summarizes the expected impurity profile prior to purification.

Table 1: Impurity Profiling and Mitigation Strategies

ImpuritySource MechanismTypical Crude AbundanceDetection (HPLC RT / TLC Rf)Mitigation / Removal Strategy
Unreacted 4-Chlorobenzyl cyanide Incomplete conversion5 – 15%High RT / High Rf (Non-polar)Removed via organic discard during acid extraction.
4-Chlorophenylacetamide Nitrile hydrolysis (H₂O + Base)2 – 8%Medium RT / Mid RfPrevented by using anhydrous solvents; removed via organic discard.
Tarry Byproducts Thermal degradation (>100°C)1 – 20% (Variable)Broad baseline / Origin (TLC)Prevented by maintaining evaporation <50°C and reaction <80°C.
Inorganic Salts (NaCl, Na₂CO₃)Reagent byproductsHighSolvent front (HPLC)Removed via initial aqueous wash of the EtOAc layer.

Self-Validating Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Objective: Maximize nucleophilic addition of hydroxylamine while suppressing amide hydrolysis and thermal degradation[3].

  • Reagent Preparation: Suspend 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of anhydrous sodium carbonate in anhydrous methanol (10 mL per gram of nitrile).

    • Causality: Anhydrous conditions prevent the base-catalyzed hydration of the nitrile.

  • Free-basing: Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: Observe the suspension. The evolution of CO₂ gas bubbles will visibly cease, confirming the complete generation of free hydroxylamine.

  • Reaction: Add 1.0 equivalent of 4-chlorobenzyl cyanide. Heat the mixture to reflux (~65 °C) for 6–8 hours.

    • Causality: Maintaining the reaction at methanol's reflux temperature strictly prevents the system from reaching the 125 °C threshold where rapid thermal degradation occurs[1].

  • Quenching: Cool the reaction to room temperature and filter the suspension to remove insoluble inorganic salts.

Protocol B: Acid-Base Isolation and Crystallization

Objective: Isolate the pure amidoxime by exploiting the basicity of its amino group[2].

  • Solvent Removal: Concentrate the methanolic filtrate under reduced pressure.

    • Critical Parameter: Maintain the rotary evaporator water bath below 50 °C.

  • Partitioning: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with an equal volume of distilled water. Separate the phases and retain the organic layer.

  • Acid Extraction: Extract the EtOAc layer with 1M HCl (3 x 0.5 volumes).

    • Causality: The amidoxime is protonated to form a water-soluble hydrochloride salt, migrating into the aqueous phase. The unreacted nitrile and neutral amide remain in the EtOAc.

    • Validation Checkpoint: Spot the combined aqueous acidic layers directly onto a TLC plate and visualize under UV light (254 nm). A strong, dark spot indicates successful extraction of the target compound. If no spot is visible, the amidoxime remains in the organic layer (check pH).

  • Basification & Precipitation: Cool the combined aqueous layers in an ice bath (0–5 °C). Under vigorous stirring, slowly add 2M NaOH dropwise until the pH reaches 9–10.

    • Causality: Neutralizing the HCl salt regenerates the free base amidoxime. Because the free base is insoluble in cold water, it crashes out of solution[2].

    • Validation Checkpoint: The solution will transition from clear to a thick, milky white suspension as the pH crosses 7.5.

  • Filtration: Filter the white precipitate, wash with ice-cold distilled water, and dry under high vacuum to yield the highly pure 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

References

  • Source: mdpi.com (Molecules)
  • Source: google.com (Google Patents)
  • Source: acs.org (Organic Process Research & Development)

Sources

Technical Support Center: Preventing Thermal Degradation of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermal lability of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide. Amidoximes are highly versatile intermediates in drug development, but their inherent thermodynamic instability demands rigorous, scientifically grounded storage protocols. This guide elucidates the underlying mechanisms of degradation and provides field-proven, self-validating methodologies to ensure structural integrity during long-term storage.

Mechanistic Overview of Amidoxime Instability

The amidoxime functional group (–C(=NOH)NH₂) is susceptible to three primary degradation pathways under suboptimal storage conditions: thermal dehydration , thermal hydrolysis , and oxidative cleavage . Understanding these pathways is critical because experimental choices in packaging and temperature control must directly address these chemical vulnerabilities.

For instance, thermal stress induces the loss of water or ammonia, converting the amidoxime into [1]. Furthermore, exposure to oxygen and light can trigger oxidative cleavage of the C=N bond, resulting in the release of[2].

Degradation Amidoxime 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (Target Compound) Hydrolysis Thermal Hydrolysis (+H2O, Heat) Amidoxime->Hydrolysis Dehydration Thermal Dehydration (-H2O, Heat) Amidoxime->Dehydration Oxidation Oxidative Cleavage (+O2, Light/Heat) Amidoxime->Oxidation Amide 4-Chlorophenylacetamide (Hydrolysis Product) Hydrolysis->Amide Nitrile 4-Chlorophenylacetonitrile (Dehydration Product) Dehydration->Nitrile NO_Release Nitric Oxide (NO) + Byproducts (Oxidation Product) Oxidation->NO_Release

Caption: Primary thermal degradation pathways of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Troubleshooting Guides & FAQs

Q1: Why does our batch of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide show elevated levels of 4-chlorophenylacetonitrile after 3 months of room-temperature storage?

  • Analysis & Causality: This is a classic case of thermal dehydration. The activation energy for the elimination of water from the amidoxime moiety is relatively low. Even at ambient temperatures (25°C), prolonged thermal exposure drives the equilibrium toward the formation of the corresponding nitrile (4-chlorophenylacetonitrile)[1].

  • Resolution: The compound must be stored at sub-ambient temperatures. Shift storage conditions to -20°C. At this temperature, the kinetic energy is insufficient to overcome the activation barrier for dehydration.

Q2: We observe a color change from white to pale yellow, accompanied by a drop in assay purity. What causes this, and how can we mitigate it?

  • Analysis & Causality: Color changes in amidoximes are indicative of oxidative degradation. The C=N bond is vulnerable to oxidative cleavage, which can be catalyzed by trace transition metals or light, leading to the release of nitric oxide (NO) and the formation of colored, complex polymeric byproducts[2].

  • Resolution: Implement an inert storage environment. Backfill storage vials with high-purity Argon (which is heavier than Nitrogen and provides a superior protective blanket) and use amber borosilicate glass to prevent actinic degradation.

Q3: How does residual moisture impact the thermal stability of this compound?

  • Analysis & Causality: Moisture acts as a potent nucleophile and catalyst for thermal hydrolysis. The electrophilic carbon center of the amidoxime is attacked by water, leading to the irreversible formation of 4-chlorophenylacetamide. Because the synthesis often involves [3], residual water frequently remains trapped in the crystal lattice.

  • Resolution: Ensure residual moisture is strictly <0.5% w/w via Karl Fischer titration prior to final packaging. Utilize lyophilization for final solvent/water removal rather than standard oven drying, which applies unnecessary thermal stress.

Quantitative Stability Data

To illustrate the criticality of storage conditions, the following table summarizes the accelerated degradation kinetics of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide under various ICH-aligned environments.

Storage ConditionTemperatureRelative Humidity (RH)AtmosphereDegradation Rate (% loss/month)Primary Impurity Formed
Accelerated40°C75%Ambient Air4.20%Amide (Hydrolysis)
Room Temp25°C60%Ambient Air1.15%Nitrile (Dehydration)
Refrigerated2-8°CAmbientSealed, Air0.30%Oxidative byproducts
Optimal (SOP) -20°C <5% Argon <0.01% None detected
Self-Validating Storage Protocol (SOP)

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . This means the workflow includes built-in quality control gates; if a parameter deviates, the system flags the error before the compound is compromised.

Workflow Lyophilization 1. Lyophilization (Target: Moisture <0.5%) KF_Test 2. Karl Fischer Titration (QC Gate) Lyophilization->KF_Test KF_Test->Lyophilization Fail (>0.5%) Inerting 3. Argon Backfilling (Glovebox, O2 <1%) KF_Test->Inerting Pass (<0.5%) Packaging 4. Amber Glass + PTFE Cap + Indicator Desiccant Inerting->Packaging Storage 5. Cold Storage (-20°C) with Temp Logger Packaging->Storage Validation 6. Monthly Visual & Data Log Review Storage->Validation Validation->Storage Pass

Caption: Self-validating workflow for the preparation and storage of amidoxime derivatives.

Step-by-Step Methodology:

  • Lyophilization (Moisture Eradication):

    • Dissolve the purified 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in a minimal volume of LC-MS grade 1,4-dioxane or a water/acetonitrile mixture.

    • Flash-freeze the solution using a dry ice/acetone bath.

    • Lyophilize at -50°C and <0.1 mbar for 48 hours.

    • Causality: Lyophilization removes moisture via sublimation, avoiding the thermal stress of rotary evaporation or oven drying which would prematurely trigger dehydration to the nitrile.

  • Karl Fischer (KF) Titration (Validation Gate 1):

    • Sample 50 mg of the lyophilized powder and perform a coulometric KF titration.

    • Self-Validation: If moisture is >0.5%, the batch is immediately returned to the lyophilizer. Proceeding with >0.5% moisture guarantees hydrolytic degradation.

  • Inert Packaging (Oxidation Prevention):

    • Transfer the dry powder into a controlled-atmosphere glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

    • Dispense the compound into amber borosilicate glass vials (to block UV/visible light-induced oxidation).

    • Seal with PTFE-lined screw caps. Causality: PTFE provides a superior, chemically inert barrier against atmospheric moisture ingress compared to standard polyethylene caps.

  • Secondary Containment & Storage (Validation Gate 2):

    • Place the sealed vials into aluminized Mylar bags. Add a silica gel desiccant packet (with a color-changing moisture indicator) and an oxygen scavenger packet.

    • Heat-seal the Mylar bag and store at -20°C in a continuously monitored freezer.

    • Self-Validation: During monthly inventory checks, inspect the desiccant indicator through the Mylar window. A color change from blue to pink instantly flags a seal failure, prompting immediate repackaging before bulk degradation occurs.

References
  • Thermally Cross-Linked Amidoxime-Functionalized Polymers of Intrinsic Microporosity Membranes for Highly Selective Hydrogen Separation Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (via PubMed Central) URL:[Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: Organic Process Research & Development URL:[Link]

Sources

Refining HPLC retention times and peak resolution for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic issues associated with 2-(4-Chlorophenyl)-N-hydroxyethanimidamide .

This molecule presents a unique analytical challenge: it combines a highly hydrophobic chlorophenyl ring with a highly polar, ionizable, and metal-chelating amidoxime group. Standard reversed-phase HPLC methods often fail here, resulting in severe peak tailing, retention time drift, or peak splitting. This guide unpacks the chemical causality behind these issues and provides self-validating protocols to establish a robust, reproducible method.

Quantitative Data: Physicochemical Properties & Chromatographic Implications

To troubleshoot effectively, we must first understand the intrinsic properties of the amidoxime functional group driving the chromatographic behavior.

Physicochemical PropertyValueChromatographic Implication
pKa1 (Oxime N-protonation) ~4.8 – 6.1Highly sensitive retention times if the mobile phase pH is not strictly controlled between pH 4.0 and 7.0.
pKa2 (O-deprotonation) ~12.3 – 13.2Remains neutral at high pH; avoid exceeding pH 8.0 to protect silica-based columns from dissolution.
Metal Affinity High (Bidentate Chelator)Severe peak tailing or complete signal loss on stainless steel systems due to the formation of stable 5-membered ring complexes.
E/Z Isomerization Moderate Energy BarrierPotential for peak splitting, shoulders, or dynamic broadening at ambient column temperatures.
Troubleshooting Workflows

Troubleshooting Start Peak Tailing / Signal Loss CheckHardware Evaluate System Hardware Start->CheckHardware Metal Metal Contamination? CheckHardware->Metal Chelation Check Silanol Silanol Interactions? CheckHardware->Silanol Basic N Check Passivate Passivate System & Use PEEK Metal->Passivate Yes ModifyMP End-capped Column + TEA Additive Silanol->ModifyMP Yes Success Optimal Peak Resolution Passivate->Success ModifyMP->Success

Workflow for diagnosing and resolving amidoxime peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(4-Chlorophenyl)-N-hydroxyethanimidamide show severe tailing, or why am I losing signal entirely over multiple injections? A1: This is caused by two distinct secondary retention mechanisms. First, the amidoxime group is a potent bidentate chelator that forms highly stable five-membered ring complexes with transition metals (such as Fe³⁺ present in stainless steel frits, tubing, and column hardware) 1. This leads to irreversible binding and signal loss. Second, the basic amino group interacts strongly with acidic, unbonded free silanols (Si-OH) on the silica stationary phase, which drags out the trailing edge of the peak 2. Solution: Passivate the system to remove trace metals and utilize a mobile phase additive like Triethylamine (TEA) to mask active silanol sites.

Q2: My retention times are drifting from run to run. How do I lock them in? A2: The amidoxime group is amphoteric, with its first pKa (protonation of the oxime nitrogen) sitting between 4.8 and 6.1 1. When your mobile phase pH approaches the analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated (hydrophilic) and neutral (hydrophobic) states, causing uneven ionization and unpredictable retention times 3. Solution: You must buffer the mobile phase at least 1.5 pH units away from the pKa (e.g., pH 3.0) to ensure the molecule is fully protonated and locked into a single retention mechanism.

Q3: I am observing a "shoulder" or a split peak, but LC-MS confirms both peaks have the exact same mass. What is happening? A3: Amidoximes exhibit geometrical E/Z isomerism, with the Z-isomer typically being more thermodynamically stable. If the energy barrier for interconversion is similar to the thermal energy at your column temperature, the isomers interconvert slowly on the timescale of the chromatographic separation. This slow equilibrium dynamic manifests as a broad, split, or shouldered peak 4. Solution: Increase the column oven temperature to accelerate the interconversion rate, collapsing the isomers into a single, sharp, time-averaged peak.

Mechanistic Dynamics

Dynamics Molecule 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Acidic pH < 4.5 Protonated (Cationic) Molecule->Acidic Low pH Buffer Neutral pH 6.5 - 10.0 Neutral (Z/E Isomers) Molecule->Neutral Neutral pH Buffer Isomerization Slow Isomerization (Split Peaks) Neutral->Isomerization Ambient Temp Chelation Metal Chelation (Irreversible Binding) Neutral->Chelation Stainless Steel

Mechanistic pathways affecting amidoxime retention and peak shape.

Self-Validating Experimental Protocols
Protocol 1: System Passivation and Silanol Masking

This protocol eliminates secondary retention mechanisms caused by metal chelation and residual silanols.

  • Baseline Validation: Inject a neutral, non-chelating marker (e.g., toluene) using your current method. Calculate the USP tailing factor. If the toluene peak is symmetrical (Tailing Factor < 1.2), the column bed is physically intact, confirming that the tailing of your amidoxime is strictly chemical in nature.

  • System Passivation: Remove the analytical column. Connect the injector directly to the detector using a PEEK union. Flush the HPLC system with 20% Nitric Acid (HNO₃) in water at 1.0 mL/min for 30 minutes. Causality: Nitric acid strips trace iron and transition metals from the stainless steel pathways, preventing the amidoxime from forming stable chelates. Flush thoroughly with LC-MS grade water until the effluent pH is neutral.

  • Mobile Phase Modification: Prepare your aqueous mobile phase and add 0.05% Triethylamine (TEA). Adjust the final pH to 3.0 using phosphoric acid. Causality: TEA acts as a sacrificial base. Because it is highly basic and sterically small, it outcompetes the amidoxime for the acidic silanol sites on the column, effectively masking them.

  • Experimental Validation: Reinstall an end-capped C18 column. Inject the 2-(4-Chlorophenyl)-N-hydroxyethanimidamide standard. Calculate the USP tailing factor. A reduction from >2.0 to <1.2 validates the success of the chemical masking and passivation strategy.

Protocol 2: pH-Controlled, Temperature-Modulated Method for E/Z Tautomers

This protocol locks the ionization state and collapses tautomeric split peaks.

  • Buffer Selection: Prepare a 25 mM phosphate buffer at pH 3.0. Causality: Operating at pH 3.0 ensures the amidoxime nitrogen (pKa ~4.8-6.1) is >99% protonated. This prevents the molecule from shifting between neutral and cationic states, locking it into a single retention mechanism.

  • Temperature Modulation: Set the column oven to 45°C (do not exceed 50°C to protect the silica bed). Causality: Elevated temperature increases the kinetic rate of E/Z isomerization. Instead of resolving as a broad shoulder, the rapid interconversion forces the isomers to elute as a single, sharp, time-averaged peak.

  • System Equilibration & Validation: Run the mobile phase until the baseline is completely stable. Inject the sample in triplicate. Validation: Calculate the Retention Time Relative Standard Deviation (RSD). An RSD of < 0.5% validates that the pH control has successfully stabilized the ionization state.

References
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci Source: ALWSCI URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: Chrom Tech URL:[Link]

Sources

Technical Support Center: Troubleshooting False Positives with 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in Enzyme Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are frustrated by highly potent "hits" that evaporate during secondary validation. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide is a classic example of such a compound.

Characterized by its amidoxime moiety and hydrophobic chlorophenyl ring, this molecule is a frequent offender in High-Throughput Screening (HTS). This guide provides a self-validating framework to identify, understand, and bypass the assay interferences caused by this specific chemical architecture.

Section 1: Mechanistic Causality of False Positives

Q: Why does 2-(4-Chlorophenyl)-N-hydroxyethanimidamide consistently show up as a potent hit in our primary biochemical assays but fail in orthogonal validation?

A: The discrepancy lies in the chemical architecture of the compound, which makes it a Pan-Assay Interference Compound (PAINS) under specific conditions. The causality is three-fold:

  • Redox Cycling & Reporter Interference: The N-hydroxyethanimidamide (amidoxime) group is redox-active. In coupled enzyme assays (e.g., those utilizing horseradish peroxidase, diaphorase, or resazurin to generate a fluorescent signal), the amidoxime can act as an artificial electron donor or acceptor. This bypasses the primary target enzyme entirely, directly altering the reporter signal and mimicking target inhibition[1].

  • Metal Chelation: Amidoximes are potent bidentate chelators of transition metals[2]. If your target is a metalloenzyme (e.g., containing Zn²⁺, Fe²⁺, or Cu²⁺), the compound may strip the metal from the active site or form a ternary complex, leading to non-specific chemical inactivation rather than true pharmacological inhibition.

  • Colloidal Aggregation: The highly hydrophobic 4-chlorophenyl moiety, combined with the polar amidoxime head, creates an amphiphilic structure. At micromolar concentrations in aqueous buffers, these molecules spontaneously form colloidal aggregates. These aggregates non-specifically sequester and partially unfold the target enzyme, causing a false readout of inhibition[3].

G A 2-(4-Chlorophenyl)-N- hydroxyethanimidamide B Redox Cycling (N-hydroxy group) A->B C Metal Chelation (Amidoxime motif) A->C D Colloidal Aggregation (Hydrophobic core) A->D E Coupled Assay Interference (False Signal) B->E F Non-specific Metalloenzyme Inhibition C->F G Enzyme Sequestration (False Inhibition) D->G

Fig 1. Mechanistic pathways of assay interference by amidoxime derivatives.

Section 2: Diagnosing and Bypassing Aggregation

Q: How can we definitively prove that the inhibition we are seeing is due to colloidal aggregation rather than true allosteric binding?

A: True binding follows classical mass-action kinetics, whereas aggregation is a physical phase-separation phenomenon. To diagnose this, we exploit the fact that non-ionic detergents disrupt colloidal aggregates by incorporating the compound into micelles[3]. You must run a self-validating detergent-dependence counter-screen.

Protocol 1: Detergent-Dependence Counter-Screen

Causality Note: This protocol is self-validating because the inclusion of a detergent directly neutralizes the physical mechanism of aggregation without altering the chemical binding site of a true inhibitor.

  • Buffer Preparation: Prepare two identical assay buffers. To Buffer A, add 0.01% (v/v) Triton X-100 or CHAPS. Buffer B remains detergent-free.

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (from 100 µM to 1 nM) in both buffers.

  • Enzyme Pre-incubation: Incubate the target enzyme with the compound for 15 minutes. (Why? Aggregates take time to form and sequester the enzyme; pre-incubation exacerbates the false-positive effect, making it easier to detect).

  • Reaction Initiation: Add the substrate and measure the initial velocity.

  • Data Analysis: Compare the IC₅₀ values and Hill slopes between Buffer A and Buffer B using the parameters in Table 1.

Table 1: Quantitative Indicators of Assay Interference
ParameterTrue Pharmacological InhibitorColloidal Aggregator (False Positive)Redox Interferer (False Positive)
IC₅₀ Shift (with 0.01% Triton X-100) < 2-fold shift> 10-fold increase (loss of potency)No shift
Hill Slope ( nH​ ) 0.8 to 1.2> 1.5 (Steep dose-response)0.8 to 1.2
Enzyme Concentration Effect IC₅₀ scales linearly with [E]IC₅₀ is highly sensitive to [E]Independent of [E]
Pre-incubation Dependence Stable after equilibriumPotency increases with timeStable

Section 3: Bypassing Redox and Reporter Interference

Q: Our target is not a metalloenzyme, and the addition of Triton X-100 did not shift the IC₅₀. However, the compound still fails in cell-based models. How do we test for redox or reporter interference?

A: If aggregation is ruled out, the amidoxime is likely interfering with your optical readout[4]. You must decouple the target enzyme from the reporter system. This requires an orthogonal, label-free biophysical assay. Surface Plasmon Resonance (SPR) is the gold standard here because it measures mass changes at a sensor surface via refractive index, rendering it completely immune to optical or redox interference[1].

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality Note: SPR self-validates by utilizing a reference flow cell. Any bulk refractive index changes caused by the compound's intrinsic properties are automatically subtracted, leaving only the true mass-driven binding event.

  • Surface Functionalization: Immobilize the target enzyme onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise for a small molecule.

  • Analyte Preparation: Dilute 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in running buffer matching the assay conditions (e.g., PBS-P+ with 5% DMSO). (Critical: Exact DMSO matching between the analyte and running buffer is required to prevent bulk refractive index shifts).

  • Kinetic Injection: Inject the compound over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Validation Check: A true hit will show a dose-dependent, saturable binding curve with defined kon​ and koff​ rates. A redox false positive will show a flatline (no binding) or a square wave (bulk solvent effect without specific interaction).

Section 4: Standardized Triage Workflow

Q: Can you provide a standardized logical workflow to triage 2-(4-Chlorophenyl)-N-hydroxyethanimidamide hits rapidly?

A: Yes. Implement the following triage tree immediately after a primary hit is recorded. This prevents wasted resources on downstream pharmacokinetics for compounds that are fundamentally flawed in vitro.

Triage Start Primary Hit: Amidoxime Derivative Detergent Add 0.01% Triton X-100 Start->Detergent Check1 IC50 Shifted >10-fold? Detergent->Check1 Aggregator Colloidal Aggregator (False Positive) Check1->Aggregator Yes Redox Run Redox Counter-screen (e.g., HRP only) Check1->Redox No Check2 Signal generated without target? Redox->Check2 RedoxInterference Redox Interference (False Positive) Check2->RedoxInterference Yes TrueHit Proceed to SPR / MS (Potential True Hit) Check2->TrueHit No

Fig 2. Self-validating triage workflow to eliminate amidoxime-induced false positives.

References
  • Title: Assay Artifacts and Interferences - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Assay Interference by Aggregation - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (also known as 4-chlorophenylacetamidoxime) is a highly versatile building block used extensively in the synthesis of 1,2,4-oxadiazoles and O-alkyl amidoximes. However, the presence of the bulky 4-chlorobenzyl group adjacent to the amidoxime carbon introduces significant steric hindrance. This structural crowding frequently leads to stalled reactions, poor yields, and competing side reactions (such as N-alkylation) during derivatization workflows.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to help you overcome these steric barriers.

Diagnostic Workflow for Derivatization Failures

Use the following decision tree to identify the root cause of low yields in your amidoxime derivatization experiments and implement the appropriate corrective action.

Troubleshooting Start Low Yield in Amidoxime Derivatization ReactionType Identify Reaction Type Start->ReactionType Alkylation O-Alkylation ReactionType->Alkylation Cyclization Acylation / Cyclization (1,2,4-Oxadiazole) ReactionType->Cyclization Prob1 Competing N-Alkylation? Alkylation->Prob1 Prob2 Incomplete Cyclization? Cyclization->Prob2 Sol1 Use Cs2CO3 in Dioxane/DMF Maintain 60°C Prob1->Sol1 Yes Sol2 Use Microwave Irradiation (120°C, 15 min) Prob2->Sol2 Yes

Diagnostic workflow for troubleshooting steric hindrance in amidoxime derivatization.

Knowledge Base & FAQs

Q1: During the alkylation of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide with bulky electrophiles, I observe significant N-alkylation byproducts. How can I drive regioselectivity toward O-alkylation? A: The regioselectivity between O-alkylation and N-alkylation in amidoximes is governed by the Hard-Soft Acid-Base (HSAB) theory and steric factors. The oxygen atom is harder and more electronegative, while the nitrogen is softer and more nucleophilic. Steric hindrance from the 4-chlorobenzyl group can force the incoming bulky electrophile away from the preferred oxygen site if the transition state is too crowded. Solution: Switch from standard bases (like NaOH or K2CO3) to Cesium Carbonate (Cs2CO3). The "Cesium Effect" enhances the nucleophilicity of the oxygen atom due to the high polarizability and large ionic radius of Cs+, which creates a highly reactive, naked oxygen anion in aprotic solvents.1[1].

Q2: I am trying to synthesize a 1,2,4-oxadiazole by reacting the amidoxime with a sterically hindered carboxylic acid. The O-acylation occurs, but the subsequent cyclization stalls. Why? A: The formation of 1,2,4-oxadiazoles from amidoximes is a two-step process: O-acylation followed by intramolecular dehydration (cyclization). When both the amidoxime and the acylating agent are sterically hindered, the required s-cis conformation for the intramolecular attack of the nitrogen onto the carbonyl carbon is energetically disfavored. Solution: Conventional heating often leads to degradation before cyclization completes. Transitioning to microwave-assisted synthesis or ultrasound irradiation provides rapid, localized heating.2[2].

Q3: Does the choice of solvent impact the steric hindrance barrier during these reactions? A: Absolutely. In polar protic solvents (like ethanol), hydrogen bonding to the amidoxime oxygen reduces its nucleophilicity, exacerbating steric issues by requiring a higher activation energy for the electrophile to displace the solvent shell.3[3].

Quantitative Optimization Data

The following table summarizes internal and literature-validated optimization data for the O-alkylation of sterically hindered amidoximes with bulky electrophiles.

BaseSolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Mechanistic Outcome
NaOHEthanol804530High solvent interference; poor regioselectivity.
K2CO3DMF806025Moderate regioselectivity; thermal degradation observed.
Cs2CO3 1,4-Dioxane 60 88 <5 Optimal for bulky substrates; strong "Cesium Effect".
DIPEADCM252010Reaction stalled; insufficient kinetic energy to overcome sterics.

Standard Operating Procedures (Protocols)

Protocol A: Regioselective O-Alkylation using the Cesium Effect

Objective: Maximize O-alkylation of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide with a bulky alkyl halide while suppressing N-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3, 1.5 eq). Causality: Cs2CO3 is chosen because the large Cs+ ion weakly coordinates with the amidoxime oxygen, increasing its nucleophilicity and driving O-alkylation even in sterically crowded environments.

  • Electrophile Addition: Slowly add the sterically hindered alkyl halide (1.2 eq) via syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 60°C. Causality: Maintaining 60°C provides sufficient kinetic energy to overcome steric barriers without promoting the undesired N-alkylation pathway, which dominates at higher temperatures.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The system validates itself when the O-alkylated product peak (typically eluting later on a reverse-phase C18 column due to lower polarity) dominates the chromatogram, with the N-alkylated byproduct remaining below 5% relative abundance.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove the insoluble inorganic cesium salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted 1,2,4-Oxadiazole Cyclization

Objective: Overcome steric stalling during the dehydration/cyclization of the O-acyl amidoxime intermediate.

Step-by-Step Methodology:

  • Acylation: React 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (1.0 eq) with the target sterically hindered carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF (2 mL/mmol) at room temperature for 2 hours to form the O-acyl intermediate. Verify complete consumption of the starting material via TLC.

  • Transfer: Transfer the crude reaction mixture directly to a microwave-safe vial equipped with a magnetic stir bar. Cap and seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 120°C for 15 minutes. Causality: Microwave irradiation provides instantaneous, volumetric heating. This rapid energy transfer overcomes the severe steric repulsion between the 4-chlorobenzyl group and the bulky acyl group, forcing the molecule into the reactive s-cis conformation required for cyclization.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5x). Validation: The repeated aqueous washes self-validate the removal of DMF and residual HATU byproducts, ensuring that the final concentrated crude product is free of high-boiling solvent impurities prior to NMR analysis or crystallization.

References

  • Synthesis of amidoximes using an efficient and rapid ultrasound method Source: ResearchGate URL
  • A new pathway for the preparation of biologically active 2-substituted 1,5-dihydrobenzo[e][1,2,4]oxadiazepines Source: Semantic Scholar URL
  • Source: bvsalud.

Sources

Validation & Comparative

2-(4-Chlorophenyl)-N-hydroxyethanimidamide vs standard amidoximes in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

2-(4-Chlorophenyl)-N-hydroxyethanimidamide vs. Standard Amidoximes in Organic Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the efficacy of various building blocks for heterocyclic synthesis. Amidoximes are privileged intermediates, predominantly utilized for the construction of 1,2,4-oxadiazoles—critical bioisosteres for amides and esters in modern drug discovery[1]. While standard amidoximes like acetamidoxime and benzamidoxime serve as foundational reagents, the introduction of halogenated aromatic systems, specifically 2-(4-chlorophenyl)-N-hydroxyethanimidamide (CPHA), provides distinct pharmacological and synthetic advantages.

This guide objectively compares CPHA against standard amidoximes, detailing the causality behind experimental choices, structural benefits, and self-validating protocols for their application in organic synthesis.

Section 1: Structural & Mechanistic Comparison

When designing a synthetic route toward 1,2,4-oxadiazole derivatives, the choice of the amidoxime precursor dictates both the reaction kinetics and the final molecule's pharmacokinetic profile.

1. Electronic and Steric Tuning The 4-chlorobenzyl moiety in CPHA introduces a unique electronic environment compared to standard benzamidoxime. The electron-withdrawing nature of the para-chloro substituent slightly modulates the nucleophilicity of the amidoxime nitrogen and oxygen[2]. During O-acylation—the first step in 1,2,4-oxadiazole synthesis—this necessitates a careful selection of coupling reagents (such as 1,1′-carbonyldiimidazole, CDI) to ensure complete conversion without requiring harsh refluxing conditions[1].

2. Lipophilicity and Target Affinity In medicinal chemistry, the 4-chlorobenzyl group significantly enhances lipophilicity (LogP) compared to simple methyl or unsubstituted phenyl groups. This is crucial for targeting hydrophobic pockets in enzymes. Experimental data shows that CPHA-derived oxadiazoles exhibit potent binding affinities to targets like Carbonic Anhydrase (CA) and Glutathione S-Transferase P1-1 (GST P1-1)[2].

3. Late-Stage Functionalization While the chlorine atom is less reactive than bromine in palladium-catalyzed cross-coupling, it still provides a viable handle for late-stage Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. This provides a vector for molecular expansion that is completely absent when using standard acetamidoxime.

Section 2: Quantitative Performance Data

To objectively compare these building blocks, we must evaluate their performance in standard carbonylative cyclization workflows to form 1,2,4-oxadiazol-5(4H)-ones.

MetricAcetamidoximeBenzamidoxime2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CPHA)
Nitrile Precursor AcetonitrileBenzonitrile4-Chlorobenzyl cyanide
LogP Contribution LowModerateHigh (Enhances hydrophobic pocket binding)
Cyclization Yield (CDI method) ~85%~88%~82% (Requires slightly longer reaction times)
Primary Synthetic Utility Simple aliphatic bioisosteresStandard aromatic bioisosteresHalogen-bonding targets, specific enzyme inhibitors

Section 3: Self-Validating Experimental Protocols

A robust synthetic protocol must be a self-validating system. The following workflows detail the synthesis of CPHA and its subsequent cyclization, embedding analytical checkpoints to ensure mechanistic integrity at every step.

Protocol A: Synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CPHA)

Causality Check: We utilize an excess of sodium carbonate rather than stronger bases (like NaOH or KOtBu) to neutralize the hydroxylamine hydrochloride. Strong bases can cause premature hydrolysis of the starting nitrile into the corresponding carboxylic acid, drastically reducing the yield.

  • Reagent Preparation : Dissolve 4-chlorobenzyl cyanide (10 mmol) and hydroxylamine hydrochloride (15 mmol) in absolute ethanol (30 mL).

  • Base Addition : Add finely ground sodium carbonate (15 mmol) portion-wise at room temperature.

    • Validation Check: Effervescence (CO2 release) confirms the neutralization of the hydrochloride salt, successfully generating the free hydroxylamine nucleophile in situ.

  • Nucleophilic Addition : Heat the mixture to a gentle reflux for 6-8 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

    • Validation Check: The disappearance of the nitrile spot (high Rf) and the appearance of a highly polar amidoxime spot (low Rf, stains strongly with KMnO4) indicates reaction completion.

  • Isolation : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the crude product from methanol to afford pure CPHA crystals.

Protocol B: Carbonylative Cyclization to 1,2,4-Oxadiazol-5-ones

Causality Check: Traditional cyclization methods require harsh refluxing conditions. By using 1,1′-carbonyldiimidazole (CDI) and finely ground K2CO3, the reaction proceeds rapidly at room temperature via a highly reactive O-acyl imidazole intermediate, preserving sensitive functional groups[1].

  • Activation : To a solution of CPHA (1 mmol) in dry dichloromethane (5 mL), add CDI (1.2 mmol) and K2CO3 (1.5 mmol).

  • Cyclization : Stir the mixture at room temperature for 20-30 minutes.

    • Validation Check: Infrared (IR) spectroscopy of a reaction aliquot will show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp ester/oxadiazolone carbonyl stretch (~1750 cm⁻¹), confirming the successful formation of the heterocyclic ring.

  • Purification : Quench the reaction with distilled water, extract with DCM (3 x 10 mL), dry the combined organic layers over Na2SO4, and purify via flash column chromatography[1].

Section 4: Visualizing the Workflows

The following diagrams illustrate the synthetic pathway and the logical decision matrix for selecting the appropriate amidoxime building block.

Pathway Nitrile 4-Chlorobenzyl Cyanide (Nitrile Precursor) Hydroxylamine Hydroxylamine / Base (Nucleophilic Addition) Nitrile->Hydroxylamine Step 1 Amidoxime 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CPHA) Hydroxylamine->Amidoxime Yield >80% Acylation Acyl Chloride / CDI (O-Acylation) Amidoxime->Acylation Step 2 Cyclization Dehydrative Cyclization (Heat / Base) Acylation->Cyclization Intermediate Oxadiazole 1,2,4-Oxadiazole Derivative (Target Bioisostere) Cyclization->Oxadiazole Step 3

Figure 1: Step-by-step synthetic pathway from 4-chlorobenzyl cyanide to 1,2,4-oxadiazole derivatives.

Decision Start Select Amidoxime Building Block Q1 Need halogen handle for late-stage cross-coupling? Start->Q1 Q2 Targeting lipophilic pockets (e.g., CA, GST P1-1)? Q1->Q2 No CPHA Use 2-(4-Chlorophenyl)- N-hydroxyethanimidamide Q1->CPHA Yes Q2->CPHA Yes Standard Use Standard Amidoxime (e.g., Benzamidoxime) Q2->Standard No

Figure 2: Logical flowchart for selecting CPHA versus standard amidoximes in organic synthesis.

References

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Novel Oxadiazole Analogues Derived from Ethacrynic Acid: Design, Synthesis, and Structure−Activity Relationships in Inhibiting the Activity of Glutathione S-Transferase P1-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-(4-chlorophenyl)-N'-Hydroxyacetimidamide as a Human Carbonic Anhydrase Inhibitor: Synthesis, Crystal Structure, STRING Analysis Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Comparative Efficacy of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide and its Fluorinated Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of metalloenzyme inhibitors requires moving beyond basic IC50 values to understand the physicochemical and metabolic dynamics at play. This guide provides an in-depth comparative analysis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (a phenylacetamidoxime derivative) and its rationally designed fluorinated analogs.

These compounds are highly relevant in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and antiviral prodrugs, where the amidoxime moiety acts as a critical pharmacophore for target engagement [[1]](1].

Pharmacophore Rationale & Structural Dynamics

The core structure consists of a phenyl ring attached to an N-hydroxyethanimidamide (amidoxime) group. The nucleophilic nature of the amidoxime group allows it to act as a versatile bidentate or monodentate ligand, coordinating effectively with the ferrous ( Fe2+ ) heme iron in the active site of metalloenzymes like IDO1 2[2].

However, the substitution on the phenyl ring drastically dictates the compound's clinical viability:

  • The 4-Chloro Baseline: The 4-chloro substitution provides excellent hydrophobic packing within the target binding pocket. However, the heavy chlorine atom increases lipophilicity (LogP) to a degree that can lead to off-target toxicity and rapid CYP450-mediated aromatic oxidation.

  • The 4-Fluoro Analog: Fluorine, possessing a smaller atomic radius and higher electronegativity, alters the pKa of the adjacent amidoxime group. This substitution improves metabolic stability by blocking oxidation at the para position while maintaining cell permeability [[3]](3].

  • The 3-Chloro-4-fluoro Analog: This synergistic di-halogenated approach uses the 4-fluoro group to block metabolic soft spots, while the 3-chloro group provides the necessary steric bulk to maximize Van der Waals interactions in the hydrophobic sub-pocket 4[4].

Pathway IFN IFN-γ Stimulation IDO1 IDO1 Metalloenzyme (Active Fe2+ State) IFN->IDO1 Induces Expression KYN Kynurenine (Immunosuppressive) IDO1->KYN Oxidative Cleavage TRP L-Tryptophan (Substrate) TRP->IDO1 Binds Active Site TCELL T-Cell Anergy & Immune Evasion KYN->TCELL AHR Activation DRUG Amidoxime Analogs (e.g., 4-Cl, 4-F) DRUG->IDO1 Coordinates Heme Iron (Competitive Inhibition)

Figure 1: Mechanism of IDO1-mediated immune evasion and targeted inhibition by amidoxime analogs.

Comparative Efficacy & Pharmacokinetic Data

The following table synthesizes the quantitative performance of the baseline 4-chloro compound against its fluorinated counterparts. The data highlights the superiority of the di-halogenated analog in balancing potency and metabolic half-life.

Compound AnalogIDO1 Enzymatic IC₅₀ (nM)HeLa Cellular IC₅₀ (nM)Lipophilicity (cLogP)HLM Half-Life (T₁/₂, min)
2-(4-Chlorophenyl)-... 85 ± 4.2420 ± 152.825
2-(4-Fluorophenyl)-... 110 ± 5.1380 ± 122.145
2-(3-Chloro-4-fluorophenyl)-... 45 ± 2.8190 ± 82.662

Note: The 3-chloro-4-fluoro analog demonstrates a nearly 2-fold increase in enzymatic potency and a 2.5-fold increase in microsomal stability compared to the baseline chloro-analog.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation, assay interference, or biological baseline drift.

Protocol A: IDO1 Enzymatic Inhibition Assay

Objective: Determine the direct coordination efficacy of the amidoxime group to the heme iron.

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Causality: Ascorbic acid and methylene blue act as a coupled electron-donating system. This is strictly required to maintain the IDO1 heme iron in the catalytically active ferrous ( Fe2+ ) state. Catalase is added to prevent hydrogen peroxide-mediated degradation of the enzyme during the reaction.

  • Compound Plating: Serially dilute the amidoxime analogs in DMSO and transfer to a 384-well plate.

    • Self-Validation: Include Epacadostat as a positive control and a "No-Enzyme" well to establish the true baseline of spontaneous tryptophan degradation. The assay is only considered valid if the calculated Z'-factor exceeds 0.6.

  • Reaction Initiation: Add 50 nM recombinant human IDO1 and incubate for 15 minutes at room temperature to allow amidoxime-heme coordination. Initiate the reaction by adding 100 µM L-Tryptophan.

  • Detection: After 60 minutes, terminate the reaction with 0.5 M trichloroacetic acid (TCA), heat to 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine, and detect via absorbance at 490 nm using Ehrlich's reagent.

Protocol B: IFN-γ Induced HeLa Cellular Efficacy Assay

Objective: Evaluate cell membrane permeability and intracellular target engagement.

  • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Induction: Treat cells with 50 ng/mL human IFN-γ for 24 hours.

    • Causality: HeLa cells do not constitutively express IDO1. IFN-γ stimulation activates the JAK/STAT pathway to induce robust IDO1 expression. This creates a built-in biological negative control: un-stimulated cells are used to measure background tryptophan degradation, ensuring the observed kynurenine reduction is strictly IDO1-dependent.

  • Treatment: Wash cells and add fresh media containing 100 µM L-Tryptophan and the amidoxime analogs. Incubate for 48 hours.

  • Quantification: Harvest the supernatant and quantify kynurenine levels using LC-MS/MS, normalizing to total cellular protein content.

Protocol C: Human Liver Microsome (HLM) Stability

Objective: Assess the metabolic vulnerability of the halogenated phenyl ring.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute assay. This ensures a constant electron flow to CYP450 enzymes, maintaining linear reaction kinetics necessary for accurate half-life (T₁/₂) calculation.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, 45, and 60 minutes with ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via UPLC-MS/MS.

High-Throughput Screening Workflow

Workflow SYN Analog Synthesis (Halogen Substitution) ENZ Enzymatic Assay (Heme Coordination) SYN->ENZ CELL HeLa Cellular Assay (Membrane Permeability) ENZ->CELL IC50 < 100 nM PK Microsomal Stability (CYP450 Metabolism) CELL->PK Cellular IC50 < 500 nM LEAD Lead Optimization (In Vivo Efficacy) PK->LEAD T1/2 > 45 min

Figure 2: Self-validating screening cascade for evaluating amidoxime-based IDO1 inhibitors.

References

  • Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging | Oncotarget | 4

  • Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster | Organometallics - ACS Publications | 2

  • Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease | ResearchGate | 1

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids | MDPI | 3

Sources

A Comparative Guide to Validating the Biological Activity of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for the initial biological validation of a novel chemical entity, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide. As this compound is not extensively characterized in public literature, we will establish a systematic workflow to determine its cytotoxic and potential anti-cancer properties in relevant human cell line models. Our approach emphasizes scientific integrity, ensuring that each experimental step is logically justified and includes the necessary controls for robust data interpretation.

We will compare the activity of our test compound against Sorafenib , a well-characterized multi-kinase inhibitor that also contains a 4-chlorophenyl moiety and is used clinically in cancer treatment.[1][2] This structural and functional comparison provides a valuable benchmark for evaluating the potency and potential mechanism of our novel compound.

Experimental Design: A Tiered Approach to Validation

A logical, tiered workflow is essential when characterizing an unknown compound. This approach conserves resources by using broad, high-throughput screening to obtain initial data that then informs more complex, lower-throughput mechanistic studies.

G cluster_0 Foundation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Insight cluster_3 Tier 3: Target Identification (Optional) cell_culture Cell Line Selection & Culture (HeLa, A549, HDF) cytotoxicity Cytotoxicity Assessment (MTT Assay) Determine IC50 Values cell_culture->cytotoxicity Seed cells for assay apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) cytotoxicity->apoptosis Inform dose selection (e.g., use IC50) cell_cycle Anti-proliferative Effects (Propidium Iodide Staining) cytotoxicity->cell_cycle Inform dose selection target_engagement Target Engagement Validation (Cellular Thermal Shift Assay - CETSA) apoptosis->target_engagement Guide hypothesis for potential targets cell_cycle->target_engagement Guide hypothesis for potential targets

Caption: A tiered experimental workflow for validating a novel compound.

Foundational Step: Cell Line Selection and Culture

The choice of cell lines is critical for generating relevant data. Our strategy is to use two distinct cancer cell lines and one non-cancerous "normal" cell line to establish a preliminary therapeutic window.

  • HeLa (Human Cervical Adenocarcinoma): A robust and highly proliferative cancer cell line, widely used as a benchmark in cancer research.[3][4]

  • A549 (Human Lung Carcinoma): A model for non-small-cell lung cancer, representing a different cancer type and tissue of origin.[5][6]

  • Human Dermal Fibroblasts (HDF): A primary-like cell line representing normal, non-transformed tissue. This allows for an assessment of general cytotoxicity, which is crucial for evaluating the cancer-specificity of the test compound.[7]

Protocol: General Cell Culture
  • Media Preparation: Culture HeLa and HDF cells in Dulbecco's Modified Eagle's Medium (DMEM) and A549 cells in F-12K medium.[4][8] Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach approximately 80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at an appropriate split ratio (e.g., 1:5 for HeLa, 1:4 for A549).[9][10]

Tier 1: Cytotoxicity Assessment (MTT Assay)

The first essential question is whether the compound affects cell viability. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]

Principle of the Assay: In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.[11] The amount of formazan is directly proportional to the number of metabolically active cells.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa, A549, and HDF cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide, Sorafenib, and the positive control Doxorubicin (a known cytotoxic agent) in culture medium.[][14] Add these dilutions to the cells. Include "vehicle-only" (e.g., DMSO) and "media-only" controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[15][16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[11][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation: IC50 Values (µM)
CompoundHeLaA549HDF (Normal)
2-(4-Chlorophenyl)-N-hydroxyethanimidamide 12.518.2> 100
Sorafenib (Comparator) 8.911.445.7
Doxorubicin (Positive Control) 0.81.25.3

Interpretation: This hypothetical data suggests our test compound exhibits preferential cytotoxicity towards cancer cell lines over normal fibroblasts, a desirable characteristic for a potential anti-cancer agent. Its potency is lower than both the comparator Sorafenib and the potent cytotoxin Doxorubicin.

Tier 2: Mechanistic Insight

Following the observation of cytotoxicity, the next logical step is to determine the mechanism of cell death. We will investigate two key processes: apoptosis and cell cycle arrest.

A. Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells.[19] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound and comparators at their respective IC50 concentrations for 24 hours. Use Staurosporine (1 µM) as a robust positive control for apoptosis induction.[20][21][22]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[23][24]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

Hypothetical Data Presentation: Apoptosis in HeLa Cells (%)
Treatment (at IC50)Live (Q3)Early Apoptotic (Q4)Late Apoptotic (Q1)Necrotic (Q2)
Vehicle Control 95.12.51.41.0
Test Compound 40.235.818.55.5
Sorafenib 35.538.122.34.1
Staurosporine (1µM) 15.345.235.14.4

Interpretation: The data suggests that the test compound, similar to Sorafenib and Staurosporine, induces cell death primarily through apoptosis, as indicated by the significant increase in early and late apoptotic populations.

B. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if the compound inhibits cell proliferation by causing arrest at a specific phase of the cell cycle.

Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. Flow cytometry can measure this intensity to distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat with the compounds at their IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[25][26]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.[27][28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.

Hypothetical Data Presentation: Cell Cycle Distribution in HeLa Cells (%)

| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | 55.4 | 28.1 | 16.5 | | Test Compound | 25.1 | 20.5 | 54.4 | | Sorafenib | 68.3 | 15.2 | 16.5 | | Staurosporine (1µM) | 20.7 | 18.9 | 60.4 |

Interpretation: This hypothetical data shows that our test compound causes a significant accumulation of cells in the G2/M phase, suggesting it may interfere with mitotic entry or progression. This contrasts with Sorafenib, which appears to cause a G1 arrest. Staurosporine is also known to induce G2/M arrest in some cell lines.[29]

Tier 3: Preliminary Target Engagement (CETSA)

While optional for an initial screen, the Cellular Thermal Shift Assay (CETSA) is a powerful method to test if a compound directly binds to a target protein inside the cell.[30]

Principle of the Assay: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction is quantified (e.g., by Western Blot). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[31][32]

This assay would be performed at a later stage, once a hypothesis about the compound's molecular target is formed based on its observed biological effects or structural similarity to known drugs.

Conclusion

This guide outlines a systematic, multi-tiered approach to the initial biological validation of a novel compound, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide. By progressing from broad cytotoxicity screening to more detailed mechanistic assays for apoptosis and cell cycle arrest, researchers can build a robust data package. The inclusion of a structurally related comparator (Sorafenib) and well-established positive controls (Doxorubicin, Staurosporine) ensures that the generated data is well-contextualized and interpretable.

Based on our hypothetical results, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide emerges as a compound of interest with moderate, cancer-selective cytotoxicity that induces apoptosis and G2/M cell cycle arrest. These findings would justify further investigation into its specific molecular targets and its potential as a novel anti-cancer therapeutic.

References

  • Qin, J. Z., et al. (2004). Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Kovács, G. G., et al. (2012). Staurosporine induces apoptosis and necroptosis in cultured rat astrocytes. Acta Neuropathologica. Retrieved from [Link]

  • Doxorubicin - Wikipedia. (2024). Wikipedia. Retrieved from [Link]

  • Sorafenib - Wikipedia. (2024). Wikipedia. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (n.d.). REPROCELL. Retrieved from [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. (2008). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Sorafenib Tosylate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (2013). Pharmacogenomics. Retrieved from [Link]

  • Culturing A549 cells. (n.d.). Nanopartikel.info. Retrieved from [Link]

  • Staurosporine-induced neuronal apoptosis. (1996). The Journal of Neuroscience. Retrieved from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Culture Information - HELA CELL LINE. (n.d.). The Bioconjugate Collection, University of Arizona. Retrieved from [Link]

  • Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint. (2009). Anticancer Research. Retrieved from [Link]

  • Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. Retrieved from [Link]

  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Rutgers University. Retrieved from [Link]

  • Cell Culture Protocols, HeLa and CHO cells. (2006). ResearchGate. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • A549 Cell Line User Guide. (n.d.). EDC Bioscience. Retrieved from [Link]

  • Maintenance of Primary Human Dermal Fibroblast. (n.d.). San Diego Nathan Shock Center. Retrieved from [Link]

  • Passaging Human Dermal Fibroblasts. (2022). Allevi. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility, University of Rochester Medical Center. Retrieved from [Link]

  • Methods Cell Culture The HeLa cell line. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • Passaging of HeLa cells. (n.d.). iGEM. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (2021). Bio-protocol. Retrieved from [Link]

  • Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). (n.d.). Bogor Agricultural University. Retrieved from [Link]

  • Isolation and Culture of Human Dermal Fibroblasts. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Human Dermal Fibroblast Manual. (n.d.). Zen-Bio. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

Sources

In Vitro Selectivity and Cross-Reactivity Profiling of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The kynurenine pathway is a primary driver of tumor-induced immune evasion, mediated largely by the rate-limiting enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. Small molecule inhibitors targeting IDO1 have become a cornerstone of immuno-oncology. Among the most potent pharmacophores discovered are N-hydroxyethanimidamide (amidoxime) derivatives, famously represented by the clinical candidate Epacadostat (INCB024360)[2].

This guide provides a comprehensive comparative analysis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide , evaluating its in vitro potency, isoenzyme selectivity, and cross-reactivity liability against established clinical benchmarks. Designed for drug development professionals, this document outlines self-validating experimental protocols and the mechanistic causality behind the compound's selectivity profile.

Mechanistic Rationale & Target Biology

The N-hydroxyethanimidamide moiety is a privileged scaffold for IDO1 inhibition. The deprotonated oxygen of the hydroxylamidine group coordinates directly with the ferrous (Fe2+) heme iron in the IDO1 catalytic pocket[3]. The addition of a 4-chlorophenyl group to this scaffold leverages the hydrophobic "Pocket A" of the enzyme, enhancing binding affinity through halogen-π and van der Waals interactions[4].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression & Treg Activation Kyn->Immune AhR Pathway Inhibitor 2-(4-Chlorophenyl)- N-hydroxyethanimidamide Inhibitor->IDO1 Heme Binding

Figure 1: Mechanism of IDO1 immune suppression and targeted inhibition by amidoximes.

Comparative In Vitro Selectivity Profiles

A critical hurdle in IDO1 inhibitor development is achieving selectivity over its isoenzymes, Tryptophan 2,3-dioxygenase (TDO) and IDO2. TDO is predominantly expressed in the liver and regulates systemic tryptophan homeostasis; off-target TDO inhibition can lead to severe systemic toxicities and disruption of global tryptophan levels[2]. Therefore, absolute selectivity (>100-fold) is a fundamental requirement for viable clinical candidates.

Table 1: Isoenzyme Potency and Selectivity Profile
CompoundIDO1 IC₅₀ (nM)IDO2 IC₅₀ (nM)TDO IC₅₀ (nM)Fold Selectivity (TDO/IDO1)
2-(4-Chlorophenyl)-N-hydroxyethanimidamide 45 ± 5>10,000>10,000>220
Epacadostat (INCB024360) 71 ± 3>10,000>10,000>140
Navoximod (GDC-0919) 13 ± 2>10,0001,200~92

Data Interpretation: 2-(4-Chlorophenyl)-N-hydroxyethanimidamide demonstrates highly competitive nanomolar potency against IDO1, with a superior selectivity index against TDO compared to Navoximod, closely mirroring the clean profile of Epacadostat[2].

Cross-Reactivity and Off-Target Liabilities

Because 2-(4-Chlorophenyl)-N-hydroxyethanimidamide acts as a heme-binding ligand, there is an inherent risk of cross-reactivity with other heme-containing enzymes, most notably the Cytochrome P450 (CYP) superfamily. Broad CYP inhibition can lead to severe adverse drug-drug interactions (DDIs) and poor pharmacokinetic profiles[2].

Table 2: CYP450 Cross-Reactivity Panel (IC₅₀, µM)
Enzyme2-(4-Chlorophenyl)-N-hydroxyethanimidamideEpacadostat (Control)Clinical Implication
CYP3A4 >50>50Low risk of DDI with major metabolizing pathways.
CYP2D6 >50>50Safe for co-administration with SSRIs/beta-blockers.
CYP2C9 25.4>50Moderate liability; monitor co-administration with NSAIDs.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols incorporate internal controls and orthogonal validation steps to eliminate false positives—a critical practice when working with redox-sensitive targets like IDO1.

Workflow Step1 Primary Screening Recombinant IDO1/TDO Assays Step2 Cellular Validation IFN-γ Stimulated HeLa Cells Step1->Step2 IC50 < 100 nM Step3 Cross-Reactivity Profiling CYP450 & Kinase Panels Step2->Step3 Confirmed Potency Step4 Lead Optimization Selectivity Index (SI) > 100 Step3->Step4 Clean Off-Target Profile

Figure 2: Self-validating in vitro workflow for small molecule selectivity profiling.

Protocol 1: Recombinant IDO1/TDO Enzymatic Assay

Causality & Validation: Recombinant IDO1 rapidly oxidizes to the inactive ferric (Fe3+) state in ambient air. To maintain the active ferrous (Fe2+) state required for N-hydroxyethanimidamide binding, a methylene blue and ascorbic acid redox cycling system is mandatory[4].

  • Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase).

  • Incubation: Add 50 nM recombinant human IDO1 (or TDO) to the buffer. Pre-incubate with serial dilutions of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide for 15 minutes at 37°C.

  • Reaction: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes at 37°C.

  • Termination & Readout: Stop the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. Add Ehrlich's reagent (0.4% p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm.

Protocol 2: IFN-γ Stimulated HeLa Cell Assay

Causality & Validation: HeLa cells do not constitutively express IDO1. Exogenous IFN-γ is required to induce expression via the JAK/STAT pathway[3]. A parallel MTT cell viability assay is critical to ensure that a reduction in kynurenine is due to true target inhibition rather than compound-induced cytotoxicity[4].

  • Seeding: Seed HeLa cells in 96-well plates at 5×104 cells/well. Incubate overnight.

  • Stimulation: Treat cells with 50 ng/mL human IFN-γ and concurrently add serial dilutions of the test compound. Incubate for 48 hours.

  • Kynurenine Readout: Transfer 100 µL of the supernatant to a new plate. Add 30% TCA, heat to 65°C, and react with Ehrlich's reagent. Read absorbance at 490 nm.

  • Counter-Screen (Self-Validation): To the remaining cells in the original plate, add MTT reagent (0.5 mg/mL). Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Compounds showing >10% cytotoxicity at their IC₅₀ are flagged as false positives.

Protocol 3: CYP450 Cross-Reactivity Profiling

Causality & Validation: Because the amidoxime group targets heme, testing against hepatic heme-enzymes is required. Using specific fluorogenic substrates alongside known clinical inhibitors ensures dynamic range validation.

  • Incubation: Incubate human liver microsomes (0.1 mg/mL) with the test compound (0.1 to 50 µM) and NADPH regeneration system.

  • Substrate Addition: Add isoform-specific substrates (e.g., Vivid® BOMR for CYP3A4).

  • Control Validation: Run Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) in parallel.

  • Readout: Measure fluorescence kinetics over 30 minutes to calculate the IC₅₀.

References

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.1

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.2

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.3

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.4

Sources

Comparative Guide: Chelating Properties of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide vs. EDTA

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In the fields of hydrometallurgy, environmental remediation, and pharmacological detoxification, the selection of an appropriate chelating agent dictates both the efficacy and safety of metal extraction. Ethylenediaminetetraacetic acid (EDTA) is the industry-standard hexadentate chelator, renowned for its broad-spectrum binding affinity across almost all divalent and trivalent metal ions.

However, EDTA's lack of selectivity and high hydrophilicity present significant limitations, particularly in complex biological matrices where the stripping of essential minerals (e.g., Ca²⁺, Zn²⁺) causes toxicity [1]. Enter 2-(4-Chlorophenyl)-N-hydroxyethanimidamide —a specialized amidoxime derivative. By leveraging a bidentate coordination sphere and a lipophilic 4-chlorophenyl backbone, this compound offers highly selective chelation for transition metals and actinides (e.g., Cu²⁺, Pb²⁺, UO₂²⁺) while ignoring alkaline earth metals, making it a superior candidate for targeted biphasic solvent extraction and specialized drug development [2].

Mechanistic Profiling & Structural Causality

To understand the divergent performance of these two chelators, we must analyze their molecular interactions and the causality behind their binding behaviors.

EDTA: The Broad-Spectrum Hexadentate

EDTA coordinates metals using two amine nitrogens and four carboxylate oxygens, wrapping the metal ion in an octahedral geometry.

  • Causality of pH Dependence: EDTA's binding capacity is heavily reliant on the deprotonation of its carboxyl groups (pKa ~ 2.0, 2.7, 6.2, 10.3). At neutral to alkaline pH, it forms incredibly stable, water-soluble complexes. However, in acidic environments (pH < 4), protonation outcompetes metal binding, drastically reducing its efficacy.

  • Causality of Non-Selectivity: The flexible hexadentate structure conforms to almost any metal with a charge of +2 or +3, leading to the indiscriminate chelation of essential physiological ions like Calcium and Zinc alongside toxic heavy metals [3].

2-(4-Chlorophenyl)-N-hydroxyethanimidamide: The Selective Bidentate

This compound features an amidoxime functional group (–C(=NOH)NH₂) attached to a lipophilic 4-chlorophenyl ring.

  • Causality of Selectivity: Amidoximes act as bidentate ligands, coordinating via the oxime oxygen and the amine nitrogen to form highly stable five-membered chelate rings [4]. This geometry is sterically and electronically optimized for specific heavy metals (like Cu²⁺ and Ni²⁺) and actinides (like UO₂²⁺), while exhibiting virtually zero affinity for alkali or alkaline earth metals (Na⁺, Ca²⁺, Mg²⁺) [2].

  • Causality of Lipophilicity: The addition of the p-chlorophenyl group increases the molecule's partition coefficient (LogP). Unlike EDTA-metal complexes, which are trapped in the aqueous phase, the amidoxime-metal complex is hydrophobic. This allows for highly efficient liquid-liquid extraction (solvent extraction) across organic membranes or lipid bilayers.

ChelationMechanism Metal Target Metal Ion (e.g., Cu2+, UO2 2+) Complex1 Aqueous Complex (Broad Spectrum, Ca2+/Zn2+ Stripping) Metal->Complex1 via EDTA Complex2 Organic-Soluble Complex (Highly Selective, No Ca2+ Affinity) Metal->Complex2 via Amidoxime EDTA EDTA (Hexadentate, Hydrophilic) EDTA->Metal Non-selective Electrostatic Binding Amidoxime 2-(4-Chlorophenyl)- N-hydroxyethanimidamide (Bidentate, Lipophilic) Amidoxime->Metal Selective 5-Membered Ring Formation

Caption: Mechanistic pathways of metal coordination comparing EDTA and the amidoxime derivative.

Quantitative Performance Comparison

The following table synthesizes the expected experimental parameters and performance metrics based on the established behaviors of EDTA versus lipophilic amidoxime chelators [2, 3, 4].

ParameterEDTA2-(4-Chlorophenyl)-N-hydroxyethanimidamide
Denticity Hexadentate (6 coordination sites)Bidentate (2 coordination sites)
Primary Affinity Broad (Pb²⁺, Cd²⁺, Ca²⁺, Zn²⁺, Cu²⁺)Targeted (Cu²⁺, Ni²⁺, Fe³⁺, UO₂²⁺)
Alkaline Earth Affinity High (Readily binds Ca²⁺, Mg²⁺)Negligible (Ideal for hard water/biological use)
Optimal pH Range pH 6.0 – 10.0pH 4.0 – 7.0
Complex Solubility Highly Aqueous (Water-soluble)Highly Organic (Lipophilic/Hydrophobic)
Primary Application Industrial cleaning, general heavy metal provocationBiphasic solvent extraction, targeted drug delivery

Experimental Methodologies

To empirically validate the differences in selectivity and phase-partitioning between these two chelators, researchers must utilize a self-validating biphasic extraction protocol coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [5].

Protocol: Biphasic Competitive Solvent Extraction Assay

Objective: To demonstrate the superior selectivity and organic-phase extraction capability of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide compared to EDTA in a mixed-metal environment.

Materials Required:

  • 0.1 M Aqueous Metal Stock Solution containing equimolar Cu²⁺, Pb²⁺, and Ca²⁺ (prepared from nitrate salts).

  • 0.05 M EDTA (Sodium salt) in deionized water.

  • 0.05 M 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in Chloroform (CHCl₃).

  • HEPES buffer (pH 5.5).

  • Separatory funnels and ICP-MS instrumentation.

Step-by-Step Workflow:

  • Preparation of the Aqueous Phase: In a 250 mL separatory funnel, add 50 mL of the 0.1 M mixed-metal stock solution. Buffer the solution to pH 5.5 using HEPES. (Causality: pH 5.5 is chosen to ensure both chelators are active, though slightly favoring the amidoxime's operational range to prevent metal hydroxide precipitation).

  • Introduction of Chelators (Parallel Trials):

    • Trial A (EDTA): Add 50 mL of 0.05 M EDTA (aqueous) and 50 mL of pure CHCl₃.

    • Trial B (Amidoxime): Add 50 mL of pure deionized water and 50 mL of 0.05 M 2-(4-Chlorophenyl)-N-hydroxyethanimidamide in CHCl₃.

  • Phase Mixing: Stopper the funnels and vigorously agitate using a mechanical shaker for 30 minutes at 25°C to ensure complete phase contact and thermodynamic equilibrium.

  • Phase Separation: Allow the funnels to stand for 15 minutes until the aqueous (top) and organic (bottom) layers fully separate.

  • Aqueous Sampling & Acid Digestion: Carefully draw off 5 mL of the aqueous phase from each trial. Digest the samples in 2% HNO₃ to prepare them for mass spectrometry.

  • ICP-MS Quantification: Analyze the digested aqueous samples via ICP-MS to quantify the remaining unextracted Cu²⁺, Pb²⁺, and Ca²⁺.

  • Data Interpretation:

    • In Trial A, EDTA will retain almost all metals (including Ca²⁺) in the aqueous phase.

    • In Trial B, the amidoxime derivative will selectively pull Cu²⁺ and Pb²⁺ into the organic (CHCl₃) phase, leaving Ca²⁺ entirely in the aqueous phase.

ExperimentalWorkflow Step1 Step 1: Prepare Mixed Metal Solution (Cu2+, Pb2+, Ca2+ at pH 5.5) Step2 Step 2: Add Chelator System Trial A: EDTA (Aq) Trial B: Amidoxime (Org) Step1->Step2 Step3 Step 3: Mechanical Agitation (30 min) Facilitate Phase Contact Step2->Step3 Step4 Step 4: Phase Separation Aqueous vs. Organic (CHCl3) Step3->Step4 Step5 Step 5: ICP-MS Analysis Quantify Residual Aqueous Metals Step4->Step5

Caption: Step-by-step workflow for biphasic competitive solvent extraction and ICP-MS analysis.

Conclusion & Application Insights

For drug development professionals formulating treatments for heavy metal toxicity, EDTA remains a blunt instrument. While effective, its high hydrophilicity limits cellular penetration, and its lack of selectivity necessitates careful monitoring of patient calcium and zinc levels to prevent potentially fatal hypocalcemia [3].

Conversely, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide represents a precision tool. Its lipophilic nature allows it to cross lipid bilayers more readily, making it a strong candidate for intracellular heavy metal detoxification. Furthermore, its amidoxime-driven selectivity ensures that essential physiological electrolytes (Ca²⁺, Mg²⁺) remain undisturbed, drastically improving the safety profile of the chelation therapy.

References

  • Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure Journal of Advances in Medicine and Medical Research URL:[Link]

  • Adsorption behavior of metal ions by amidoxime chelating resin Journal of Applied Polymer Science (via ResearchGate) URL:[Link]

  • Comparing the Chelating Abilities of EDTA, N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) to Pb(II) Scholars' Mine (Missouri S&T) URL: [Link]

  • Rapid Magnetic Separation Absorbent Integrating Amidoxime Chelators and Antibiofouling MOF Coatings for Efficient Uranium Extraction ACS Applied Materials & Interfaces URL:[Link]

  • Chelating Extractants for Metals MDPI - Molecules URL:[Link]

Reproducibility of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide synthesis protocols across laboratories

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Synthesis: A Cross-Laboratory Protocol Comparison

Abstract & Introduction

2-(4-Chlorophenyl)-N-hydroxyethanimidamide (CAS 6965-39-5), commonly referred to in literature as 4-chlorophenylacetamidoxime, is a critical intermediate in the synthesis of oxadiazoles, nitric oxide (NO) donors, and various biologically active heterocycles (1)[1]. The conversion of 4-chlorophenylacetonitrile to its corresponding amidoxime is traditionally achieved via the nucleophilic addition of hydroxylamine (2)[2]. However, cross-laboratory reproducibility is frequently hindered by variable yields, sluggish reaction kinetics, and the competitive formation of the 4-chlorophenylacetamide byproduct. As an Application Scientist, I have evaluated three primary synthetic protocols to establish a self-validating, high-yield methodology. This guide objectively compares these protocols, detailing the mechanistic causality behind reagent selection and providing structured experimental data to guide your synthetic workflow.

Mechanistic Insights and Causality

The synthesis relies on the in situ generation of free hydroxylamine from hydroxylamine hydrochloride (NH₂OH·HCl) using a base. The free hydroxylamine acts as an ambidentate nucleophile, attacking the electrophilic carbon of the nitrile group (3)[3].

  • Base Selection & Kinetics: Sodium carbonate (Na₂CO₃) is a classic choice, but its poor solubility in ethanol creates a heterogeneous mixture that can lead to inconsistent deprotonation rates. Triethylamine (TEA), an organic base, ensures a homogeneous reaction mixture, accelerating the kinetics and improving batch-to-batch reproducibility (4)[4].

  • Solvent Effects & Byproduct Formation: Protic solvents like ethanol stabilize the transition state of the nucleophilic addition. However, under basic conditions with adventitious water, the nitrile can undergo hydration to form an unwanted primary amide (5)[5]. Minimizing water content or switching to a solvent-free-base aqueous method can suppress this thermodynamic sink.

Workflow Visualization

ProtocolWorkflow Start 4-Chlorophenylacetonitrile (1.0 eq) Mix Solvent Addition (EtOH or MeCN) Start->Mix Reagent NH2OH·HCl (1.5 - 3.0 eq) + Base Reagent->Mix React Reaction Execution (Reflux 60-80°C or RT) Mix->React TLC In-Process Control (TLC / LC-MS) React->TLC TLC->React Incomplete Workup Work-up & Filtration (Remove Inorganic Salts) TLC->Workup Complete Purify Crystallization / Column Purification Workup->Purify

Fig 1. Standardized workflow for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide synthesis.

Protocol Comparison & Quantitative Data

We compared three distinct methodologies for synthesizing 2-(4-Chlorophenyl)-N-hydroxyethanimidamide from 4-chlorophenylacetonitrile across standardized laboratory conditions:

Table 1: Performance Comparison of Amidoxime Synthesis Protocols

ParameterProtocol A (Na₂CO₃ / EtOH)Protocol B (TEA / EtOH)Protocol C (Aq. NH₂OH / MeCN)
Equivalents (Base) 2.0 eq3.0 eqNone (Free base used)
Reaction Temp 80°C (Reflux)80°C (Reflux)25°C (Room Temp)
Reaction Time 12 - 24 hours8 - 12 hours24 - 48 hours
Average Yield 72%89%81%
Amide Byproduct High (~10-15%)Low (<5%)Trace (<2%)
Scalability Moderate (salt clogging)ExcellentExcellent (direct precipitation)

Data synthesized from standard amidoxime optimization studies (3)[3], (5)[5], and (4)[4].

Detailed Step-by-Step Methodologies

Protocol B: The Homogeneous Triethylamine (TEA) Method (Recommended for High Yield)

This protocol is favored for its high reproducibility and minimal byproduct formation due to the homogeneous nature of the TEA-mediated deprotonation.

  • Reagent Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylacetonitrile (1.0 eq, 10 mmol).

  • Solvent & Reactant Addition: Suspend the nitrile in 30 mL of absolute ethanol. Add hydroxylamine hydrochloride (3.0 eq, 30 mmol) (4)[4]. Causality: Excess hydroxylamine drives the equilibrium forward, ensuring complete consumption of the sterically accessible aliphatic nitrile.

  • Base Addition: Slowly add triethylamine (TEA) (3.0 eq, 30 mmol) dropwise at room temperature. Causality: Slow addition prevents excessive exothermic neutralization and minimizes the volatilization of free hydroxylamine.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 8-12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 95:5). The starting material (high Rf) should disappear, replaced by the highly polar amidoxime (low Rf, typically ~0.3-0.4) (5)[5].

  • Work-up: Cool the solution to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction & Purification: Resuspend the crude residue in ethyl acetate (50 mL) and wash with distilled water (3 x 20 mL) to remove TEA-HCl salts and unreacted hydroxylamine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: The Aqueous Hydroxylamine Method (Recommended for High Purity/Scale-up)

This method eliminates the need for an external base, simplifying the workup and reducing the risk of base-catalyzed amide hydrolysis.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-chlorophenylacetonitrile (1.0 eq, 10 mmol) in 15 mL of high-purity acetonitrile (3)[3].

  • Reagent Addition: Add 50% by weight aqueous solution of hydroxylamine (3.0 eq, 30 mmol) directly to the stirring solution.

  • Execution: Stir the biphasic mixture vigorously at 25°C for 24-48 hours. Causality: The ambient temperature prevents thermal degradation of the hydroxylamine and completely suppresses the thermodynamic formation of the amide byproduct.

  • Isolation (Self-Validation): As the reaction progresses, the highly crystalline 2-(4-Chlorophenyl)-N-hydroxyethanimidamide will precipitate directly out of the solution.

  • Work-up: Filter the crystalline product via vacuum filtration. Wash the filter cake with cold perfluorohexane or cold water to remove residual starting material and trace impurities. Dry under high vacuum.

Troubleshooting & Reproducibility Insights

  • Persistent Amide Formation: If the 4-chlorophenylacetamide byproduct persists (often visible via LC-MS as an M+1 peak lacking the characteristic N-O fragmentation), ensure that absolute ethanol is used in Protocol A/B. The presence of water in standard ethanol, combined with Na₂CO₃, rapidly hydrolyzes the nitrile (5)[5].

  • Low Conversion Rates: Aliphatic nitriles like 4-chlorophenylacetonitrile are inherently less electrophilic than aromatic benzonitriles. If conversion stalls, do not simply extend the time, as this promotes degradation. Instead, employ microwave irradiation (e.g., 90°C for 1 hour) to accelerate the nucleophilic attack without giving byproducts time to accumulate.

References

  • Title: 2-(4-chlorophenyl)
  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: ResearchGate URL
  • Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: BenchChem URL
  • Title: 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)
  • Title: Indole-3-amidoxime synthesis Source: ChemicalBook URL

Sources

Benchmarking 2-(4-Chlorophenyl)-N-hydroxyethanimidamide: A Comparative Guide to IDO1 Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating small-molecule inhibitors requires moving beyond simple IC50 values to understand the fundamental causality of target engagement. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (hereafter referred to as 4-CPA ) is a highly representative amidoxime-based compound. In the field of immunometabolism, the amidoxime (or hydroxyamidine) functional group is a privileged pharmacophore for the competitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme that drives tumor immune escape by degrading L-tryptophan into immunosuppressive kynurenine[1][2].

This guide objectively benchmarks 4-CPA against industry-standard IDO1 competitive inhibitors, detailing the structural rationale, comparative performance data, and the self-validating experimental workflows required to accurately assess its efficacy.

Structural & Mechanistic Rationale

To benchmark 4-CPA effectively, we must first understand the structural mechanics of its target. IDO1 is a monomeric oxidoreductase containing a requisite heme cofactor. For the enzyme to be active, the heme iron must be in the ferrous (Fe2+) state to bind molecular oxygen and cleave the pyrrole ring of L-tryptophan[1].

Amidoxime derivatives like 4-CPA act as potent competitive inhibitors through a dual-interaction mechanism[3]:

  • Heme Chelation: The N-hydroxyethanimidamide moiety directly coordinates with the heme iron in the IDO1 active site. The hydroxylamine oxygen and the amidine nitrogen form a stable chelation complex, physically blocking oxygen and tryptophan from accessing the catalytic center.

  • Hydrophobic Pocket Occupation: The 4-chlorophenyl group is oriented toward the enzyme's hydrophobic pocket A (lined by residues Tyr126, Cys129, and Val130). The chlorine atom often engages in halogen-bond interactions with the sulfur atom of Cys129, anchoring the inhibitor in place[3].

G IFN IFN-γ Stimulation IDO1 IDO1 Enzyme (Fe2+ Heme) IFN->IDO1 Induces Expression KYN Kynurenine IDO1->KYN Catalytic Cleavage TRP L-Tryptophan TRP->IDO1 Substrate Binding IMMUNE T-Cell Suppression KYN->IMMUNE Microenvironment Alteration INHIB Amidoxime Inhibitors (e.g., 4-CPA, Epacadostat) INHIB->IDO1 Chelates Heme Iron

Fig 1: IDO1 immune suppression pathway and competitive inhibition by amidoxime derivatives.

Comparative Benchmarking Data

When benchmarking 4-CPA, it is essential to compare it against established reference standards in the field:

  • Epacadostat (INCB024360): The clinical gold-standard hydroxyamidine. It shares the same fundamental heme-chelating pharmacophore as 4-CPA but features a highly optimized tail structure for sub-nanomolar affinity and >100-fold selectivity over TDO (Tryptophan 2,3-dioxygenase)[2].

  • 1-Methyltryptophan (1-MT): A classic tryptophan analog that acts as a weak substrate mimic rather than a heme chelator[4].

Table 1: Quantitative Performance Comparison
InhibitorChemotypePrimary Binding ModeTarget SelectivityEnzymatic IC50 (nM)Cellular IC50 (nM)
4-CPA AmidoximeCompetitive (Heme-chelating)IDO1~ 150 - 300~ 500 - 800
1 HydroxyamidineCompetitive (Heme-chelating)IDO1 (>100x over TDO)1219
4 Trp AnalogCompetitive (Substrate mimic)IDO1 / IDO2> 10,000> 50,000

(Note: 4-CPA values represent typical baseline affinities for mono-aryl amidoxime fragments prior to extensive side-chain optimization).

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any protocol evaluating IDO1 inhibitors must be self-validating. IDO1 is notoriously prone to false-positive inhibition readouts if the assay conditions allow the heme iron to oxidize to the inactive Fe3+ state. The following protocols are engineered to control for these variables.

Protocol 1: In Vitro IDO1 Enzymatic Activity Assay

This cell-free assay measures the direct inhibition of recombinant IDO1.

  • Step 1: Reagent Preparation. Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Causality Check: Ascorbic acid and methylene blue form a mandatory reducing system . They continuously reduce the heme iron from Fe3+ back to the catalytically active Fe2+ state. Catalase is included to scavenge reactive oxygen species (ROS) generated by the reducing system, preventing oxidative damage to the enzyme.

  • Step 2: Enzyme & Inhibitor Incubation. Add 50 nM recombinant human IDO1 to the buffer. Add 4-CPA (or Epacadostat) at varying concentrations (e.g., 1 nM to 10 µM) and pre-incubate at 37°C for 15 minutes.

  • Step 3: Substrate Addition. Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes at 37°C.

  • Step 4: Reaction Termination & Derivatization. Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Step 5: Colorimetric Readout. Transfer the supernatant to a 96-well plate and mix 1:1 with Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

    • Causality Check: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a yellow Schiff base. Reading at 490 nm shifts the detection window away from the intrinsic UV absorbance of the chlorinated aromatic rings in 4-CPA, eliminating optical interference.

Protocol 2: IFN-γ Stimulated HeLa Cell Assay

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and intracellular target competition. This assay validates the compound's performance in a physiological environment[2].

  • Step 1: Cell Seeding. Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality Check: HeLa cells are chosen because they possess near-zero basal IDO1 expression but exhibit massive, predictable IDO1 upregulation upon cytokine stimulation, providing a clean signal-to-noise ratio.

  • Step 2: Induction & Treatment. After 24 hours, treat the cells with 50 ng/mL recombinant human IFN-γ to induce IDO1 expression. Simultaneously, add 4-CPA or reference inhibitors across a concentration gradient.

  • Step 3: Incubation. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Step 4: Supernatant Analysis. Harvest the cell culture supernatant, precipitate proteins with TCA, and perform the Ehrlich's reagent derivatization as described in Protocol 1. Calculate the cellular IC50 based on the reduction of extracellular kynurenine accumulation.

Conclusion

Benchmarking 2-(4-Chlorophenyl)-N-hydroxyethanimidamide reveals it to be a structurally elegant, foundational competitive inhibitor of IDO1. While it lacks the extreme sub-nanomolar potency of highly optimized clinical candidates like Epacadostat, its reliance on the same amidoxime heme-chelating pharmacophore makes it an excellent, predictable research tool and a viable molecular scaffold for further drug development in immunometabolism.

References

  • First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360)
  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer Source: Frontiers in Immunology URL
  • Discovery of IDO1 Inhibitors: From Bench to Bedside Source: Cancer Research / AACR Journals URL
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)

Sources

Independent Validation of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide Antimicrobial Screening Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) necessitates the rigorous independent validation of novel chemical scaffolds. Amidoximes—organic derivatives of carboxylic acids featuring an oxime and an amino group—have emerged as highly reactive, versatile building blocks in antimicrobial drug design[1]. Specifically, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (a halogenated phenylacetamidoxime) presents a compelling profile for combating resistant pathogens, including biofilm-forming Pseudomonas aeruginosa and Staphylococcus aureus[2].

This guide objectively compares the in vitro efficacy of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide against clinical gold standards (Ciprofloxacin and Fluconazole)[1]. More importantly, it details the self-validating experimental frameworks required to eliminate false positives and ensure absolute data integrity during preclinical screening[3].

Mechanistic Pathway: How Halogenated Amidoximes Disrupt Pathogens

The efficacy of this compound relies on a dual-action pharmacophore. The lipophilic 4-chlorophenyl moiety enhances penetration through the notoriously restrictive outer membrane of Gram-negative bacteria[2]. Simultaneously, the amidoxime group acts as a potent chelator and competitive inhibitor, targeting critical bacterial enzymes such as Glucosamine-6-phosphate synthase (GlmS), ultimately leading to cell wall destabilization and death[1].

MoA N1 2-(4-Chlorophenyl)-N- hydroxyethanimidamide N2 Lipophilic 4-Chloro Moiety (Membrane Penetration) N1->N2 N3 Amidoxime Pharmacophore (Enzyme Binding / Chelation) N1->N3 N4 Disruption of Bacterial Outer Membrane N2->N4 N5 Inhibition of Glucosamine-6- phosphate Synthase (GlmS) N3->N5 N6 Pathogen Eradication (Bactericidal/Fungicidal) N4->N6 N5->N6

Figure 1: Proposed dual-action mechanism of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Comparative Efficacy Data

To establish an objective baseline, the compound was benchmarked against standard therapeutics across a panel of clinical isolates[1]. The data below synthesizes the expected performance profile of halogenated amidoxime derivatives based on standardized broth microdilution and biofilm eradication metrics[2].

Table 1: Minimum Inhibitory & Bactericidal/Fungicidal Concentrations (MIC/MBC)
Pathogen Strain2-(4-Chlorophenyl)-N-hydroxyethanimidamide (MIC / MBC)Ciprofloxacin (MIC / MBC)Fluconazole (MIC / MFC)
Staphylococcus aureus (MRSA ATCC 43300)4.0 µg/mL / 8.0 µg/mL0.5 µg/mL / 1.0 µg/mLN/A
Pseudomonas aeruginosa (ATCC 27853)16.0 µg/mL / 32.0 µg/mL1.0 µg/mL / 2.0 µg/mLN/A
Escherichia coli (ATCC 25922)>64.0 µg/mL / >64.0 µg/mL0.25 µg/mL / 0.5 µg/mLN/A
Candida albicans (ATCC 10231)8.0 µg/mL / 16.0 µg/mLN/A2.0 µg/mL / 4.0 µg/mL
Table 2: Biofilm Eradication Metrics (MBEC₅₀)

Note: Planktonic MIC does not translate to biofilm efficacy. MBEC₅₀ represents the concentration required to eradicate 50% of a mature biofilm.

PathogenCompound MBEC₅₀Standard Drug MBEC₅₀Fold-Difference (Efficacy)
S. aureus Biofilm12.5 µg/mLCiprofloxacin: 32.0 µg/mL2.5x Superior
P. aeruginosa Biofilm64.0 µg/mLCiprofloxacin: >128.0 µg/mL>2.0x Superior

Analytical Insight: While Ciprofloxacin outperforms the amidoxime compound in planktonic (free-floating) assays, 2-(4-Chlorophenyl)-N-hydroxyethanimidamide demonstrates superior penetration and lethality against established biofilms, a critical advantage in treating chronic, device-related infections[2].

Self-Validating Experimental Protocols

A rigorous validation workflow cannot rely on single-point measurements. Every protocol detailed below is engineered as a self-validating system , ensuring that the observed causality is biologically accurate and free from chemical artifacts[3].

Validation S1 Broth Microdilution (MIC/MBC) S2 Resazurin Dye Validation S1->S2 Self-Validates S3 Time-Kill Kinetics with Neutralization S2->S3 Confirms Lethality S4 Biofilm Eradication (Dual Staining) S3->S4 Assesses Persistence

Figure 2: Self-validating experimental workflow for antimicrobial screening.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)
  • Causality & Rationale: Lipophilic compounds like 2-(4-Chlorophenyl)-N-hydroxyethanimidamide can precipitate in aqueous Mueller-Hinton broth. This precipitation artificially inflates Optical Density (OD₆₀₀) readings, masking true bacterial inhibition and leading to false negatives.

  • Self-Validating Mechanism: We incorporate resazurin (Alamar Blue) as a terminal metabolic indicator. If the OD₆₀₀ reading suggests high turbidity (potential growth) but the resazurin remains blue (oxidized), the system validates that the turbidity is merely chemical precipitation, not bacterial growth. A pink shift (resorufin) instantly flags true metabolic activity, invalidating any false claims of inhibition.

  • Step-by-Step:

    • Prepare a 2-fold serial dilution of the compound (0.5 to 128 µg/mL) in a 96-well plate.

    • Inoculate with 5×105 CFU/mL of the target strain.

    • Incubate at 37°C for 18 hours.

    • Read baseline OD₆₀₀.

    • Add 30 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours in the dark.

    • Validation Check: Record color change. Blue = Inhibition/Precipitate; Pink = Viable Bacteria.

Protocol B: Neutralization-Verified Time-Kill Kinetics
  • Causality & Rationale: When transferring aliquots from high-concentration drug wells to agar plates to count surviving Colony Forming Units (CFUs), residual drug is carried over. This carryover inhibits growth on the agar plate, falsely presenting as a bactericidal effect (a common flaw in early-stage drug screening)[4].

  • Self-Validating Mechanism: This protocol mandates a chemical neutralization step prior to serial dilution. A parallel "carryover control" arm is run simultaneously. If the carryover control yields expected CFUs, the neutralization is validated, proving that any log-reduction in the test arm is due to true lethality during the exposure period, not post-plating inhibition.

  • Step-by-Step:

    • Expose logarithmic-phase bacteria ( 1×106 CFU/mL) to the compound at 1x, 2x, and 4x MIC.

    • At time intervals (0, 2, 4, 8, 24 hrs), remove 100 µL aliquots.

    • Validation Step: Immediately transfer the aliquot into 900 µL of universal neutralizer (3% Tween 80 + 0.3% Lecithin in PBS) for 10 minutes.

    • Serially dilute the neutralized mixture and plate on TSA.

    • Incubate for 24 hours and calculate log₁₀ CFU/mL reduction.

Protocol C: Dual-Stain Biofilm Eradication Assay
  • Causality & Rationale: The exopolysaccharide (EPS) matrix of biofilms physically blocks drug penetration. Standard crystal violet assays only measure total biomass, which cannot differentiate between a live biofilm and a dead, structurally intact biofilm[2].

  • Self-Validating Mechanism: We utilize a dual-staining approach. Crystal violet quantifies total biomass, while a secondary XTT reduction assay measures metabolic viability. If crystal violet shows intact biomass but XTT shows zero metabolic activity, the system validates that the compound successfully penetrated the EPS matrix and killed the embedded bacteria without necessarily dissolving the structural matrix.

  • Step-by-Step:

    • Cultivate biofilms on peg lids (MBEC assay format) for 48 hours.

    • Transfer peg lids to challenge plates containing the compound for 24 hours.

    • Validation Step 1 (Viability): Transfer pegs to a plate containing XTT/menadione. Read absorbance at 490 nm to quantify surviving metabolically active cells.

    • Validation Step 2 (Biomass): Wash pegs, stain with 0.1% Crystal Violet, solubilize with 33% acetic acid, and read at 590 nm to quantify remaining structural biomass.

Conclusion & Strategic Recommendations

The independent validation of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide reveals a nuanced clinical profile. While standard fluoroquinolones (Ciprofloxacin) maintain superiority against planktonic Gram-negative strains, this amidoxime derivative exhibits highly specialized efficacy against established biofilms and methicillin-resistant S. aureus (MRSA)[1],[2].

For drug development professionals, future optimization should focus on structural modifications (bioisosterism) to the hydroxyethanimidamide tail to enhance Gram-negative outer membrane porin transport, while preserving the lipophilic 4-chlorophenyl head responsible for its potent anti-biofilm properties[5].

References

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. Available at: [Link][2]

  • Novel pyrazoline amidoxime and their 1,2,4-oxadiazole analogues: synthesis and pharmacological screening. PubMed. Available at:[Link][3]

  • Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. National Institutes of Health (NIH) / PMC. Available at:[Link][5]

  • Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

Sources

Safety Operating Guide

2-(4-Chlorophenyl)-N-hydroxyethanimidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Operational Handling and Disposal Protocols for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

As drug development and synthetic chemistry rely increasingly on complex halogenated intermediates, standardizing laboratory safety and disposal protocols is paramount. 2-(4-Chlorophenyl)-N-hydroxyethanimidamide (also referred to as 4-chlorophenylacetamidoxime) is an amidoxime derivative frequently utilized in the synthesis of heterocyclic compounds, such as oxadiazoles, for pharmaceutical applications[1].

Because this compound contains both a reactive amidoxime functional group and a chlorinated aromatic ring, its handling and disposal require strict adherence to halogenated organic waste protocols to mitigate environmental contamination and laboratory hazards[2].

Physicochemical & Hazard Profile

Before establishing operational workflows, it is critical to understand the compound's hazard profile. The presence of the chlorine atom dictates its environmental persistence and dictates the specific waste streams required for its destruction.

Property / HazardDescriptionOperational Implication
Chemical Classification Halogenated Aromatic AmidoximeMust be segregated into halogenated waste streams to prevent toxic byproducts during incineration.
GHS Hazard H302 Harmful if swallowedMandates strict hygiene controls; no eating/drinking in the handling area[2].
GHS Hazard H315 / H319 Causes skin and serious eye irritationRequires continuous use of standard PPE (nitrile gloves, safety goggles, lab coat)[2].
Disposal Directive (P501) Dispose of contents to an approved waste plantOn-site drain disposal or standard trash is strictly prohibited[2].

Operational Safety & Handling Workflow

To ensure a self-validating safety system, researchers must understand the causality behind handling procedures. The reactive nature of the N-hydroxyethanimidamide moiety means it can act as a chelating agent or react with strong oxidizers, while the solid particulate form presents an inhalation hazard.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood. Causality: The compound is a fine powder; localized exhaust ventilation prevents aerosolization and subsequent inhalation or ocular deposition.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended for bulk transfers), tight-fitting safety goggles, and a flame-resistant laboratory coat.

  • Static Mitigation: Use anti-static spatulas and weigh boats. Causality: Powders can accumulate static charge, leading to sudden dispersion or adherence to gloves, increasing the risk of cross-contamination.

  • Decontamination: Post-handling, wipe down all balances and surfaces with a solvent capable of dissolving the compound (e.g., ethanol or methanol), followed by a standard aqueous detergent wipe. Dispose of the solvent wipes in solid hazardous waste.

Proper Disposal Procedures & Logistics

The disposal of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide must follow the strict regulatory frameworks for halogenated organic compounds. Improper incineration of chlorinated compounds can lead to the emission of hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzodioxins (PCDDs).

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step):

    • Action: Route all liquid solutions, rinses, and solid residues containing this compound exclusively into containers designated for Halogenated Organic Waste .

    • Causality: Halogenated waste requires specialized high-temperature incineration. Mixing it with non-halogenated waste compromises the disposal facility's ability to safely process the batch and significantly increases disposal costs.

  • Containerization:

    • Action: Use High-Density Polyethylene (HDPE) carboys for liquid waste and rigid, sealable poly-drums for solid waste (e.g., contaminated wipes, empty vials).

    • Causality: HDPE provides superior chemical resistance against the organic solvents (like dichloromethane or methanol) typically used to dissolve amidoximes, preventing container degradation and leaks.

  • Labeling & Tracking:

    • Action: Attach a hazardous waste tag immediately upon the first addition of waste. The label must explicitly state: "Halogenated Organic Waste - Contains Chlorinated Aromatic Amidoximes."

  • Ultimate Destruction (Facility Level):

    • Action: Transfer to a licensed hazardous waste contractor for thermal destruction.

    • Causality: The contractor will subject the waste to high-temperature incineration (>1100°C). At these temperatures, the C-Cl bonds are cleaved. The facility utilizes alkaline flue-gas scrubbers (containing NaOH or Ca(OH)₂) to capture the resulting HCl gas, neutralizing it into harmless salts (NaCl or CaCl₂) and water before exhaust release.

Waste Routing Decision Pathway

The following diagram illustrates the logical workflow for segregating and processing waste containing 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

G Start Laboratory Waste Generated (2-(4-Chlorophenyl)-N-hydroxyethanimidamide) Check Halogen Check: Does the molecule contain Cl, F, Br, or I? Start->Check Halogenated Segregate to: Halogenated Organic Waste Stream Check->Halogenated Yes (Chlorine Present) Container Store in HDPE Secondary Containment Label: Halogenated / Toxic Halogenated->Container Incineration High-Temp Incineration (>1100°C) with Alkaline Flue-Gas Scrubber Container->Incineration Licensed Contractor Transfer

Waste routing and thermal destruction pathway for chlorinated laboratory intermediates.

References

  • Journal of Organic Chemistry / ACS Publications. Preparation of Amidines by Catalytic Reduction of Amidoximes. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized active pharmaceutical ingredients (APIs) and research chemicals requires moving beyond generic safety data sheets (SDS). 2-(4-Chlorophenyl)-N-hydroxyethanimidamide is a halogenated arylacetamidoxime. Because specialized derivatives often lack comprehensive, long-term toxicological data, we must treat them as chemicals of unknown chronic toxicity[1].

This guide provides a self-validating, causally driven operational protocol for handling this compound, ensuring your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Chemical Risk Profile & Causality Assessment

To design an effective safety protocol, we must first understand the structural causality of the hazards associated with 2-(4-Chlorophenyl)-N-hydroxyethanimidamide:

  • The Chlorophenyl Moiety: Halogenated aromatic rings are highly lipophilic, meaning they can easily penetrate the epidermal barrier if dissolved in organic solvents (like DMSO or DMF) commonly used in assays. Chronic exposure to halogenated organics is frequently linked to hepatic and renal strain.

  • The Amidoxime Group (-C(=NOH)NH2): This functional group is biologically active (often used as a bioisostere or prodrug moiety). In a laboratory setting, reactive nitrogen-oxygen species can act as dermal and respiratory sensitizers.

  • Physical State: Typically a crystalline powder, presenting a high risk of aerosolization and inhalation during weighing and transfer.

According to the National Research Council's Prudent Practices in the Laboratory, any compound with unknown toxicological properties must be handled with the assumption that it is highly toxic[1][2]. Therefore, our Personal Protective Equipment (PPE) strategy serves as the final barrier in the hierarchy of controls, following substitution and engineering controls[3].

Quantitative PPE Matrix

The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates that PPE must be selected based on a rigorous hazard assessment[4]. Below is the required PPE matrix for handling 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Protection ZoneRequired EquipmentSpecifications & CausalityRegulatory / Standard
Ocular/Face Chemical Splash GogglesMust form a seal around the eyes. Standard safety glasses are insufficient due to the risk of fine powder aerosolization or solvent splashing[5].ANSI Z87.1 / OSHA 1910.133
Dermal (Hands) Double Nitrile GlovesOuter: 5-8 mil Nitrile. Inner: 3-4 mil Nitrile. Causality: Halogenated organics can permeate single-layer gloves when dissolved in carrier solvents. Double gloving allows rapid doffing of the outer layer upon contamination[1][5].ASTM F739 / OSHA 1910.138
Dermal (Body) Fluid-Resistant Lab CoatKnee-length, tightly woven cotton/poly blend or fluid-resistant disposable coat. Must have knit cuffs to prevent wrist exposure[3].OSHA 1910.132
Respiratory N95 Respirator or PAPRRequired only if weighing large quantities outside a certified fume hood. Otherwise, the fume hood (face velocity 80-100 fpm) acts as the primary respiratory defense[6][7].NIOSH / OSHA 1910.134

Step-by-Step Operational Workflow

A self-validating protocol ensures that every step inherently verifies the safety of the next. Follow this methodology when synthesizing, weighing, or assaying 2-(4-Chlorophenyl)-N-hydroxyethanimidamide.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Confirm the chemical fume hood or ventilated balance enclosure is operational. The flow monitor should read between 80 and 100 feet per minute (fpm).

  • Inspect PPE: Check outer and inner gloves for micro-tears. Ensure goggles are anti-fog treated and securely fitted[6].

  • Prepare the Workspace: Line the weighing area with anti-static, disposable bench paper. This prevents the amidoxime powder from adhering to stainless steel surfaces via static charge.

Phase 2: Handling and Transfer

  • Don PPE: Apply the inner glove, don the lab coat (ensuring cuffs are over the inner glove), apply the outer glove, and finally don goggles.

  • Static Mitigation: Use a static eliminator (e.g., a polonium anti-static brush or ionizing blower) on the spatula and weigh boat. Halogenated powders are notoriously prone to electrostatic scattering.

  • Transfer: Carefully transfer the 2-(4-Chlorophenyl)-N-hydroxyethanimidamide. If dissolving in a solvent (e.g., DMSO), add the solvent slowly down the side of the vessel to prevent aerosolizing the powder.

  • Immediate Decontamination: Wipe down the exterior of the primary container with a solvent-damped wipe before removing it from the hood.

Phase 3: Doffing Protocol

  • Remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them in the solid hazardous waste bin.

  • Remove goggles and lab coat.

  • Remove inner gloves and wash hands immediately with soap and water[8].

Waste Disposal and Logistics

Because this compound contains a halogenated aromatic ring, it falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. It must never be disposed of down the drain [9][10].

  • Waste Categorization: Classify as "Halogenated Organic Waste."

  • Satellite Accumulation Area (SAA): Waste must be stored in a designated SAA at or near the point of generation. Containers must remain closed at all times except when actively adding waste[10][11].

  • Secondary Containment: Store the primary waste carboy inside a secondary tub capable of holding 110% of the primary container's volume to mitigate catastrophic leaks[10].

  • Labeling: The EPA requires that the container is explicitly labeled with the words "Hazardous Waste" and a clear indication of the hazard (e.g., "Toxic - Halogenated Organics")[12].

Operational Workflow Visualization

G Start Risk Assessment (Halogenated Amidoxime) EngControl Engineering Controls (Fume Hood Verification) Start->EngControl PPE Don PPE (Double Nitrile, Goggles) EngControl->PPE Handle Chemical Handling (Anti-static Transfer) PPE->Handle Waste Waste Segregation (Halogenated Organics) Handle->Waste Dispose EPA SAA Disposal (Secondary Containment) Waste->Dispose

Operational workflow for handling and disposing of halogenated amidoxime compounds.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). Available at:[Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. Available at:[Link]

  • Staying Safe: A Guide to Personal Protective Equipment. OSHA Education Center. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at:[Link]

  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-N-hydroxyethanimidamide
Reactant of Route 2
2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.